S6 peptide
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Propiedades
Fórmula molecular |
C39H75N17O11 |
|---|---|
Peso molecular |
958.1 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C39H75N17O11/c1-19(2)15-25(32(62)52-23(10-7-13-48-38(43)44)30(60)50-21(5)36(66)67)54-34(64)27(17-57)56-35(65)28(18-58)55-33(63)26(16-20(3)4)53-31(61)24(11-8-14-49-39(45)46)51-29(59)22(40)9-6-12-47-37(41)42/h19-28,57-58H,6-18,40H2,1-5H3,(H,50,60)(H,51,59)(H,52,62)(H,53,61)(H,54,64)(H,55,63)(H,56,65)(H,66,67)(H4,41,42,47)(H4,43,44,48)(H4,45,46,49)/t21-,22-,23-,24-,25-,26-,27-,28-/m0/s1 |
Clave InChI |
DFXBLVYBUIDYHO-VXBMVYAYSA-N |
SMILES isomérico |
C[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N |
SMILES canónico |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N |
Origen del producto |
United States |
Foundational & Exploratory
The Core Function of Ribosomal Protein S6 Peptide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ribosomal protein S6 (RPS6), a key component of the 40S ribosomal subunit, plays a critical role in the intricate machinery of protein synthesis.[1][2] Beyond its structural function within the ribosome, RPS6 has emerged as a crucial nexus for signal transduction pathways that govern fundamental cellular processes. The post-translational modification of RPS6, specifically the phosphorylation of a cluster of serine residues on its C-terminal tail, is a highly regulated event that integrates signals from various growth factors and nutrients to control cell growth, proliferation, and metabolism.[1][3]
This technical guide delves into the core functions of the RPS6 C-terminal region, often studied using synthetic peptide analogues. For the purpose of this document, "RPS6 peptide" refers to this functionally significant C-terminal domain and its synthetic counterparts, which serve as invaluable tools for research and potential therapeutic development. We will explore the signaling cascades that converge on RPS6, the downstream cellular consequences of its phosphorylation, and its implications for drug discovery, particularly in oncology.
Signaling Pathways of RPS6 Phosphorylation
The phosphorylation of RPS6 is a tightly controlled process orchestrated by two major signaling pathways: the PI3K/AKT/mTOR pathway and the Ras/MEK/ERK pathway. These pathways are frequently hyperactivated in various diseases, including cancer, making RPS6 phosphorylation a critical biomarker and therapeutic target.[4][5][6]
Upstream Kinases and Phosphorylation Sites
RPS6 is phosphorylated on five key serine residues located at its C-terminus: Ser235, Ser236, Ser240, Ser244, and Ser247.[7] This phosphorylation is catalyzed by two main families of kinases:
-
p70 S6 Kinase (S6K): A primary effector of the mTORC1 complex, S6K1 and S6K2 are major kinases responsible for RPS6 phosphorylation in response to signals like growth factors and nutrients.[8]
-
p90 Ribosomal S6 Kinase (RSK): Activated by the MAPK/ERK pathway, RSK also contributes to the phosphorylation of RPS6, particularly at Ser235 and Ser236.[4]
The diagram below illustrates the convergence of these upstream signaling pathways on RPS6.
Downstream Cellular Functions
Phosphorylated RPS6 is implicated in a variety of downstream cellular processes that collectively promote cell growth and proliferation. While it was initially thought to be a major driver of global protein synthesis, studies in phospho-deficient RPS6 mouse models have revealed more nuanced roles.[3]
-
Regulation of Cell Size: Phosphorylation of RPS6 is a critical determinant of cell size. Mouse embryo fibroblasts (MEFs) with non-phosphorylatable RPS6 are significantly smaller than their wild-type counterparts.[3]
-
Control of Cell Proliferation: RPS6 phosphorylation influences cell cycle progression. Knockdown of RPS6 can induce cell cycle arrest at the G0/G1 phase.[9][10] Conversely, cells with non-phosphorylatable RPS6 can exhibit accelerated cell division, suggesting a complex regulatory role.[3]
-
Selective mRNA Translation: While not essential for global protein synthesis, RPS6 phosphorylation is thought to facilitate the translation of a specific subset of mRNAs, particularly those with a 5' terminal oligopyrimidine (TOP) tract, which often encode components of the translational machinery itself.
-
Tumor Progression and Drug Resistance: Hyperphosphorylation of RPS6 is frequently observed in various cancers and is associated with poor prognosis.[6][11] It has also been identified as a key mechanism in the development of acquired resistance to targeted therapies, such as MAPK pathway inhibitors in melanoma.[4]
Quantitative Data Summary
The following table summarizes key quantitative findings from studies on RPS6 function and its inhibition. This data highlights the measurable impact of RPS6 modulation on cellular processes.
| Parameter Measured | Experimental System | Key Finding | Reference |
| Cell Size | Mouse Embryo Fibroblasts (MEFs) with non-phosphorylatable RPS6 (rpS6P-/-) | rpS6P-/- MEFs are 24% smaller than wild-type MEFs. | [3] |
| Cell Cycle Distribution | rpS6P-/- MEFs | Percentage of cells in G1 phase decreased from 53.5% to 41.6% , indicating a shortening of the G1 phase. | [3] |
| Inhibitor Sensitivity (IC50) | A375 melanoma cells resistant to MAPK inhibitors | IC50 for Trametinib (MEK inhibitor) increased ~22-fold in resistant cells with hyperphosphorylated RPS6. | [4] |
| Inhibitor Sensitivity (IC50) | A375 melanoma cells resistant to MAPK inhibitors | IC50 for Dabrafenib (BRAF inhibitor) increased ~24 to 133-fold in resistant cells. | [4] |
| Protein Expression | Ovarian cancer cell lines (SKOV3, HO-8910) with RPS6 knockdown | Knockdown of RPS6 led to a significant decrease in the expression of Cyclin D1, Cyclin E, CDK2, CDK4, and CDK6. | [9] |
| Tumorigenicity | Cholangiocarcinoma xenograft models | RPS6 overexpression enhances tumorigenicity, while RPS6 silencing reduces it. | [12] |
Experimental Protocols
Investigating the function of the RPthis compound and its phosphorylation state requires specific and robust methodologies. Below are detailed protocols for key experiments commonly used in this field.
Western Blot Analysis of RPS6 Phosphorylation
This protocol is for detecting the phosphorylation status of RPS6 in cell lysates, a common method to assess the activation of upstream signaling pathways.
Workflow Diagram:
Methodology:
-
Cell Culture and Treatment:
-
Culture cells (e.g., NIH/3T3 or HeLa) to 70-80% confluency.
-
Serum-starve the cells overnight to reduce basal phosphorylation.
-
Treat cells with a stimulant (e.g., 10% FBS or 100 ng/ml PDGF) for 30 minutes to induce RPS6 phosphorylation.[13] Include untreated and vehicle-treated controls.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE:
-
Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer.
-
Separate proteins on a 10% or 12% SDS-polyacrylamide gel.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Washing and Secondary Antibody Incubation:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG) at a 1:10,000 dilution for 1 hour at room temperature.[13]
-
-
Detection:
-
Wash the membrane again as in step 8.
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
-
Analysis:
-
Quantify band intensities using software like ImageJ. Normalize the phospho-RPS6 signal to the total RPS6 signal.
-
In Vitro S6 Kinase Assay
This assay measures the activity of S6K by its ability to phosphorylate a synthetic RPthis compound substrate.
Workflow Diagram:
References
- 1. Ribosomal protein S6 - Wikipedia [en.wikipedia.org]
- 2. proteopedia.org [proteopedia.org]
- 3. Ribosomal protein S6 phosphorylation is a determinant of cell size and glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aberrant modulation of ribosomal protein S6 phosphorylation confers acquired resistance to MAPK pathway inhibitors in BRAF-mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ribosomal Protein S6: A Potential Therapeutic Target against Cancer? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hyperphosphorylation of ribosomal protein S6 predicts unfavorable clinical survival in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of Ribosomal Protein S6 Phosphorylation by Casein Kinase 1 and Protein Phosphatase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Ribosomal Protein S6 Phosphorylation in the Nervous System: From Regulation to Function [frontiersin.org]
- 9. Knockdown of ribosomal protein S6 suppresses proliferation, migration, and invasion in epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Knockdown of ribosomal protein S6 suppresses proliferation, migration, and invasion in epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Beyond ribosomal function: RPS6 deficiency suppresses cholangiocarcinoma cell growth by disrupting alternative splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ABclonal [eu.abclonal.com]
- 14. Phospho-S6 Ribosomal protein (Ser235/236) antibody (29223-1-AP) | Proteintech [ptglab.com]
The Role of Ribosomal Protein S6 in Cardiac Hypertrophy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cardiac hypertrophy, an enlargement of the heart muscle, is a compensatory response to pressure overload and other stimuli. While initially adaptive, sustained hypertrophy can lead to heart failure. A key cellular process in hypertrophy is the increase in protein synthesis, which is tightly regulated by complex signaling networks. Central to this regulation is the phosphorylation of ribosomal protein S6 (rpS6), a component of the 40S ribosomal subunit. The phosphorylation of rpS6 is primarily mediated by the 70 kDa S6 kinases (S6K1 and S6K2), which are downstream effectors of the mammalian target of rapamycin (mTOR) signaling pathway. This technical guide provides an in-depth overview of the role of rpS6 in cardiac hypertrophy, focusing on the signaling pathways that govern its activation, the experimental evidence supporting its involvement, and detailed protocols for its study.
Introduction
Cardiac hypertrophy is characterized by an increase in cardiomyocyte size, enhanced protein synthesis, and the re-expression of a fetal gene program. The mTOR signaling pathway is a master regulator of cell growth and proliferation and plays a crucial role in the development of cardiac hypertrophy. A critical downstream branch of the mTOR pathway involves the activation of S6 kinases and the subsequent phosphorylation of ribosomal protein S6. Phosphorylated S6 is thought to enhance the translation of a specific subset of mRNAs, known as 5' terminal oligopyrimidine (5'TOP) mRNAs, which encode for components of the translational machinery itself, thereby amplifying protein synthesis capacity.
While the mTOR-S6K-S6 axis has been a focal point of research, its precise and indispensable role in cardiac hypertrophy is a subject of ongoing investigation. Studies using genetic knockout models have yielded complex and sometimes contradictory results, suggesting the involvement of redundant or compensatory signaling pathways. This guide will delve into the current understanding of the S6 protein's function in the hypertrophic heart, presenting the key signaling pathways, quantitative data from pivotal studies, and detailed experimental methodologies to facilitate further research in this area.
Signaling Pathways Regulating Ribosomal Protein S6 Phosphorylation
The phosphorylation of ribosomal protein S6 is a convergence point for multiple signaling pathways that are activated in response to hypertrophic stimuli. The canonical pathway involves the PI3K-Akt-mTOR axis.
The Canonical PI3K-Akt-mTOR-S6K Pathway
Hypertrophic stimuli, such as insulin-like growth factor 1 (IGF-1) and mechanical stress, activate phosphoinositide 3-kinase (PI3K), leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates Akt (also known as protein kinase B). Akt, in turn, phosphorylates and inactivates the tuberous sclerosis complex (TSC), a negative regulator of mTOR complex 1 (mTORC1). The relief of this inhibition allows mTORC1 to phosphorylate and activate S6K1 and S6K2. These kinases then directly phosphorylate ribosomal protein S6 at multiple serine residues (S235/236, S240/244, and S247).
The Role of the ERK/RSK Pathway
The extracellular signal-regulated kinase (ERK) pathway, a subset of the mitogen-activated protein kinase (MAPK) cascade, is also activated by hypertrophic stimuli. Activated ERK can phosphorylate and activate the 90 kDa ribosomal S6 kinases (RSKs). RSKs, in turn, can phosphorylate ribosomal protein S6, suggesting a parallel pathway to mTORC1 for S6 activation.
The S6 Peptide as a Kinase Substrate: A Technical Guide for Researchers
Introduction
The ribosomal protein S6 (rpS6) is a critical component of the 40S ribosomal subunit and a key player in the regulation of protein synthesis and cell growth. Synthetic peptides derived from the phosphorylation domains of rpS6, collectively referred to as S6 peptides, serve as crucial tools in cell signaling research and drug discovery. They are primary substrates for a class of serine/threonine kinases known as S6 Kinases (S6Ks), which are central effectors in the PI3K/Akt/mTOR signaling pathway. Dysregulation of this pathway is implicated in numerous diseases, including cancer, diabetes, and obesity, making the study of S6K activity paramount.[1][2]
This technical guide provides an in-depth overview of the S6 peptide as a kinase substrate. It is designed for researchers, scientists, and drug development professionals, offering detailed information on the underlying signaling pathways, quantitative phosphorylation data, and comprehensive experimental protocols for utilizing S6 peptides in kinase assays.
The PI3K/Akt/mTOR/S6K Signaling Pathway
The phosphorylation of the this compound is a hallmark of activation of the PI3K/Akt/mTOR signaling cascade. This pathway integrates signals from growth factors and nutrients to control essential cellular processes like cell growth, proliferation, and survival.[3][4][5]
The canonical activation sequence is as follows:
-
Upstream Activation: Growth factors bind to receptor tyrosine kinases (RTKs), leading to the activation of Phosphoinositide 3-kinase (PI3K).
-
Akt Activation: PI3K phosphorylates PIP2 to generate PIP3, which recruits and activates Akt (also known as Protein Kinase B) and its upstream activator PDK1.[6]
-
mTORC1 Activation: Activated Akt phosphorylates and inhibits the TSC1/TSC2 complex. This relieves the inhibition on the small GTPase Rheb, allowing it to activate the mTOR Complex 1 (mTORC1).[6]
-
S6K1 Activation: mTORC1, a central regulator of cell growth, directly phosphorylates and activates p70 S6 Kinase 1 (S6K1) at key residues, including Threonine 389.[7][8] Full activation of S6K1 also requires phosphorylation by PDK1 in the activation loop (Threonine 229).[1][9]
-
S6 Phosphorylation: Activated S6K1 then phosphorylates multiple substrates, most notably the ribosomal protein S6 (rpS6) at several serine residues.[7] This event is thought to enhance the translation of specific mRNAs, thereby promoting protein synthesis and cell growth.[10]
The pathway also features critical negative feedback loops. For instance, activated S6K1 can phosphorylate and inhibit Insulin Receptor Substrate 1 (IRS-1), dampening the upstream PI3K/Akt signaling.[1][5]
Data Presentation: Phosphorylation and Kinase Specificity
The utility of the this compound as a substrate is defined by its specific phosphorylation sites and the kinases that target them.
Table 1: Phosphorylation Sites on Ribosomal Protein S6 (rpS6)
The C-terminus of rpS6 contains a cluster of five serine residues that are phosphorylated in a hierarchical and ordered manner.[10][11][12] Peptides used in kinase assays are typically designed to encompass one or more of these sites.
| Phosphorylation Site | Primary Kinase(s) | Role / Order of Phosphorylation |
| Ser236 | S6K1/2, RSK | Considered the primary and initial phosphorylation site.[10][11] |
| Ser235 | S6K1/2, RSK, PKA | Phosphorylation typically follows Ser236.[11][12] |
| Ser240 | S6K1/2 | A key site phosphorylated by S6K.[11] |
| Ser244 | S6K1/2 | Part of the sequential phosphorylation cascade.[11] |
| Ser247 | Casein Kinase 1 (CK1) | Requires prior phosphorylation of upstream sites for its own modification.[11] |
Table 2: Key Kinases Targeting the this compound
While S6K1 and S6K2 are the most studied kinases that phosphorylate rpS6, other members of the AGC kinase family can also target these sites.
| Kinase | Family | Key Upstream Activators | Key Substrates (in addition to rpS6) |
| p70 S6 Kinase 1 (S6K1) | AGC | mTORC1, PDK1 | eIF4B, eEF2K, BAD, IRS-1[2][9] |
| p70 S6 Kinase 2 (S6K2) | AGC | mTORC1, PDK1 | Substrate specificity is similar to S6K1.[13] |
| p90 Ribosomal S6 Kinase (RSK) | AGC | ERK1/2 (MAPK pathway) | CREB, c-Fos, GSK3β |
| Protein Kinase A (PKA) | AGC | cAMP | CREB, L-type calcium channels |
Experimental Applications and Protocols
S6 peptides are invaluable reagents for measuring kinase activity, screening for inhibitors, and elucidating signaling pathway dynamics.[14][15][16] They are commonly used in two main types of in vitro kinase assays: radiometric and luminescence-based.
Protocol 1: In Vitro S6 Kinase Assay (Radiometric)
This traditional method measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP into the this compound substrate.
Materials:
-
Purified, active S6 Kinase (e.g., S6K1)
-
S6 Kinase Substrate Peptide (e.g., derived from rpS6 residues 229-239)[17][18]
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT)
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
Cold ATP stock solution (e.g., 10 mM)
-
P81 phosphocellulose paper squares
-
Wash Buffer (e.g., 0.75% Phosphoric Acid)
-
Acetone
-
Scintillation fluid and counter
Procedure:
-
Prepare Reaction Mix: On ice, prepare a master mix containing kinase buffer, cold ATP, and [γ-³²P]ATP. The final ATP concentration is typically 50-100 µM.
-
Set up Kinase Reaction: In a microcentrifuge tube, add the desired amount of this compound substrate and test inhibitor (if applicable). Add the kinase enzyme. The final reaction volume is typically 25-50 µL.[19]
-
Initiate Reaction: Add the [γ-³²P]ATP master mix to the tube to start the reaction.
-
Incubate: Incubate the reaction tubes in a 30°C water bath for 10-30 minutes with gentle agitation.[19] The reaction should be kept within the linear range of the assay.
-
Terminate Reaction & Spot: Stop the reaction by spotting a 25 µL aliquot onto the center of a numbered P81 phosphocellulose paper square. The peptide substrate binds to the paper, while unincorporated ATP does not.[19]
-
Wash: Wash the P81 squares three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP. Follow with a brief wash in acetone to aid drying.[19]
-
Count: Place the dried P81 squares into scintillation vials, add scintillation fluid, and measure the incorporated radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Analysis: Compare the CPM of enzyme-containing samples to control samples (no enzyme) to determine the specific kinase activity.
Protocol 2: In Vitro S6 Kinase Assay (Luminescence-based, ADP-Glo™)
This non-radioactive method quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
Materials:
-
Purified, active S6 Kinase
-
S6 Kinase Substrate Peptide
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[14]
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque 96-well or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Set up Kinase Reaction: In a well of a white plate, add the kinase buffer, this compound substrate, and the test inhibitor (if applicable). Add the S6 kinase enzyme.[14]
-
Initiate Reaction: Initiate the reaction by adding the ATP solution. The final reaction volume is typically 10-25 µL.
-
Incubate: Incubate the plate at 30°C for 30-60 minutes.[14]
-
Terminate Reaction and Deplete ATP: Add an equal volume of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes any remaining ATP. Incubate at room temperature for 40 minutes.[14]
-
Generate Luminescent Signal: Add Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction back into ATP, which is then used by a luciferase/luciferin reaction to generate a light signal proportional to the initial ADP amount. Incubate at room temperature for 30-60 minutes.
-
Measure Luminescence: Read the luminescence using a plate-reading luminometer.
-
Analysis: The light signal is directly proportional to the kinase activity. Compare signals from test wells to positive and negative controls.
Application in Drug Discovery
The central role of the mTOR/S6K pathway in cancer and metabolic diseases makes S6K a prime therapeutic target.[2][20] this compound-based assays are fundamental to the drug discovery process for identifying and characterizing S6K inhibitors.
High-throughput screening (HTS) campaigns utilize these robust and reproducible assays to screen large chemical libraries for compounds that inhibit this compound phosphorylation.[2][20] Hits from these screens are then subjected to further characterization, including determining their potency (IC₅₀) and selectivity against other kinases, often using the same assay formats. The development of potent and selective S6K inhibitors provides valuable tool compounds to further probe the function of S6 kinases and serves as a starting point for developing new therapeutics.[20][21]
Conclusion
The this compound is more than just a fragment of a ribosomal protein; it is a powerful and specific tool for interrogating one of the most critical signaling pathways in human biology. Its use as a substrate in robust kinase assays enables the precise measurement of S6K activity, facilitating a deeper understanding of the complex regulatory networks governing cell growth and metabolism. For professionals in drug development, this compound-based assays are indispensable for the discovery and optimization of targeted therapies aimed at correcting the pathological dysregulation of the mTOR/S6K axis.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. The discovery of potent ribosomal S6 kinase inhibitors by high-throughput screening and structure-guided drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of mTORC1-S6K1 signaling pathway in regulation of hematopoietic stem cell and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Frontiers | S6 kinase 1 at the central node of cell size and ageing [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. P70-S6 Kinase 1 - Wikipedia [en.wikipedia.org]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Structural Basis of Human p70 Ribosomal S6 Kinase-1 Regulation by Activation Loop Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ab :: Animal Bioscience [animbiosci.org]
- 11. Regulation of Ribosomal Protein S6 Phosphorylation by Casein Kinase 1 and Protein Phosphatase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Ribosomal Protein S6 Phosphorylation in the Nervous System: From Regulation to Function [frontiersin.org]
- 13. Discovery of a Potent and Highly Isoform-Selective Inhibitor of the Neglected Ribosomal Protein S6 Kinase Beta 2 (S6K2) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. glpbio.com [glpbio.com]
- 16. cpcscientific.com [cpcscientific.com]
- 17. abbiotec.com [abbiotec.com]
- 18. S6 Kinase Substrate (229-239) [anaspec.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. oncotarget.com [oncotarget.com]
- 21. oncotarget.com [oncotarget.com]
Mechanism of Ribosomal Protein S6 Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the molecular mechanisms governing the phosphorylation of the 40S ribosomal protein S6 (rpS6). As a critical regulatory node in cell growth and proliferation, understanding the signaling pathways, key enzymatic players, and functional consequences of S6 phosphorylation is paramount for research and therapeutic development. This document details the core signaling axes, presents quantitative data on phosphorylation events, outlines key experimental methodologies, and provides visual diagrams of the underlying processes.
Introduction to Ribosomal Protein S6
The eukaryotic ribosome, a complex machinery responsible for protein synthesis, is composed of a small 40S and a large 60S subunit. Ribosomal protein S6 (rpS6) is a key component of the 40S subunit.[1][2] Historically, rpS6 was the first ribosomal protein identified to undergo post-translational modification, specifically phosphorylation.[1][2] This modification occurs in response to a wide array of stimuli, including growth factors, nutrients, and mitogens, making phosphorylated S6 (p-rpS6) a widely used biomarker for the activation of specific signaling pathways, most notably the mTORC1 pathway.[1][2][3][4]
Phosphorylation of rpS6 is a highly conserved process occurring on a cluster of five serine residues at its carboxy-terminus: Ser235, Ser236, Ser240, Ser244, and Ser247.[1][3] This phosphorylation is hierarchical and ordered, typically initiating at Ser236, followed by Ser235, Ser240, Ser244, and finally Ser247.[1] While the precise function of this modification is still under investigation, it is correlated with the enhanced translation of a specific class of mRNAs known as 5' TOP (5' terminal oligopyrimidine tract) mRNAs, which encode for components of the translational machinery itself.[5]
Core Signaling Pathways Regulating S6 Phosphorylation
The phosphorylation of rpS6 is not governed by a single linear pathway but is rather a point of convergence for multiple signaling cascades. The two most prominent pathways are the PI3K/mTOR and the Ras/MAPK cascades.
The primary and most studied pathway leading to rpS6 phosphorylation is initiated by growth factors (e.g., insulin, IGF-1) that activate the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade.[6] Activated Akt phosphorylates and inactivates the Tuberous Sclerosis Complex (TSC) protein complex (TSC1/TSC2).[7] The TSC complex functions as a GTPase-activating protein (GAP) for the small GTPase Rheb (Ras homolog enriched in brain).[7] Inactivation of TSC allows Rheb to accumulate in its GTP-bound, active state, which in turn activates the master growth regulator, mammalian Target of Rapamycin Complex 1 (mTORC1).[7][8]
Activated mTORC1 directly phosphorylates and activates the p70 Ribosomal S6 Kinase 1 (S6K1).[6][7][9] S6K1 is the principal kinase responsible for phosphorylating all five serine residues on rpS6.[1][3] The activation of S6K1 itself is a multi-step process requiring phosphorylation at several sites, with the phosphorylation of Threonine 389 (Thr389) by mTORC1 being a key activating step.[10]
An alternative, mTOR-independent pathway for rpS6 phosphorylation is mediated by the Ras/ERK/RSK signaling cascade.[11] Mitogenic stimuli can activate Ras, leading to the activation of the Raf/MEK/ERK kinase cascade. ERK can then activate the p90 Ribosomal S6 Kinase (RSK).[11][12] Studies have shown that RSK exclusively phosphorylates rpS6 at Ser235 and Ser236.[11] This pathway is particularly important as it provides a mechanism for rpS6 phosphorylation that is independent of mTORC1 signaling.[11] In fact, in cells where S6K1 and its isoform S6K2 are genetically deleted, phosphorylation at Ser235/236 persists in an ERK-dependent manner, highlighting the distinct role of RSK.[6][11]
While S6K1 and RSK are the major kinases, other enzymes contribute to the complex regulation of rpS6 phosphorylation at specific sites. These include:
-
Protein Kinase A (PKA): Can target Ser235 and Ser236.[1]
-
Casein Kinase 1 (CK1): Selectively phosphorylates the Ser247 residue.[1][13]
Conversely, the dephosphorylation of all five serine residues on rpS6 is primarily accomplished by a single phosphatase, Protein Phosphatase-1 (PP-1).[1][2][4] Genetic knockdown or chemical inhibition of PP-1 leads to a marked increase in rpS6 phosphorylation, confirming its role as the primary rpS6 phosphatase.[14]
Quantitative Data: Kinase Specificity and Inhibition
The precise targeting of serine residues by different kinases is a key aspect of rpS6 regulation. This information is critical for designing experiments and interpreting results.
Table 1: Kinase Specificity for rpS6 Phosphorylation Sites
| Phosphorylation Site | Primary Kinase(s) | Pathway | Reference(s) |
| Ser235 / Ser236 | S6K1, RSK, PKA | mTORC1, MAPK, PKA | [1][11] |
| Ser240 / Ser244 | S6K1 | mTORC1 | [1][11] |
| Ser247 | S6K1, CK1 | mTORC1 | [1][13] |
Table 2: Pharmacodynamic Inhibition Data
| Inhibitor | Target Pathway | Cell Type / System | Parameter | Value | Reference(s) |
| Sirolimus (Rapamycin) | mTORC1 | Human T Cells (in whole blood) | IC₅₀ for p-S6RP inhibition | 19.8 nM | [15] |
Signaling and Experimental Workflow Diagrams
Visualizing the complex biological pathways and experimental procedures is essential for clarity and comprehension. The following diagrams were generated using Graphviz (DOT language) in accordance with the specified requirements.
Caption: Core signaling pathways regulating rpS6 phosphorylation.
Caption: Workflow for analyzing S6 phosphorylation via Western blot.
Caption: General workflow for an in vitro kinase assay.
Detailed Experimental Protocols
The following protocols provide standardized methodologies for key experiments used to investigate rpS6 phosphorylation.
This method is used to detect the phosphorylation status of rpS6 in cell or tissue lysates.
-
Cell Lysis:
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells on ice using a suitable buffer (e.g., RIPA buffer) freshly supplemented with a cocktail of protease and phosphatase inhibitors (critical to preserve phosphorylation states).[16]
-
Scrape cells, collect the lysate, and clarify by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C).[17]
-
Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the clarified lysates using a standard method like the BCA assay to ensure equal loading.
-
-
SDS-PAGE and Transfer:
-
Denature 20-50 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[16]
-
-
Antibody Incubation:
-
Block the membrane for 1 hour at room temperature with a blocking solution (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.[16]
-
Incubate the membrane with a primary antibody specific for phospho-rpS6 (Ser235/236) overnight at 4°C with gentle agitation.[16][18] Dilute the antibody in blocking buffer as recommended by the manufacturer (e.g., 1:1000).[18][19]
-
Wash the membrane three times for 5-10 minutes each with TBST.[16]
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.[16]
-
Wash the membrane again three times for 5-10 minutes each with TBST.[16]
-
-
Detection and Analysis:
-
Apply an Enhanced Chemiluminescence (ECL) detection reagent to the membrane.[16]
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
For quantitative analysis, normalize the phospho-S6 signal to the total S6 protein signal. This is achieved by stripping the membrane and re-probing with an antibody for total rpS6, or by using a multiplex fluorescence-based detection system.[20]
-
This assay directly measures the ability of a kinase (e.g., S6K1) to phosphorylate a substrate (rpS6) in a controlled, cell-free environment.[21]
-
Materials:
-
Recombinant, active S6K1 enzyme.[21]
-
Recombinant substrate protein (e.g., purified full-length rpS6 or a peptide fragment).[21]
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate).[17][21]
-
ATP solution (e.g., 100 µM final concentration).[21]
-
5x Laemmli sample buffer.
-
-
Reaction Setup (for a 20-25 µL reaction):
-
On ice, combine the following in a microcentrifuge tube:
-
Include essential negative controls: a reaction without the S6K1 enzyme and a reaction without ATP.[21]
-
-
Kinase Reaction:
-
Analysis:
References
- 1. Frontiers | Ribosomal Protein S6 Phosphorylation in the Nervous System: From Regulation to Function [frontiersin.org]
- 2. Ribosomal Protein S6 Phosphorylation in the Nervous System: From Regulation to Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ribosomal Protein S6 Phosphorylation: Four Decades of Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phospho-S6 Ribosomal Protein (Ser235/236) Antibody | Cell Signaling Technology [cellsignal.com]
- 6. scispace.com [scispace.com]
- 7. Role of mTORC1-S6K1 signaling pathway in regulation of hematopoietic stem cell and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mTORC1-Activated S6K1 Phosphorylates Rictor on Threonine 1135 and Regulates mTORC2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. RAS/ERK Signaling Promotes Site-specific Ribosomal Protein S6 Phosphorylation via RSK and Stimulates Cap-dependent Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ribosomal s6 kinase - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. biocompare.com [biocompare.com]
- 19. Phospho-S6 Ribosomal protein (Ser235/236) antibody (29223-1-AP) | Proteintech [ptglab.com]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. In vitro kinase assay and analysis of enzyme kinetics [bio-protocol.org]
An In-depth Technical Guide to the Core Properties of Synthetic S6 Peptides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties of synthetic S6 peptides, which are valuable tools for studying cellular signaling, particularly the mTOR pathway, and for developing potential therapeutic agents. This document details their biochemical characteristics, their role in signaling pathways, and the experimental protocols used for their analysis.
Introduction to Synthetic S6 Peptides
Synthetic S6 peptides are short amino acid sequences derived from the C-terminal region of the 40S ribosomal protein S6 (rpS6). rpS6 is a key substrate of the p70 S6 kinase (S6K), a downstream effector of the mammalian target of rapamycin (mTOR) signaling pathway.[1] The phosphorylation of rpS6 is a critical event in the regulation of cell growth, proliferation, and protein synthesis.[2] Synthetic S6 peptides serve as model substrates for in vitro kinase assays, enabling the detailed study of S6K activity and the screening of potential inhibitors.
Properties of Synthetic S6 Peptides
The utility of synthetic S6 peptides in research stems from their defined sequences and properties, which allow for reproducible experimental outcomes.
Peptide Sequences
Several synthetic S6 peptide sequences have been utilized in research, often designed to encompass the key phosphorylation sites of the native rpS6 protein.
| Peptide Name | Sequence | Key Features |
| S6-21[3][4] | AKRRRLSSLRASTSKSESSQK | Corresponds to the C-terminal 21 amino acids of human rpS6, containing multiple potential phosphorylation sites.[3][4] |
| R1-A13[5] | RRLSSLRASTSKS | A 13-amino acid peptide containing both cAMP- and insulin-regulated phosphorylation sites.[5] |
| PEP-0252[6] | Sequence corresponds to 16 amino acids near the center of human RPS6K1. | Used as a blocking peptide for a specific polyclonal antibody.[6] |
Quantitative Data: Kinase Kinetics
The phosphorylation of synthetic S6 peptides by various kinases can be quantified to determine key kinetic parameters. This data is crucial for understanding the efficiency and specificity of the enzymatic reaction.
| Peptide | Kinase | Apparent Km (µM) | Vmax (µmol/min/mg) | Specific Activity (nmol/min/mg) |
| R1-A13 | Protein Kinase C[5] | 30 | 0.16 | - |
| R1-A13 | Trypsin-activated Protein Kinase C[5] | 30 | 0.16 | - |
| S6-21 | S6/H4 Kinase[4] | - | - | 45 |
Signaling Pathways Involving S6 Phosphorylation
The phosphorylation of ribosomal protein S6 is a hallmark of mTORC1 activation. This pathway is a central regulator of cell growth and metabolism in response to various stimuli, including growth factors and nutrients.
Caption: The mTORC1 signaling pathway leading to the phosphorylation of ribosomal protein S6.
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible study of synthetic S6 peptides.
In Vitro S6 Kinase Assay
This protocol outlines a typical radioactive kinase assay to measure the phosphorylation of a synthetic this compound by a specific kinase.
Materials:
-
Purified active S6 Kinase
-
Synthetic this compound substrate
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[7]
-
[γ-³²P]ATP
-
P81 phosphocellulose paper
-
Phosphoric acid (0.75%)
-
Scintillation counter
Procedure:
-
Prepare the kinase reaction mixture in a microcentrifuge tube on ice. The final volume is typically 25-50 µL.
-
To the tube, add the Kinase Assay Buffer, the synthetic this compound to the desired final concentration (e.g., 30 µM).
-
Add the purified S6 Kinase to the reaction mixture.
-
Initiate the reaction by adding [γ-³²P]ATP (e.g., to a final concentration of 100 µM).
-
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper.
-
Wash the P81 paper three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Wash once with acetone and let it air dry.
-
Quantify the incorporated radioactivity using a scintillation counter.
Caption: Workflow for a radioactive in vitro S6 kinase assay.
HPLC Purification of Phosphopeptides
High-Performance Liquid Chromatography (HPLC) is used to purify phosphopeptides from the reaction mixture for further analysis.
Materials:
-
HPLC system with a C18 reverse-phase column
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
-
Solvent B: 0.1% TFA in acetonitrile
-
Reaction mixture from the kinase assay (non-radioactive ATP should be used)
Procedure:
-
Quench the kinase reaction by adding an equal volume of 0.1% TFA.
-
Centrifuge the sample to pellet any precipitate.
-
Inject the supernatant onto the C18 column.
-
Elute the peptides using a linear gradient of Solvent B (e.g., 0-60% over 60 minutes).
-
Monitor the elution profile at 214 nm.
-
Collect fractions corresponding to the peptide peaks.
-
Lyophilize the collected fractions to remove the solvent.
Mass Spectrometry Analysis of Phosphorylation
Mass spectrometry is a powerful technique to confirm the phosphorylation of the synthetic peptide and to identify the specific phosphorylation sites.
Materials:
-
Purified phosphopeptide from HPLC
-
Mass spectrometer (e.g., MALDI-TOF or LC-ESI-MS/MS)
-
Appropriate matrix for MALDI (e.g., α-cyano-4-hydroxycinnamic acid)
Procedure:
-
Reconstitute the lyophilized phosphopeptide in a suitable solvent (e.g., 50% acetonitrile, 0.1% TFA).
-
For MALDI-TOF: Mix the peptide solution with the matrix solution and spot it onto the MALDI target plate. Allow it to air dry. Acquire the mass spectrum. A mass shift of +80 Da per phosphate group compared to the unphosphorylated peptide is indicative of phosphorylation.
-
For LC-ESI-MS/MS: Inject the peptide solution into the LC-MS/MS system. The peptide will be separated by the LC and then ionized and fragmented in the mass spectrometer.
-
Analyze the fragmentation pattern (MS/MS spectrum) to identify the peptide sequence and pinpoint the exact location of the phosphate group.
Caption: Workflow for the analysis of phosphopeptides using HPLC and mass spectrometry.
Conclusion
Synthetic S6 peptides are indispensable tools for dissecting the intricacies of the mTOR signaling pathway and for the discovery of novel kinase inhibitors. Their well-defined properties and the robust experimental protocols available for their study provide a solid foundation for advancing our understanding of cellular regulation and for the development of targeted therapies for a range of diseases, including cancer and metabolic disorders.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Site-specific phosphorylation of a synthetic peptide derived from ribosomal protein S6 by human placenta protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multisite phosphorylation of a synthetic peptide derived from the carboxyl terminus of the ribosomal protein S6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative studies on phosphorylation of synthetic peptide analogue of ribosomal protein S6 and 40-S ribosomal subunits between Ca2+/phospholipid-dependent protein kinase and its protease-activated form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human S6 Synthetic Peptide (PEP-0252) [thermofisher.com]
- 7. worldwide.promega.com [worldwide.promega.com]
Core Principles of S6 Peptide Nomenclature
An In-depth Technical Guide to S6 Peptide Nomenclature and Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the nomenclature, function, and analysis of S6 peptides. It is designed to clarify the different contexts in which "this compound" is used, detail the signaling pathways in which they play a role, and provide structured data and protocols for their study.
The term "this compound" can refer to several distinct entities. Understanding the context is crucial for accurate interpretation of research data. The nomenclature depends on whether the peptide is a fragment of the ribosomal protein S6, a synthetic tag for protein labeling, or a substrate for S6 Kinase.
General IUPAC Peptide Nomenclature
The foundation for naming any peptide, including S6 peptides, is the set of rules established by the International Union of Pure and Applied Chemistry (IUPAC). The core principles are as follows:
-
Sequence Directionality : Peptides are named from the N-terminus (free amino group) to the C-terminus (free carboxyl group).[1][2]
-
Residue Naming : For all amino acid residues except the C-terminal one, the "-ine," "-an," "-ic acid," or "-ate" suffix is changed to "-yl".[3] For example, a peptide composed of Alanine, Valine, and Cysteine in that order is named Alanyl-valyl-cysteine.[2]
-
Abbreviations : Three-letter (e.g., Ala, Val, Cys) or one-letter (e.g., A, V, C) codes are commonly used to represent the amino acid sequence.[1]
-
Modifications : Modifications to amino acids, such as phosphorylation or the attachment of other chemical groups, are indicated with prefixes or symbols.
Peptides Derived from Ribosomal Protein S6 (rpS6/eS6)
The most common reference to "this compound" relates to peptide fragments derived from the 40S ribosomal protein S6 (rpS6).[4][5] This protein is a key component of the ribosome and a major substrate for several protein kinases.[5][6]
-
Systematic Nomenclature : A universal nomenclature for ribosomal proteins has been proposed to standardize names across species. In this system, the protein commonly known as S6 is designated eS6 , with the 'e' indicating its eukaryotic origin.[7][8]
-
Fragment Naming : Peptides derived from rpS6/eS6 are typically named by indicating the parent protein followed by the amino acid residue numbers of the fragment in parentheses. For example, a peptide spanning from alanine at position 229 to alanine at position 239 of human rpS6 is denoted as rpS6(229-239) or simply S6(229-239) .[9]
-
Trivial Names : Short, significant fragments may be given trivial names. A widely studied synthetic peptide corresponding to the 21 C-terminal amino acids of human rpS6 is often referred to as S6-21 .[4][10] Its sequence is AKRRRLSSLRASTSKSESSQK.[4][10]
The this compound Tag
Distinct from rpS6-derived peptides, the "S6 tag" is a short, 12-amino-acid sequence (GDSLSWLLRLLN ) identified from a phage-displayed library.[11][12] This tag is genetically fused to a protein of interest to serve as a substrate for site-specific labeling by the Sfp phosphopantetheinyl transferase.[12] This allows for the covalent attachment of probes or other molecules for detection and functional studies.[12][13]
The diagram below illustrates the different classes of S6 peptides.
Caption: Logical relationships in this compound nomenclature.
The mTOR/S6K1 Signaling Pathway
Peptides derived from ribosomal protein S6 are of significant interest because rpS6 is a downstream effector of the highly conserved mTOR/S6K1 signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism.[14][15]
The pathway is initiated by growth factors (like insulin) or nutrients, which activate phosphoinositide 3-kinase (PI3K) and Akt.[15] Akt, in turn, phosphorylates and inhibits the TSC1/TSC2 complex, relieving its inhibition of the small GTPase Rheb.[16] Rheb-GTP then activates the mTORC1 complex (mammalian Target of Rapamycin Complex 1).[5]
Activated mTORC1 phosphorylates and activates its two major downstream effectors: S6 Kinase 1 (S6K1) and 4E-BP1.[5] S6K1 then phosphorylates multiple substrates, most notably ribosomal protein S6 on several serine residues in its C-terminal region.[14][16] This phosphorylation is thought to enhance the translation of a specific class of mRNAs known as 5' TOP (Terminal Oligo-Pyrimidine) mRNAs, which encode components of the translational machinery itself.[14]
Caption: The mTOR/S6K1 signaling pathway leading to rpS6 phosphorylation.
Quantitative Analysis of this compound-Kinase Interactions
The interaction between S6 peptides and kinases like S6K1 is typically characterized by enzyme kinetics rather than simple binding affinity (Kd). The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and a lower Km suggests a higher affinity of the enzyme for the substrate.
| Parameter | Description |
| Km (Michaelis Constant) | Substrate concentration at which the enzyme operates at half its maximal velocity. It is an inverse measure of the substrate's affinity for the enzyme. |
| Vmax (Maximum Velocity) | The maximum rate of the enzymatic reaction when the enzyme is saturated with the substrate. |
| kcat (Turnover Number) | The number of substrate molecules converted to product per enzyme molecule per unit of time. |
| kcat/Km | A measure of the enzyme's catalytic efficiency and substrate specificity. |
The following table summarizes key quantitative data from studies on the phosphorylation of S6-derived peptides.
| Peptide/Substrate | Kinase | Parameter | Value | Reference |
| Synthetic this compound (R1-A13) | Protein Kinase C (PKC) | Apparent Km | 30 µM | [17] |
| Synthetic this compound (R1-A13) | Protein Kinase C (PKC) | Vmax | 0.16 µmol/min/mg | [17] |
| Synthetic this compound (S6-21) | S6/H4 Kinase | Specific Activity | 45 nmol/min/mg | [4] |
| 40S Ribosomes (containing rpS6) | S6/H4 Kinase | Specific Activity | 23 nmol/min/mg | [4] |
| S6(229-239) variant [Ala235] | Protease-Activated Kinase 1 (PAK-1) | Km | 20-fold increase vs. WT | [18] |
| S6(229-239) variant [Ala236] | Protease-Activated Kinase 1 (PAK-1) | Km | 800-fold increase vs. WT | [18] |
Experimental Methodologies
This section details common protocols used in the synthesis, analysis, and functional study of S6 peptides.
Solid-Phase Peptide Synthesis (SPPS)
SPPS is the standard method for chemically synthesizing peptides. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is widely used.
General Protocol:
-
Resin Preparation : A solid support resin (e.g., Rink amide resin) is swollen in a suitable solvent like dimethylformamide (DMF).
-
First Amino Acid Coupling : The C-terminal Fmoc-protected amino acid is coupled to the resin.
-
Deprotection : The Fmoc protecting group on the α-amino group is removed using a base, typically a solution of 20% piperidine in DMF, to expose a free amine for the next coupling step.
-
Amino Acid Coupling : The next Fmoc-protected amino acid is activated using coupling reagents (e.g., HBTU/HOBt and DIEA in DMF) and added to the resin to form a new peptide bond. The reaction is driven to completion by using an excess of the activated amino acid.
-
Wash : The resin is thoroughly washed with DMF to remove excess reagents and byproducts.
-
Cycle Repetition : Steps 3-5 are repeated for each amino acid in the desired sequence.
-
Final Cleavage and Deprotection : Once the sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, often containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).
-
Purification : The crude peptide is precipitated, lyophilized, and purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
S6 Kinase Activity Assay
These assays measure the ability of an S6 kinase (like S6K1) to phosphorylate a specific this compound substrate.
Luminescence-Based Assay (e.g., ADP-Glo™):
This method quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
Caption: Workflow for a luminescence-based S6 Kinase activity assay.
Radiometric Assay ([γ-³²P]ATP):
This classic method measures the incorporation of a radioactive phosphate group from [γ-³²P]ATP onto the peptide substrate.
-
Reaction Setup : A reaction mix is prepared containing kinase buffer, the this compound substrate, MgCl₂, [γ-³²P]ATP, and cold ATP. The reaction is initiated by adding the S6 kinase enzyme preparation.
-
Incubation : The reaction is incubated for a defined period (e.g., 10-30 minutes) at 30°C.[6]
-
Spotting : An aliquot of the reaction is spotted onto P81 phosphocellulose paper. The negatively charged phosphate groups on the phosphorylated peptide bind to the positively charged paper.
-
Washing : The paper is washed multiple times with phosphoric acid (e.g., 0.75%) to remove unincorporated [γ-³²P]ATP.
-
Quantification : The radioactivity retained on the paper is measured using a scintillation counter. The counts per minute (CPM) are proportional to the kinase activity.
MALDI-TOF Mass Spectrometry for Peptide Analysis
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is used to confirm the identity and purity of synthesized peptides by measuring their mass-to-charge ratio (m/z).[9]
General Protocol:
-
Sample Preparation : The purified peptide sample is mixed with a matrix solution (e.g., α-cyano-4-hydroxycinnamic acid, HCCA) on a metal target plate. The matrix co-crystallizes with the peptide as the solvent evaporates.[9]
-
Desorption and Ionization : The plate is placed in the mass spectrometer. A pulsed laser is fired at the sample spot, causing the matrix to absorb the energy and desorb, carrying the peptide molecules into the gas phase and ionizing them (typically by protonation).[9]
-
Time-of-Flight Analysis : The ionized peptides are accelerated by an electric field into a flight tube. The time it takes for an ion to travel the length of the tube to the detector is proportional to the square root of its m/z ratio. Lighter ions travel faster and reach the detector first.[9]
-
Data Analysis : The instrument records the time of flight for each ion, which is converted into an m/z spectrum. The resulting mass can be compared to the theoretical mass of the synthesized peptide to confirm its identity.
Site-Directed Mutagenesis of rpS6
Site-directed mutagenesis is used to introduce specific amino acid substitutions into the rpS6 protein (e.g., changing phosphorylation-site serines to alanines) to study the functional consequences of phosphorylation.[17]
General Protocol (using PCR):
-
Primer Design : Two complementary oligonucleotide primers are designed. These primers contain the desired mutation and anneal to the plasmid DNA containing the rpS6 gene.
-
PCR Amplification : A PCR reaction is performed using a high-fidelity DNA polymerase (e.g., Pfu) and the plasmid template. The primers are extended, synthesizing a new plasmid that incorporates the mutation.
-
Template Digestion : The PCR product is treated with the restriction enzyme DpnI. This enzyme specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid intact.
-
Transformation : The resulting nicked, circular dsDNA is transformed into competent E. coli cells. The nicks are repaired by the bacterial DNA repair machinery.
-
Screening and Sequencing : Plasmids are isolated from the resulting colonies and sequenced to confirm the presence of the desired mutation.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. ribosomal protein S6 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. mdpi.com [mdpi.com]
- 4. abbiotec.com [abbiotec.com]
- 5. S6 Kinase Substrate (229-239) [anaspec.com]
- 6. How to measure and evaluate binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphorylation and Degradation of S6K1 (p70S6K1) in Response to Persistent JNK1 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Crystal structures of the S6K1 kinase domain in complexes with inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ribosomal Protein S6 Phosphorylation Is Involved in Novelty-Induced Locomotion, Synaptic Plasticity and mRNA Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ribosomal protein S6 phosphorylation is a determinant of cell size and glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biocompare.com [biocompare.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]
- 15. Multisite Phosphorylation of S6K1 Directs a Kinase Phospho-code that Determines Substrate Selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Peptide Workflows [proteinmetrics.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
The S6 Peptide: A Linchpin of the 40S Ribosomal Subunit and a Nexus of Cellular Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 40S ribosomal protein S6 (RPS6), a key component of the small ribosomal subunit, stands at the crossroads of protein synthesis and cellular signaling. Once considered a constitutive structural element of the ribosome, S6 is now recognized as a dynamic regulator of translation, cell growth, and proliferation. Its activity is intricately controlled by post-translational modification, specifically phosphorylation, which is orchestrated by the highly conserved PI3K/AKT/mTOR signaling pathway. This technical guide provides a comprehensive overview of the S6 peptide's function, its regulation, and the experimental methodologies used to investigate its role in cellular physiology and disease. We delve into the quantitative aspects of S6 phosphorylation, its impact on the translation of specific mRNA subsets, and its potential as a therapeutic target. Detailed experimental protocols and visual representations of key pathways and workflows are provided to facilitate a deeper understanding and practical application of this knowledge in a research and development setting.
The this compound: An Integral Component of the 40S Ribosomal Subunit
The eukaryotic ribosome, the cellular machinery responsible for protein synthesis, is composed of a small (40S) and a large (60S) subunit. The this compound, also known as rpS6 or eS6, is a crucial structural component of the 40S subunit[1]. It is located at the interface between the small and large ribosomal subunits, a position that suggests a potential role in the dynamics of mRNA and tRNA binding during translation[1]. The 40S subunit is responsible for decoding the mRNA template, and S6, along with other ribosomal proteins, contributes to the structural integrity and function of this process[1]. While essential for the biogenesis of the 40S subunit, the most studied aspect of S6 biology is its regulation by phosphorylation and the subsequent functional consequences[2].
The PI3K/AKT/mTOR Signaling Pathway: The Upstream Regulator of S6 Phosphorylation
The phosphorylation of the this compound is a tightly regulated process, primarily governed by the PI3K/AKT/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, responding to a variety of extracellular and intracellular signals such as growth factors, nutrients, and cellular energy levels.
The signaling cascade is initiated by the activation of phosphoinositide 3-kinase (PI3K), which in turn activates the serine/threonine kinase AKT. AKT has numerous downstream targets, one of the most critical being the mammalian target of rapamycin (mTOR) complex 1 (mTORC1)[3][4][5]. mTORC1 directly phosphorylates and activates the p70 S6 kinases (S6K1 and S6K2), which are the primary kinases responsible for phosphorylating the this compound[3][6]. Additionally, the p90 ribosomal S6 kinases (RSK), which are activated by the MAPK/ERK pathway, can also phosphorylate S6, indicating a crosstalk between these major signaling networks[7].
Quantitative Analysis of S6 Phosphorylation
The this compound possesses five conserved serine residues in its C-terminal region that are subject to hierarchical phosphorylation: Ser235, Ser236, Ser240, Ser244, and Ser247. S6K1 and S6K2 are capable of phosphorylating all five sites, while other kinases such as RSK primarily target Ser235 and Ser236[8].
| Phosphorylation Site | Primary Kinase(s) |
| Ser235 | S6K1/2, RSK, PKA, PKC, PKG, DAPK |
| Ser236 | S6K1/2, RSK, PKA, PKC, PKG, DAPK |
| Ser240 | S6K1/2 |
| Ser244 | S6K1/2 |
| Ser247 | S6K1/2, CK1 |
| Table 1: Phosphorylation Sites on Ribosomal Protein S6 and Their Corresponding Kinases. [8] |
The phosphorylation status of S6 is a widely used readout for the activity of the mTORC1 pathway[1]. However, the functional consequence of this phosphorylation on translation is more nuanced than initially thought. While it was once hypothesized that S6 phosphorylation is essential for the translation of mRNAs containing a 5' terminal oligopyrimidine tract (5' TOP), which encode for ribosomal proteins and other components of the translational machinery, recent evidence from studies using S6 phosphorylation-deficient knock-in mice has challenged this model[9][10]. These studies have shown that the translation of 5' TOP mRNAs is largely independent of S6 phosphorylation[9].
Instead, S6 phosphorylation appears to selectively promote the translation of mRNAs with short coding sequences (CDSs)[1]. Ribosome profiling experiments have revealed that S6 becomes progressively dephosphorylated as ribosomes traverse along an mRNA, leading to higher average phosphorylation on shorter transcripts[1].
| mRNA Class | Effect of S6 Phosphorylation on Translational Efficiency | Fold Change (Approximate) |
| mRNAs with short CDSs | Promotes translation | >1.5-fold increase |
| mRNAs with long CDSs | Minor effect | ~1.0-fold (no significant change) |
| 5' TOP mRNAs | Not required for efficient translation | ~1.0-fold (no significant change) |
| Table 2: Differential Impact of S6 Phosphorylation on the Translational Efficiency of mRNA Subsets. This table is a synthesized representation of findings from multiple studies[1]. Actual fold changes can vary depending on the specific mRNA and cellular context. |
Experimental Protocols for Studying the this compound
A variety of experimental techniques are employed to investigate the phosphorylation and function of the this compound. Below are detailed protocols for some of the most common and powerful methods.
Western Blot Analysis of Phosphorylated S6
This is the most common method to assess the phosphorylation status of S6 and thereby the activity of the mTORC1/S6K pathway.
Protocol:
-
Sample Preparation:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
Gel Electrophoresis:
-
Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate proteins on a 12% SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane for 1 hour at room temperature in 5% BSA in TBST.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated S6 (e.g., anti-phospho-S6 Ser235/236) at the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imager.
-
-
Normalization:
-
Strip the membrane and re-probe with an antibody against total S6 to normalize for protein loading.
-
Ribosome Profiling
Ribosome profiling (Ribo-seq) is a powerful technique that provides a genome-wide snapshot of translation by sequencing ribosome-protected mRNA fragments.
Protocol Outline:
-
Cell Lysis and Ribosome Arrest: Cells are lysed in the presence of a translation inhibitor (e.g., cycloheximide) to "freeze" ribosomes on the mRNA.
-
Nuclease Treatment: The lysate is treated with RNase I to digest all mRNA that is not protected by the ribosomes.
-
Ribosome Isolation: Monosomes are isolated by sucrose gradient ultracentrifugation.
-
Footprint Extraction: The ribosome-protected mRNA fragments (RPFs), typically 28-30 nucleotides in length, are extracted from the isolated monosomes.
-
Library Preparation: Sequencing adapters are ligated to the RPFs, which are then reverse-transcribed and PCR-amplified to create a sequencing library.
-
Sequencing: The library is sequenced using a high-throughput sequencing platform.
-
Data Analysis: The sequencing reads are mapped to the transcriptome to determine the density and position of ribosomes on each mRNA, allowing for the calculation of translational efficiency.
In Vitro S6K1 Kinase Assay
This assay directly measures the ability of S6K1 to phosphorylate the this compound.
Protocol:
-
Reaction Setup:
-
In a microcentrifuge tube, combine kinase buffer (e.g., 20 mM HEPES, 10 mM MgCl2, 1 mM DTT), recombinant active S6K1, and a recombinant this compound substrate.
-
-
Initiation of Reaction:
-
Start the reaction by adding ATP (often radiolabeled with γ-³²P for detection).
-
-
Incubation:
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).
-
-
Termination of Reaction:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
-
Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Visualize the phosphorylated this compound by autoradiography (if using radiolabeled ATP) or by Western blotting with a phospho-S6 specific antibody.
-
The this compound as a Therapeutic Target
Given the central role of the PI3K/AKT/mTOR pathway in numerous cancers, this pathway is a major focus for drug development. The phosphorylation of S6 is a reliable biomarker for the activity of this pathway, and inhibitors of mTOR (e.g., rapamycin and its analogs) have been developed as anti-cancer agents. By monitoring the phosphorylation status of S6, researchers and clinicians can assess the efficacy of these inhibitors. Furthermore, understanding the specific downstream effects of S6 phosphorylation, such as the selective translation of certain mRNAs, may open up new avenues for therapeutic intervention. For example, targeting the specific translational programs regulated by S6 could offer a more nuanced approach to cancer therapy with potentially fewer side effects than broad inhibition of the mTOR pathway.
Conclusion
The ribosomal protein S6 is far more than a static component of the ribosome. It is a critical nexus for integrating signals from the PI3K/AKT/mTOR pathway to modulate the translational landscape of the cell. While its role in the translation of 5' TOP mRNAs has been revised, its importance in regulating the translation of mRNAs with short coding sequences highlights a sophisticated layer of translational control. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to further unravel the complexities of S6 function and to leverage this knowledge in the development of novel therapeutics for a range of diseases, including cancer and metabolic disorders. The continued investigation of S6 and its regulatory network promises to yield deeper insights into the fundamental processes that govern cell growth and homeostasis.
References
- 1. Phosphorylation of ribosomal protein S6 differentially affects mRNA translation based on ORF length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. portlandpress.com [portlandpress.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. pnas.org [pnas.org]
- 7. Ribosomal protein S6 phosphorylation is a determinant of cell size and glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ribosomal protein S6 kinase from TOP mRNAs to cell size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Transduction of growth or mitogenic signals into translational activation of TOP mRNAs is fully reliant on the phosphatidylinositol 3-kinase-mediated pathway but requires neither S6K1 nor rpS6 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. kinase-screen.mrc.ac.uk [kinase-screen.mrc.ac.uk]
An In-depth Technical Guide to Utilizing S6 Peptide as a Blocking Agent in Immunoassays
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the S6 peptide, its role in critical signaling pathways, and its application as a specific blocking agent in various immunoassays. Detailed experimental protocols and quantitative data are presented to facilitate the integration of this tool into your research and development workflows.
Introduction to S6 Ribosomal Protein and this compound
The S6 ribosomal protein (rpS6) is a component of the 40S small ribosomal subunit and plays a crucial role in protein synthesis, cell growth, and proliferation.[1][2] Its activity is primarily regulated by phosphorylation, making it a key downstream effector in the PI3K/Akt/mTOR signaling pathway.[3][4][5]
An "this compound" typically refers to a synthetic oligopeptide whose amino acid sequence is derived from a specific region of the full-length S6 ribosomal protein.[6] These peptides are invaluable tools in studying the kinetics of S6 kinases and for validating the specificity of antibodies targeting the S6 protein. A commonly used this compound for kinase assays has the sequence AKRRRLSSLRA, which is modeled after the major phosphorylation sites in the S6 protein.[7] Another peptide analogue mentioned in research has the sequence Arg-Arg-Leu-Ser-Ser-Leu-Arg-Ala, which is based on a region of S6 containing phosphorylation sites regulated by both insulin and cyclic AMP.[6]
The principle behind using an this compound as a blocking agent lies in its ability to competitively bind to the antigen-binding site of an antibody that specifically recognizes that particular epitope on the native S6 protein.[8][9] This pre-incubation of the antibody with an excess of the this compound effectively neutralizes the antibody, preventing it from binding to the S6 protein in a sample.[8][9] This method is instrumental in confirming the specificity of an antibody's reactivity in immunoassays such as Western blotting and ELISA.[10][11][12]
The S6K1 Signaling Pathway
The this compound is intrinsically linked to the S6 Kinase 1 (S6K1) signaling pathway, a critical regulator of cell growth, proliferation, and metabolism.[5][13] S6K1 is a primary downstream target of the mammalian target of rapamycin complex 1 (mTORC1).[4][5]
Pathway Overview:
-
Upstream Activation: Growth factors (e.g., insulin, IGF-1) activate the PI3K/Akt pathway, which in turn activates mTORC1. Nutrients, particularly amino acids, also play a crucial role in mTORC1 activation.[5]
-
mTORC1-S6K1 Axis: Activated mTORC1 phosphorylates and activates S6K1.[3] Key phosphorylation sites on S6K1 for its activation are Thr229 and Thr389.[3]
-
S6K1 Substrates: The primary and most well-known substrate of S6K1 is the ribosomal protein S6 (rpS6).[14] S6K1 phosphorylates rpS6 at multiple serine residues in its C-terminus (Ser235, Ser236, Ser240, Ser244, and Ser247).[14]
-
Downstream Effects: Phosphorylation of rpS6 is associated with an increase in the translation of a specific class of mRNAs known as 5'TOP mRNAs, which encode for ribosomal proteins and elongation factors, thereby promoting protein synthesis and cell growth.[12]
-
Negative Feedback Loop: Activated S6K1 can also participate in a negative feedback loop by phosphorylating and inhibiting insulin receptor substrate 1 (IRS-1), which can lead to insulin resistance.[3][13]
Figure 1. Simplified S6K1 signaling pathway.
This compound as a Blocking Agent: Principles and Applications
The primary application of an this compound as a blocking agent is to serve as a negative control to confirm the specificity of an antibody in an immunoassay.[9] This is particularly crucial when working with phospho-specific antibodies, where it is necessary to demonstrate that the antibody only recognizes the phosphorylated form of the target protein.
The underlying principle is competitive inhibition.[15] By pre-incubating the primary antibody with a molar excess of the this compound that corresponds to the antibody's epitope, the peptide will saturate the antibody's antigen-binding sites.[11] When this antibody-peptide complex is then used in an immunoassay, it will be unable to bind to the target S6 protein present in the sample. A significant reduction or complete elimination of the signal, compared to a control where the antibody was not pre-incubated with the peptide, confirms the antibody's specificity for that epitope.[8]
Key Applications:
-
Western Blotting: To confirm that a band detected on a blot corresponds specifically to the S6 protein and not a non-specific protein.[10]
-
ELISA (Enzyme-Linked Immunosorbent Assay): To validate that the signal generated in an ELISA is due to the specific binding of the antibody to the S6 protein.[16]
-
Immunohistochemistry (IHC) / Immunocytochemistry (ICC): To ensure that the staining observed in tissues or cells is specific to the localization of the S6 protein.[9]
-
Flow Cytometry: To verify the specificity of cell staining for S6 protein.[9]
Experimental Protocols
Proper handling of the synthetic this compound is critical for its efficacy as a blocking agent.
| Parameter | Recommendation |
| Reconstitution | Reconstitute the lyophilized peptide in sterile, nuclease-free water or a buffer such as PBS to a stock concentration of 1 mg/ml.[8][17] |
| Storage | Store the lyophilized peptide at -20°C for long-term storage. Once reconstituted, aliquot the peptide solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[17][18] For short-term use, the reconstituted peptide can be stored at 2-8°C for up to 6 months.[17] |
This protocol outlines the steps for using an this compound to block an anti-S6 antibody in a Western blot experiment.[8][10][11]
Figure 2. Western Blot peptide blocking workflow.
Detailed Steps:
-
Protein Separation and Transfer:
-
Run duplicate lanes of your protein lysate on an SDS-PAGE gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
-
Antibody and Peptide Preparation:
-
Prepare two tubes for the primary antibody incubation.
-
Tube A (Control): Dilute the anti-S6 primary antibody to its optimal working concentration in antibody dilution buffer.
-
Tube B (Blocked): In a separate tube, first add the this compound to the antibody dilution buffer. A 10 to 500-fold molar excess of peptide to antibody is generally recommended.[10][11][17] Then, add the primary antibody to this peptide-containing buffer at the same final concentration as in Tube A.
-
Incubate both tubes for 30 minutes to 2 hours at room temperature with gentle rocking to allow the peptide to bind to the antibody in Tube B.[8][10]
-
-
Incubation and Detection:
-
Cut the membrane to separate the duplicate lanes (if they are on the same blot).
-
Incubate one lane with the antibody solution from Tube A and the other with the antibody-peptide solution from Tube B for 2 hours at room temperature or overnight at 4°C.
-
Wash the membranes thoroughly with wash buffer (e.g., TBST).
-
Incubate both membranes with the appropriate HRP-conjugated secondary antibody.
-
Wash the membranes again and develop using an ECL substrate.
-
-
Analysis:
-
Compare the signal of the band corresponding to the S6 protein in both lanes.
-
A specific antibody will show a strong band in the control lane (Tube A) and a significantly reduced or absent band in the blocked lane (Tube B).[8]
-
This protocol describes how to use the this compound in a competitive ELISA format to confirm antibody specificity.
Materials:
-
96-well microtiter plate
-
Recombinant S6 protein or cell lysate containing S6
-
This compound
-
Anti-S6 primary antibody
-
Enzyme-conjugated secondary antibody
-
Coating buffer, wash buffer, blocking buffer, substrate solution, and stop solution[19][20][21]
Procedure:
-
Coating: Coat the wells of a 96-well plate with the S6 antigen (e.g., 1-10 µg/mL of recombinant S6 protein in coating buffer). Incubate overnight at 4°C.[19]
-
Washing and Blocking: Wash the plate with wash buffer. Block the remaining protein-binding sites in the wells by adding blocking buffer (e.g., 1% BSA in PBST) and incubating for 1-2 hours at room temperature.[20][21]
-
Competitive Reaction:
-
In separate tubes, pre-incubate a fixed concentration of the primary anti-S6 antibody with varying concentrations of the this compound for 30-60 minutes. Include a control with no peptide.
-
Wash the blocked plate.
-
Add the antibody/peptide mixtures to the wells and incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate to remove unbound antibodies.
-
Add the enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the plate again.
-
Add the substrate and incubate until color develops.
-
Stop the reaction with a stop solution and read the absorbance on a plate reader.
-
Data Interpretation:
The signal will be inversely proportional to the concentration of this compound in the pre-incubation step. A dose-dependent decrease in signal with increasing peptide concentration confirms the specificity of the antibody.
Quantitative Data and Performance Metrics
The effectiveness of a peptide blocking experiment depends on the relative concentrations of the antibody and the peptide. While specific quantitative data for every antibody-peptide pair will vary, the following table provides general guidelines found in protocols.
| Parameter | Typical Range/Value | Rationale |
| Peptide to Antibody Molar Ratio | 10-fold to 500-fold excess[10][11][17] | A molar excess ensures that the peptide effectively saturates the antibody's binding sites. |
| Peptide Concentration for Blocking | 1 µg/mL to 12.5 µg/mL[22] | The optimal concentration should be determined empirically for each specific antibody and application. |
| Antibody Concentration | Use the pre-optimized working dilution for the specific immunoassay. | The peptide concentration needs to be adjusted relative to the amount of antibody being used. |
| Pre-incubation Time | 30 minutes to 2 hours at room temperature[8][10] | Allows sufficient time for the antibody-peptide complex to form. Longer times (e.g., overnight at 4°C) may be required for some antibodies.[10] |
Conclusion
The this compound is a powerful and essential tool for researchers working with the mTOR/S6K signaling pathway. Its use as a blocking agent in immunoassays is a critical step in antibody validation, ensuring the specificity and reliability of experimental results. By following the detailed protocols and understanding the principles outlined in this guide, scientists can confidently confirm the specificity of their anti-S6 antibodies and generate high-quality, reproducible data.
References
- 1. genecards.org [genecards.org]
- 2. uniprot.org [uniprot.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Role of mTORC1-S6K1 signaling pathway in regulation of hematopoietic stem cell and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. Phosphorylation of ribosomal protein S6 and a peptide analogue of S6 by a protease-activated kinase isolated from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. pacificimmunology.com [pacificimmunology.com]
- 9. Blocking with immunizing peptide protocol [abcam.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. Peptide Competition Assay (PCA) Protocol | Rockland [rockland.com]
- 12. S6 Ribosomal Protein Blocking Peptide | Cell Signaling Technology [cellsignal.com]
- 13. Frontiers | S6 kinase 1 at the central node of cell size and ageing [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Types Of Immunoassay - And When To Use Them | Quanterix [quanterix.com]
- 16. Antigen peptide-based immunosensors for rapid detection of antibodies and antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mybiosource.com [mybiosource.com]
- 18. benchchem.com [benchchem.com]
- 19. affbiotech.cn [affbiotech.cn]
- 20. ulab360.com [ulab360.com]
- 21. ELISA-Peptide Assay Protocol | Cell Signaling Technology [cellsignal.com]
- 22. A general process for the development of peptide-based immunoassays for monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
S6 Peptide Kinase Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for performing an S6 peptide kinase assay. This assay is a critical tool for studying the mTOR signaling pathway and for the screening and characterization of potential inhibitors of S6 Kinase (S6K), a key regulator of cell growth, proliferation, and metabolism.[1][2][3][4]
Introduction
The p70 S6 Kinase (S6K), a downstream effector of the mTOR signaling pathway, plays a crucial role in regulating protein synthesis and cell growth.[1][5] Its activity is often dysregulated in various diseases, including cancer and metabolic disorders, making it an important target for drug development.[2] The this compound kinase assay is a robust method to measure the phosphotransferase activity of S6K, enabling the study of its regulation and the identification of novel inhibitors.[6] This document outlines two common methodologies: a radioactive assay and a luminescence-based assay.
Signaling Pathway
The activation of S6K is a multi-step process primarily regulated by the mTORC1 complex. Upon stimulation by growth factors or nutrients, mTORC1 phosphorylates S6K at key residues, leading to its activation.[3][7][8] Activated S6K then phosphorylates its primary substrate, the 40S ribosomal protein S6, initiating protein synthesis.[5][7][8][9]
Caption: The mTOR/S6K1 signaling pathway.
Experimental Protocols
Two primary methods for measuring S6 kinase activity are detailed below: a traditional radioactive assay and a modern luminescence-based assay.
Radioactive [γ-³²P]ATP-Based Filter Binding Assay
This classic method measures the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP onto a specific S6K substrate peptide.[6]
Experimental Workflow:
Caption: Workflow for a radioactive S6 kinase assay.
Detailed Protocol:
-
Prepare the Reaction Mixture : In a microcentrifuge tube, combine the assay dilution buffer, purified S6 Kinase enzyme (0.5U or 25-100ng), and the specific S6K substrate peptide. If screening for inhibitors, add the test compound at this stage.[6]
-
Initiate the Kinase Reaction : Start the reaction by adding the [γ-³²P]ATP mixture.
-
Incubation : Incubate the reaction mixture for 10-30 minutes at 30°C with agitation.[6] The assay is linear for up to 30 minutes.[6]
-
Stop the Reaction and Separate : Terminate the reaction by spotting an aliquot (e.g., 25 µL) of the reaction mixture onto a P81 phosphocellulose paper square.[6]
-
Washing : Wash the P81 paper squares three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.[6] Perform a final wash with acetone.[6]
-
Quantification : Transfer the dried P81 paper to a scintillation vial, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.[6]
Luminescence-Based ADP-Glo™ Kinase Assay
This non-radioactive method quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used to generate a luminescent signal.[8][9][10]
Experimental Workflow:
Caption: Workflow for a luminescence-based S6 kinase assay.
Detailed Protocol:
-
Set up the Kinase Reaction : In a white, opaque 96-well plate, add the kinase buffer, S6K substrate peptide, and the test inhibitor or vehicle control.[11]
-
Add Enzyme : Add the diluted recombinant S6K to the wells.
-
Initiate the Reaction : Start the reaction by adding the ATP solution.[11]
-
Incubation : Incubate the plate at 30°C for 60 minutes.[11]
-
Terminate Reaction and Deplete ATP : Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[9][11]
-
Generate Luminescent Signal : Add the Kinase Detection Reagent to convert the ADP produced to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[9][11]
-
Measure Luminescence : Read the luminescence using a plate-reading luminometer.[9][11]
Data Presentation: Quantitative Assay Parameters
The following table summarizes key quantitative data for the this compound kinase assays, compiled from various sources.
| Parameter | Radioactive Assay | Luminescence (ADP-Glo™) Assay |
| Enzyme | Purified S6 Kinase (0.5U or 25-100ng) | Recombinant S6K (e.g., 12.5ng) |
| Substrate | S6K substrate peptide (AKRRRLSSLRA)[6] | S6K substrate peptide (KRRRLASLR)[10] |
| Substrate Conc. | 50 µM (final)[6] | 1 mg/ml (stock) |
| ATP | [γ-³²P]ATP or [γ-³³P]ATP | Non-radioactive ATP |
| ATP Conc. | 100 µM (final)[6] | 500 µM (stock)[8] |
| Incubation Time | 10-30 minutes[6] | 60 minutes[9][11] |
| Incubation Temp. | 30°C[6] | 30°C[11] |
| Detection Method | Scintillation Counting | Luminescence Plate Reader |
| Assay Buffer | 20mM MOPS, pH 7.2, 25mM ß-glycerol phosphate, 5mM EGTA, 1mM sodium orthovanadate, 1mM DTT[6] | 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT[9] |
Troubleshooting and Considerations
-
High Background in Luminescence Assays : A common cause is ADP contamination in the ATP stock.[11] Use high-purity ATP and prepare fresh stocks.
-
Inactive Kinase : S6K is sensitive to freeze-thaw cycles. Store the enzyme at -80°C in small aliquots.[11]
-
Substrate Specificity : For improved accuracy, it is highly recommended to use a specific S6K substrate peptide rather than a generic kinase substrate.[11]
-
DMSO Concentration : The final concentration of DMSO, often used as a solvent for inhibitors, should not exceed 1% in the assay.[7][8]
References
- 1. benchchem.com [benchchem.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Role of mTORC1-S6K1 signaling pathway in regulation of hematopoietic stem cell and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. P70-S6 Kinase 1 - Wikipedia [en.wikipedia.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. worldwide.promega.com [worldwide.promega.com]
- 10. p70S6K Kinase Enzyme System [promega.jp]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vitro Phosphorylation Studies Using S6 Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 70-kDa ribosomal protein S6 kinase (p70S6K or S6K1) is a critical serine/threonine kinase that plays a pivotal role in the regulation of cell growth, proliferation, and survival.[1][2][3] It is a key downstream effector of the mammalian target of rapamycin (mTOR) signaling pathway, which integrates signals from growth factors, nutrients, and cellular energy status.[1][4][5] A primary substrate of S6K1 is the 40S ribosomal protein S6.[2] The phosphorylation of S6 by S6K1 is a crucial step in the initiation of protein synthesis.[1][2]
Synthetic peptides derived from the phosphorylation sites of the S6 protein are invaluable tools for the in vitro study of S6K1 activity. These peptides serve as specific substrates in kinase assays, enabling researchers to investigate the kinetics of S6K1, screen for potential inhibitors, and elucidate the regulatory mechanisms of the mTOR/S6K1 signaling pathway. A commonly used S6 peptide substrate has the sequence AKRRRLSSLRA, which mimics the major phosphorylation sites in the S6 protein.[6][7][8]
These application notes provide detailed protocols for performing in vitro phosphorylation assays using the this compound, catering to both traditional radioactive and modern non-radioactive luminescence-based methods.
The mTOR/p70S6K Signaling Pathway
The mTOR/p70S6K signaling pathway is a central regulator of cellular metabolism and growth. The pathway is activated by a variety of upstream signals, including growth factors (e.g., IGF-1), amino acids, and cellular energy levels.[4][9] These signals converge on the mTOR complex 1 (mTORC1), which, upon activation, directly phosphorylates and activates S6K1.[1][5] Activated S6K1 then phosphorylates a range of downstream targets, including the ribosomal protein S6, to promote protein synthesis and cell growth.[1][2] Dysregulation of this pathway is implicated in numerous diseases, including cancer and diabetes, making it a key target for drug development.[9][10]
Figure 1: Simplified mTOR/p70S6K Signaling Pathway.
Application Notes
In vitro this compound phosphorylation assays are versatile and can be applied to:
-
Enzyme Kinetics Studies: Determine the kinetic parameters of S6K1, such as Km and Vmax, for the this compound substrate.
-
High-Throughput Screening (HTS) for Inhibitors: Screen compound libraries to identify potential inhibitors of S6K1 for therapeutic development.[11]
-
Evaluating Inhibitor Potency: Determine the IC50 values of identified compounds to rank their potency.
-
Investigating Upstream Regulation: Assess the activity of S6K1 isolated from cells under different conditions (e.g., growth factor stimulation, drug treatment) to understand the regulation of the mTOR pathway.
-
Substrate Specificity Studies: Although the this compound is a specific substrate, variations of the peptide sequence can be used to investigate the substrate specificity of S6K1 and other kinases.
Experimental Protocols
Two primary methods for measuring this compound phosphorylation are detailed below: a radioactive method using [γ-32P]ATP and a non-radioactive, luminescence-based method.
Protocol 1: Radioactive In Vitro Kinase Assay Using [γ-32P]ATP
This traditional method relies on the transfer of a radiolabeled phosphate from [γ-32P]ATP to the this compound by S6K1. The phosphorylated peptide is then separated from the unincorporated ATP and quantified by scintillation counting.
Materials:
-
Purified, active S6K1 enzyme
-
This compound substrate (e.g., AKRRRLSSLRA)
-
[γ-32P]ATP (~3000 Ci/mmol)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[12]
-
Unlabeled ATP stock solution (e.g., 10 mM)
-
P81 phosphocellulose paper squares
-
0.75% Phosphoric acid
-
Acetone
-
Scintillation vials and scintillation fluid
-
Scintillation counter
-
30°C water bath
Procedure:
-
Prepare Reagents: Thaw all reagents and keep them on ice. Prepare serial dilutions of any test inhibitors in the appropriate vehicle (e.g., DMSO).
-
Prepare Kinase Reaction Master Mix: Prepare a master mix containing Kinase Assay Buffer, this compound, and unlabeled ATP. The final concentration of this compound is typically in the range of 50-200 µM, and the final ATP concentration is often around 100-200 µM.
-
Set up Kinase Reaction:
-
In a microcentrifuge tube, add the kinase reaction master mix.
-
Add the test inhibitor or vehicle control.
-
Add diluted S6K1 enzyme.
-
Initiate the reaction by adding [γ-32P]ATP (typically 1-2 µCi per reaction).
-
-
Incubation: Incubate the reaction tubes at 30°C for a predetermined time (e.g., 10-30 minutes).[6] The incubation time should be within the linear range of the assay.
-
Stop Reaction and Spot: Stop the reaction by spotting an aliquot (e.g., 25 µL) of the reaction mixture onto the center of a numbered P81 phosphocellulose paper square.[6]
-
Wash:
-
Quantification:
-
Air dry the P81 paper squares.
-
Place each square into a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Presentation:
| Reaction Component | Volume (µL) | Final Concentration |
| Kinase Assay Buffer (5x) | 10 | 1x |
| This compound (500 µM) | 10 | 100 µM |
| Test Inhibitor/Vehicle | 5 | Varies |
| S6K1 Enzyme | 10 | 10-100 ng |
| ATP Mix ([γ-32P]ATP + cold ATP) | 15 | 100 µM |
| Total Volume | 50 |
Table 1: Example Reaction Setup for Radioactive S6 Kinase Assay.
| Inhibitor Conc. (nM) | CPM (Mean) | % Inhibition |
| 0 (Vehicle) | 150,000 | 0 |
| 1 | 135,000 | 10 |
| 10 | 90,000 | 40 |
| 100 | 45,000 | 70 |
| 1000 | 15,000 | 90 |
Table 2: Example Data for S6K1 Inhibition.
Protocol 2: Non-Radioactive Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This method measures the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-luciferin reaction to generate a luminescent signal that is proportional to kinase activity.
Materials:
-
Purified, active S6K1 enzyme
-
This compound substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[12]
-
ADP-Glo™ Kinase Assay Kit (or similar) containing ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 96-well or 384-well plates
-
Plate-reading luminometer
-
30°C incubator
Procedure:
-
Prepare Reagents: Thaw all reagents and keep them on ice. Prepare serial dilutions of test inhibitors.
-
Set up Kinase Reaction:
-
To the wells of a white, opaque plate, add the Kinase Assay Buffer.
-
Add the this compound substrate and ATP.
-
Add the test inhibitor or vehicle control.
-
Initiate the reaction by adding the diluted S6K1 enzyme.
-
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).[11]
-
Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for approximately 40 minutes.[13]
-
Generate Luminescent Signal: Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30-60 minutes.[13]
-
Measure Luminescence: Read the luminescence using a plate-reading luminometer.
Data Presentation:
| Reaction Component | Volume (µL per well) | Final Concentration |
| Kinase Assay Buffer (2x) | 12.5 | 1x |
| This compound/ATP Mix | 5 | Varies |
| Test Inhibitor/Vehicle | 2.5 | Varies |
| S6K1 Enzyme | 5 | 5-20 ng |
| Total Volume | 25 |
Table 3: Example Reaction Setup for Luminescence-Based S6 Kinase Assay.
| Inhibitor Conc. (nM) | Luminescence (RLU) | % Inhibition |
| 0 (Vehicle) | 800,000 | 0 |
| 1 | 720,000 | 10 |
| 10 | 560,000 | 30 |
| 100 | 240,000 | 70 |
| 1000 | 80,000 | 90 |
Table 4: Example Data for S6K1 Inhibition using a Luminescence-Based Assay.
Experimental Workflow Visualization
Figure 2: General workflow for in vitro S6 kinase assays.
References
- 1. P70-S6 Kinase 1 - Wikipedia [en.wikipedia.org]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. pnas.org [pnas.org]
- 4. mTOR - Wikipedia [en.wikipedia.org]
- 5. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. S6 Kinase Substrate (229-239) [anaspec.com]
- 8. rochester.alma.exlibrisgroup.com [rochester.alma.exlibrisgroup.com]
- 9. researchgate.net [researchgate.net]
- 10. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. worldwide.promega.com [worldwide.promega.com]
- 13. benchchem.com [benchchem.com]
S6 Peptide as a Substrate for p70S6 Kinase: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of S6 peptide as a substrate for p70S6 kinase (p70S6K), a critical enzyme in cell signaling pathways regulating growth, proliferation, and metabolism. This document includes detailed protocols for key experiments, quantitative data, and visual representations of signaling pathways and experimental workflows to facilitate research and drug development efforts targeting p70S6K.
Introduction
p70S6 kinase (also known as S6K1) is a serine/threonine kinase that plays a pivotal role in the PI3K/Akt/mTOR signaling pathway.[1] Its primary substrate is the 40S ribosomal protein S6 (a component of the eukaryotic ribosome), and its phosphorylation is a key step in the regulation of protein synthesis and cell growth.[1] Synthetic peptides derived from the phosphorylation sites of the S6 protein serve as specific and efficient substrates for in vitro and in vivo studies of p70S6K activity. These S6 peptides are invaluable tools for high-throughput screening of p70S6K inhibitors, characterization of kinase kinetics, and elucidation of its role in various physiological and pathological processes, including cancer and metabolic diseases.
This compound Substrates for p70S6 Kinase
Several peptide sequences derived from the C-terminal region of the ribosomal protein S6 have been identified as effective substrates for p70S6K. Two commonly used sequences are:
These peptides contain the consensus phosphorylation motif for p70S6K and are recognized with high affinity and specificity.
Quantitative Data
The following table summarizes the kinetic parameters for a commonly used this compound substrate with p70S6 kinase. This data is essential for designing kinase assays and for the comparative analysis of enzyme inhibitors.
| Substrate Peptide Sequence | Kinase | Km | Vmax | Assay Condition |
| KKRNRTLSVA | p70S6K | 1.5 µM | Not specified | In vitro kinase assay |
Note: Vmax is dependent on enzyme concentration and specific activity, which can vary between batches of recombinant enzyme.
Signaling Pathway
The p70S6 kinase is a key downstream effector of the mTORC1 complex. Its activation is a multi-step process involving phosphorylation at several key residues. The following diagram illustrates the canonical PI3K/Akt/mTOR signaling pathway leading to the activation of p70S6K and the subsequent phosphorylation of its substrates.
Caption: The PI3K/Akt/mTOR signaling pathway leading to p70S6K activation.
Experimental Protocols
Detailed methodologies for key experiments involving the use of this compound as a substrate for p70S6K are provided below.
In Vitro p70S6 Kinase Assay (Non-Radioactive, ADP-Glo™ Based)
This protocol describes a non-radioactive, luminescence-based assay for measuring p70S6K activity using a synthetic this compound. The assay quantifies the amount of ADP produced during the kinase reaction.
Experimental Workflow:
Caption: Workflow for a non-radioactive in vitro p70S6K assay.
Materials:
-
Recombinant active p70S6K enzyme
-
This compound substrate (e.g., KKRNRTLTV)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)[4]
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare the Kinase Assay Buffer.
-
Prepare a stock solution of the this compound substrate in sterile water.
-
Prepare a stock solution of ATP in sterile water.
-
Dilute the recombinant p70S6K enzyme to the desired concentration in Kinase Assay Buffer. The optimal concentration should be determined empirically.
-
-
Assay Setup:
-
Add 5 µL of Kinase Assay Buffer to each well of a 96-well plate.
-
Add 2.5 µL of the this compound substrate solution to each well. The final concentration should be at or above the Km value.
-
Add 2.5 µL of the test compound (dissolved in a suitable solvent like DMSO) or vehicle control to the appropriate wells.
-
Add 2.5 µL of the diluted p70S6K enzyme to each well, except for the "no enzyme" control wells.
-
-
Kinase Reaction:
-
Initiate the reaction by adding 2.5 µL of the ATP solution to each well. The final ATP concentration should be optimized for the assay (typically 10-100 µM).
-
Incubate the plate at 30°C for 30-60 minutes. The incubation time should be within the linear range of the reaction.
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and reflects the p70S6K activity.
-
Western Blotting for p70S6K and Phospho-p70S6K
This protocol describes the detection of total and phosphorylated p70S6K in cell lysates by Western blotting.
Experimental Workflow:
Caption: Workflow for Western blotting of p70S6K.
Materials:
-
Cell culture reagents
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (anti-p70S6K and anti-phospho-p70S6K, e.g., phospho-Thr389)
-
HRP-conjugated secondary antibody
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Culture cells to the desired confluency and treat with compounds of interest.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation and determine the protein concentration using a BCA assay.
-
Prepare samples for electrophoresis by adding Laemmli sample buffer and boiling for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[7]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[7]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities to determine the levels of total and phosphorylated p70S6K.
-
Immunofluorescence for p70S6K
This protocol describes the visualization of p70S6K localization and expression in cells using immunofluorescence microscopy.
Experimental Workflow:
Caption: Workflow for immunofluorescence staining of p70S6K.
Materials:
-
Cells cultured on glass coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody (anti-p70S6K)
-
Fluorophore-conjugated secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Preparation:
-
Seed cells on sterile glass coverslips in a culture dish and grow to the desired confluency.
-
Treat the cells as required for the experiment.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Immunostaining:
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary anti-p70S6K antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Counterstain the cell nuclei by incubating with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto glass slides using mounting medium.
-
Visualize and capture images using a fluorescence microscope.
-
Conclusion
The this compound is a versatile and indispensable tool for studying the function and regulation of p70S6 kinase. The protocols and data presented in these application notes provide a solid foundation for researchers to investigate the role of p70S6K in cellular signaling and to screen for novel therapeutic agents targeting this important kinase. The provided diagrams offer a clear visual reference for the complex signaling pathways and experimental procedures involved in p70S6K research.
References
- 1. P70-S6 Kinase 1 - Wikipedia [en.wikipedia.org]
- 2. innopep.com [innopep.com]
- 3. p70 S6 Kinase Substrate [KKRNRTLTV] - 1 mg, 1 mg | Labscoop [labscoop.com]
- 4. p70 S6 Kinase Substrate [KKRNRTLTV] - 1 mg [eurogentec.com]
- 5. p70 S6 Kinase Substrate [KKRNRTLTV] - 1 mg [anaspec.com]
- 6. file.medchemexpress.eu [file.medchemexpress.eu]
- 7. p70 S6 Kinase Antibody (#9202) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for S6 Peptide Purification
For researchers, scientists, and drug development professionals, the purity of synthetic or recombinant peptides is paramount for reliable and reproducible experimental outcomes. This document provides detailed application notes and protocols for the purification of S6 peptides, which are short peptide sequences derived from the C-terminal region of the 40S ribosomal protein S6. These peptides are crucial substrates for studying the activity of S6 Kinase (S6K) and the broader mTOR signaling pathway, which is implicated in cell growth, proliferation, and metabolism.
This guide covers the most common and effective techniques for S6 peptide purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Ion-Exchange Chromatography (IEX), and Affinity Chromatography for tagged S6 peptides.
Representative this compound Sequence
For the context of the following protocols, we will consider a representative this compound corresponding to residues 229-239 of the human 40S ribosomal protein S6, a region known to contain key phosphorylation sites for S6K.
Sequence: AKRRRLSSLRA
This peptide is relatively short, hydrophilic, and carries a significant positive charge at neutral pH due to the presence of multiple Arginine (R) and Lysine (K) residues. These characteristics will influence the choice and optimization of the purification strategy.
Data Presentation: Comparison of Purification Techniques
The choice of purification technique depends on the initial purity of the crude peptide, the required final purity, the peptide's physicochemical properties, and the presence of any affinity tags. The following table summarizes typical performance characteristics for the purification of a short, basic peptide like our representative this compound.
| Purification Technique | Principle of Separation | Typical Purity Achieved | Typical Yield | Key Advantages | Key Limitations |
| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | >95-99% | 30-70% | High resolution, applicable to a wide range of peptides, volatile mobile phases are easy to remove. | Yield can be lower due to irreversible adsorption or co-elution of similar impurities. |
| Ion-Exchange Chromatography (IEX) | Net Charge | >90% (often used as a pre-purification step) | 60-90% | High capacity, good for separating peptides with different charges (e.g., phosphorylated vs. non-phosphorylated forms). | Lower resolution for peptides with similar charge; high salt in elution buffers needs to be removed. |
| Affinity Chromatography | Specific molecular interaction (e.g., Biotin-Avidin, His-tag-Ni-NTA) | >98% | 50-80% | Highly specific, can achieve high purity in a single step. | Requires the peptide to be synthesized with a specific tag; the tag may need to be cleaved post-purification. |
Mandatory Visualization
Signaling Pathway Involving S6K and S6
This diagram illustrates a simplified mTOR/S6K signaling pathway leading to the phosphorylation of the S6 ribosomal protein.
Caption: Simplified mTOR/S6K signaling pathway.
Experimental Protocols
Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the most common method for purifying synthetic peptides, offering high resolution based on hydrophobicity.
Caption: Workflow for this compound purification by RP-HPLC.
-
Materials and Reagents:
-
Crude this compound (lyophilized powder).
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile (ACN).
-
RP-HPLC system with a preparative C18 column (e.g., 10 µm particle size, 250 x 21.2 mm).
-
Analytical RP-HPLC system with an analytical C18 column (e.g., 5 µm particle size, 250 x 4.6 mm).
-
Lyophilizer.
-
-
Procedure:
-
Sample Preparation: Dissolve the crude this compound in Mobile Phase A at a concentration of 10-20 mg/mL. If solubility is an issue, a minimal amount of ACN can be added. Centrifuge and filter the solution through a 0.45 µm syringe filter.
-
Analytical HPLC: Before preparative purification, analyze a small aliquot of the crude peptide on the analytical HPLC system to determine the retention time of the target peptide and the impurity profile. A typical gradient is 5% to 65% Mobile Phase B over 30 minutes.
-
Preparative HPLC:
-
Equilibrate the preparative column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the filtered crude peptide solution.
-
Apply a linear gradient of Mobile Phase B. A shallow gradient around the elution time of the target peptide (determined from the analytical run) will provide the best resolution. For our representative this compound, a gradient of 5% to 45% Mobile Phase B over 40 minutes is a good starting point.
-
Monitor the elution profile at 214 nm and 280 nm.
-
Collect fractions (e.g., 2-5 mL) across the major peak corresponding to the this compound.
-
-
Fraction Analysis: Analyze the purity of each collected fraction using analytical HPLC.
-
Pooling and Lyophilization: Pool the fractions with the desired purity (e.g., >98%). Freeze the pooled solution and lyophilize to obtain the pure this compound as a white powder.
-
Protocol 2: Ion-Exchange Chromatography (IEX)
Given the high positive charge of the representative this compound, cation-exchange chromatography is a suitable purification step, particularly for removing impurities with different charge states or for separating phosphorylated from non-phosphorylated forms.
Caption: Workflow for this compound purification by IEX.
-
Materials and Reagents:
-
Crude this compound.
-
Binding Buffer (Buffer A): 20 mM MES, pH 6.0.
-
Elution Buffer (Buffer B): 20 mM MES, 1 M NaCl, pH 6.0.
-
Strong cation-exchange column (e.g., SP Sepharose).
-
Chromatography system.
-
-
Procedure:
-
Sample Preparation: Dissolve the crude peptide in Binding Buffer.
-
Column Equilibration: Equilibrate the cation-exchange column with Binding Buffer.
-
Loading: Load the peptide solution onto the column.
-
Wash: Wash the column with several column volumes of Binding Buffer to remove unbound impurities.
-
Elution: Elute the bound peptide using a linear gradient of 0-100% Elution Buffer. The highly positively charged this compound will elute at a relatively high salt concentration.
-
Fraction Collection and Analysis: Collect fractions and analyze by analytical RP-HPLC and/or SDS-PAGE.
-
Desalting: Pool the fractions containing the peptide and desalt using a desalting column or by RP-HPLC.
-
Lyophilization: Lyophilize the desalted peptide solution.
-
Protocol 3: Affinity Chromatography of a Biotinylated this compound
This protocol is for the purification of an this compound that has been synthesized with a biotin tag for specific capture.
Caption: Workflow for affinity purification of biotinylated this compound.
-
Materials and Reagents:
-
Crude biotinylated this compound.
-
Streptavidin-agarose resin.
-
Binding/Wash Buffer: PBS (Phosphate Buffered Saline), pH 7.4.
-
High Salt Wash Buffer: PBS with 500 mM NaCl, pH 7.4.
-
Elution Buffer: 0.1 M glycine-HCl, pH 2.8, or a buffer containing a high concentration of free biotin.
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5.
-
-
Procedure:
-
Resin Preparation: Wash the streptavidin-agarose resin with Binding/Wash Buffer.
-
Binding: Dissolve the crude biotinylated peptide in Binding/Wash Buffer and incubate with the prepared resin with gentle agitation for 1-2 hours at 4°C.
-
Washing:
-
Pellet the resin by centrifugation and remove the supernatant.
-
Wash the resin three times with Binding/Wash Buffer.
-
Wash the resin twice with High Salt Wash Buffer to remove non-specifically bound proteins.
-
Wash the resin again with Binding/Wash Buffer.
-
-
Elution:
-
Add the Elution Buffer to the resin and incubate for 5-10 minutes.
-
Pellet the resin and collect the supernatant containing the purified peptide.
-
Immediately neutralize the eluate with Neutralization Buffer if using a low pH elution.
-
-
Post-Elution Processing: Remove the eluting agent (e.g., biotin or low pH buffer) by dialysis or using a desalting column.
-
Analysis: Confirm the purity of the eluted peptide by analytical RP-HPLC and mass spectrometry.
-
These protocols provide a comprehensive guide for the purification of S6 peptides. The choice of method and the specific parameters will need to be optimized based on the specific properties of the this compound variant and the downstream application.
Application Notes: Utilizing S6 Blocking Peptide for Specificity Validation in Western Blotting
Introduction
The ribosomal protein S6 (rpS6), a component of the 40S ribosomal subunit, plays a critical role in translational control and is a key downstream effector in various signaling pathways, most notably the mTOR/S6K pathway.[1][2][3] Phosphorylation of S6 is a crucial event in cell growth, proliferation, and metabolism.[2][3] Antibodies targeting S6 and its phosphorylated forms are invaluable tools for researchers studying these processes. However, ensuring the specificity of these antibodies is paramount for accurate and reproducible results. The use of a blocking peptide, also known as an immunizing peptide, is a widely accepted method for validating antibody specificity in immunoassays like Western blotting.[4][5][6][7]
These application notes provide a detailed protocol for using an S6 blocking peptide to confirm the specificity of an anti-S6 antibody in Western blotting experiments. The S6 blocking peptide corresponds to the epitope sequence of the S6 protein that was used to generate the primary antibody.[4] By pre-incubating the antibody with an excess of the blocking peptide, the specific binding sites on the antibody are saturated.[4][6] This competition prevents the antibody from binding to the S6 protein on the Western blot membrane, leading to a significant reduction or complete elimination of the target band.[6][8] Any remaining bands are considered non-specific.[4][8]
Key Signaling Pathway Involving Ribosomal Protein S6
The phosphorylation of ribosomal protein S6 is a convergence point for multiple signaling pathways that regulate cell growth and proliferation. A primary pathway involves the activation of mTORC1 (mammalian target of rapamycin complex 1), which in turn activates S6 kinase (S6K). S6K then directly phosphorylates S6 on several serine residues.[1][2] Another significant pathway is the Ras/ERK pathway, which can also lead to S6 phosphorylation.[9]
Caption: Simplified signaling cascade illustrating the mTOR/S6K and Ras/ERK pathways leading to Ribosomal Protein S6 phosphorylation.
Experimental Protocol: S6 Blocking Peptide in Western Blot
This protocol outlines the procedure for a peptide blocking experiment to validate the specificity of an anti-S6 antibody.
Materials:
-
S6 Blocking Peptide
-
Primary antibody against S6
-
Protein lysate containing S6 protein
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Wash buffer (TBST: Tris-Buffered Saline with 0.1% Tween-20)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
SDS-PAGE and Protein Transfer:
-
Separate your protein lysate using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Membrane Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[10]
-
-
Antibody and Peptide Incubation (The Blocking Step):
-
Prepare two identical tubes for the primary antibody incubation.
-
Tube 1 (Antibody Alone): Dilute the anti-S6 primary antibody in blocking buffer to its optimal working concentration.
-
Tube 2 (Antibody + S6 Blocking Peptide): In a separate tube, first add the S6 blocking peptide to the blocking buffer. A common starting point is a 5 to 10-fold excess of peptide by weight to the antibody.[11] For example, for 1 µg of antibody, use 5-10 µg of blocking peptide. Gently mix and then add the same amount of primary antibody as in Tube 1.
-
Incubate both tubes for 1-2 hours at room temperature or overnight at 4°C with gentle agitation to allow the peptide to bind to the antibody in Tube 2.[10][11]
-
-
Membrane Incubation:
-
Cut the membrane if necessary to incubate with both solutions simultaneously.
-
Incubate one part of the membrane with the "Antibody Alone" solution and the other part with the "Antibody + S6 Blocking Peptide" solution.
-
Incubate overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with wash buffer to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer according to the manufacturer's recommendations, for 1 hour at room temperature.
-
-
Final Washes and Detection:
-
Wash the membrane three times for 10 minutes each with wash buffer.
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
Western Blot Workflow with Blocking Peptide
Caption: Experimental workflow for Western blot antibody specificity validation using a blocking peptide.
Data Presentation and Interpretation
The results of the peptide blocking experiment should be presented side-by-side for clear comparison. A successful blocking experiment will show a distinct band at the expected molecular weight for S6 in the "Antibody Alone" lane, which is absent or significantly diminished in the "Antibody + S6 Blocking Peptide" lane.
| Condition | S6 Band Intensity (Arbitrary Units) | Interpretation |
| Antibody Alone | High Signal (e.g., 10,000) | Represents total binding of the antibody to the target protein and any non-specific targets. |
| Antibody + S6 Blocking Peptide | No Signal or Very Low Signal (e.g., <500) | The absence of the band confirms the antibody's specificity for the S6 protein. |
| Non-Specific Band (if present) | Signal remains in both lanes | Any bands that appear in both lanes are likely due to non-specific binding of the primary or secondary antibody. |
Note on Optimization: The optimal ratio of blocking peptide to primary antibody may vary. It is recommended to perform a titration to determine the ideal concentration of the blocking peptide required to completely block the specific signal.[12] Start with a 1:5 or 1:10 ratio (antibody:peptide, w/w) and adjust as necessary.[11] The incubation time for the antibody-peptide mixture can also be optimized.[11]
References
- 1. Frontiers | Ribosomal Protein S6 Phosphorylation in the Nervous System: From Regulation to Function [frontiersin.org]
- 2. Ribosomal Protein S6 Phosphorylation: Four Decades of Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ribosomal protein S6 - Wikipedia [en.wikipedia.org]
- 4. shigematsu-bio.com [shigematsu-bio.com]
- 5. Blocking with immunizing peptide protocol [abcam.com]
- 6. Peptide Blocking [novusbio.com]
- 7. Peptide Blocking | Antibody Blocking Peptides | Bio-Techne [bio-techne.com]
- 8. abcam.com [abcam.com]
- 9. Regulation of Ribosomal Protein S6 Phosphorylation by Casein Kinase 1 and Protein Phosphatase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 12. abcepta.com [abcepta.com]
S6 Peptide Tag Protein Labeling: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the specific and efficient labeling of proteins using the S6 peptide tag. The S6 tag is a 12-amino acid peptide (GDSLSWLLRLLN) that is recognized by the phosphopantetheinyl transferase (PPTase) Sfp.[1][2] Sfp catalyzes the covalent attachment of a phosphopantetheinyl (Ppant) moiety from a Coenzyme A (CoA) derivative to a specific serine residue within the S6 tag.[3][4] This technology allows for the site-specific labeling of proteins with a wide variety of molecules, including fluorophores, biotin, and small molecule drugs, making it a valuable tool in basic research and drug development.[5][6]
Principle of S6 Tag Labeling
The this compound tag labeling system is based on the highly specific enzymatic reaction catalyzed by Sfp transferase. A protein of interest (POI) is genetically fused with the S6 tag at either the N- or C-terminus.[1][7] The Sfp enzyme then transfers a modified Ppant group from a CoA conjugate to the serine residue of the S6 tag. The versatility of this system lies in the ability to chemically synthesize a wide range of CoA derivatives, allowing for the introduction of various functional molecules onto the POI.[5][8]
Key Features of the this compound Tag System:
-
High Specificity: The Sfp enzyme exhibits high specificity for the this compound tag, minimizing off-target labeling.[1][7]
-
Orthogonality: The S6 tag and its corresponding enzyme Sfp are orthogonal to the A1 tag and its enzyme AcpS, enabling dual labeling of different proteins within the same system.[2][9]
-
Small Size: The 12-amino acid S6 tag is small and generally does not interfere with protein function.[2][5]
-
Versatility: A broad range of molecules can be conjugated to CoA and subsequently transferred to the S6-tagged protein.[5]
-
Mild Reaction Conditions: The enzymatic labeling reaction proceeds under physiological conditions, making it suitable for use in living cells.[5]
Quantitative Data Summary
The following tables summarize key quantitative data for the this compound tag labeling system, providing a basis for experimental design and optimization.
Table 1: Kinetic Parameters of Sfp-catalyzed S6 Tag Labeling
| Parameter | Value | Reference(s) |
| Catalytic Efficiency (kcat/Km) for S6 tag | 442-fold greater than for AcpS | [1][2][7][10] |
| Typical Labeling Time | 20 - 40 minutes | [5] |
| Typical CoA-derivative Concentration | 1 - 10 µM | [5] |
| Typical Sfp Concentration (in vitro) | 0.5 - 1 µM | [11][12] |
| Reaction Temperature | 37 °C | [5][11] |
Table 2: Orthogonality of S6 and A1 Peptide Tags
| Enzyme | Preferred Peptide Tag | Relative Catalytic Efficiency | Reference(s) |
| Sfp | S6 | High | [1][2][7] |
| Sfp | A1 | Low | [1][2][7] |
| AcpS | A1 | High | [1][2][7] |
| AcpS | S6 | Low | [1][2][7] |
Experimental Protocols
Here we provide detailed protocols for common applications of the this compound tag labeling system.
Protocol 1: Cell Surface Protein Labeling
This protocol describes the labeling of an S6-tagged protein expressed on the surface of mammalian cells.
Materials:
-
Mammalian cells expressing the S6-tagged protein of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Sfp Transferase (purified)
-
CoA-derivative (e.g., CoA-fluorophore)
-
Labeling Buffer (e.g., PBS with 10 mM MgCl2)
Procedure:
-
Cell Culture: Culture the cells expressing the S6-tagged protein to the desired confluency in a suitable culture vessel.
-
Washing: Gently wash the cells twice with pre-warmed PBS to remove any residual serum components.
-
Labeling Reaction:
-
Prepare the labeling solution by diluting Sfp transferase and the CoA-derivative to their final concentrations (e.g., 1-5 µM Sfp and 5-10 µM CoA-derivative) in pre-warmed Labeling Buffer.
-
Add the labeling solution to the cells and incubate for 20-40 minutes at 37°C in a cell culture incubator.
-
-
Washing: After incubation, remove the labeling solution and wash the cells three times with PBS to remove unreacted labeling reagents.
-
Analysis: The labeled cells can now be analyzed by various methods, such as fluorescence microscopy, flow cytometry, or western blot.
Protocol 2: Internal Protein Labeling (in vitro)
This protocol is for labeling a purified S6-tagged protein in a cell-free system.
Materials:
-
Purified S6-tagged protein
-
Sfp Transferase (purified)
-
CoA-derivative
-
Labeling Buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2)
-
Quenching solution (optional, e.g., 4% Trifluoroacetic Acid)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the purified S6-tagged protein, Sfp transferase, and the CoA-derivative in the Labeling Buffer. Typical final concentrations are 10-50 µM protein, 1 µM Sfp, and 20-100 µM CoA-derivative.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at 37°C.
-
Quenching (Optional): To stop the reaction, a quenching solution can be added.
-
Purification: Remove excess labeling reagents by methods such as dialysis, size-exclusion chromatography, or affinity chromatography if the protein has an affinity tag.
-
Analysis: The labeled protein can be analyzed by SDS-PAGE, mass spectrometry, or other relevant biochemical assays.
Protocol 3: Pulse-Chase Analysis
This protocol allows for the tracking of a population of S6-tagged proteins over time.
Materials:
-
Cells expressing the S6-tagged protein
-
Complete cell culture medium
-
"Pulse" labeling solution: Labeling Buffer containing Sfp and a labeled CoA-derivative (e.g., fluorescent)
-
"Chase" solution: Complete cell culture medium containing a high concentration of an unlabeled CoA-derivative or a suitable blocking agent.
Procedure:
-
Pulse Labeling:
-
Wash the cells with PBS.
-
Add the "Pulse" labeling solution and incubate for a short period (e.g., 5-15 minutes) at 37°C to label newly synthesized proteins.
-
-
Chase:
-
Quickly remove the "Pulse" solution and wash the cells twice with PBS.
-
Add the "Chase" solution and incubate the cells for various time points (e.g., 0, 30, 60, 120 minutes).
-
-
Cell Lysis and Analysis:
-
At each time point, wash the cells with cold PBS and lyse the cells.
-
Analyze the labeled protein at each time point by immunoprecipitation followed by SDS-PAGE and fluorimetry or western blotting to monitor the fate of the labeled protein population (e.g., degradation, trafficking).
-
Visualizations
This compound Tag Labeling Workflow```dot
Caption: Sfp-catalyzed transfer of a probe from CoA to the S6 tag.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. yinlab.uchicago.edu [yinlab.uchicago.edu]
- 4. Site-specific protein labeling by Sfp phosphopantetheinyl transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peptide-tags for site-specific protein labelling in vitro and in vivo - Molecular BioSystems (RSC Publishing) DOI:10.1039/C6MB00023A [pubs.rsc.org]
- 6. Labeling surface proteins with high specificity: Intrinsic limitations of phosphopantetheinyl transferase systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genetically encoded short peptide tags for orthogonal protein labeling by Sfp and AcpS phosphopantetheinyl transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemoenzymatic synthesis of acyl coenzyme A substrates enables in situ labeling of small molecules and proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in chemical labeling of proteins in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assets.ctfassets.net [assets.ctfassets.net]
- 11. Genetically encoded short peptide tag for versatile protein labeling by Sfp phosphopantetheinyl transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phage Selection Assisted by Sfp Phosphopantetheinyl Transferase Catalyzed Site-Specific Protein Labeling - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of S6 Peptide Phosphorylation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phosphorylation of the 40S ribosomal protein S6 (rpS6), a key component of the protein synthesis machinery, is a critical event in cell signaling. It serves as a convergence point for multiple pathways that regulate cell growth, proliferation, and metabolism. The mammalian target of rapamycin (mTOR) pathway, in particular, plays a central role in this process through the activation of the S6 kinase (S6K).[1][2] The extent of S6 phosphorylation is, therefore, a widely used readout for the activity of the mTOR/S6K signaling cascade and a valuable biomarker in drug discovery, particularly for compounds targeting this pathway.[1][3] This document provides detailed application notes and protocols for the quantitative analysis of S6 peptide phosphorylation.
Signaling Pathway Overview
The phosphorylation of S6 is primarily mediated by the p70 S6 Kinase (S6K1), which is a downstream effector of the mTOR Complex 1 (mTORC1).[2] Growth factors, nutrients, and mitogens activate the PI3K/Akt pathway, which in turn activates mTORC1.[4] Activated mTORC1 then phosphorylates S6K1 at key residues, such as Threonine 389, leading to its activation.[2][5] Activated S6K1 subsequently phosphorylates S6 on multiple serine residues, primarily Ser235/236 and Ser240/244.[6][7] The ERK/MAPK pathway can also contribute to S6 phosphorylation, highlighting a crosstalk between these major signaling networks.[4][6]
Figure 1: Simplified mTOR/S6K1 signaling pathway leading to S6 phosphorylation.
Quantitative Methods for S6 Phosphorylation Analysis
Several techniques can be employed to quantify the phosphorylation of S6. The choice of method depends on factors such as the required sensitivity, throughput, and the specific research question.
| Method | Principle | Advantages | Disadvantages |
| Western Blotting | Immuno-detection of phosphorylated S6 (p-S6) in protein lysates separated by size.[8] | Widely accessible, provides information on protein size. | Semi-quantitative, lower throughput, potential for variability.[9] |
| ELISA | Capture of total S6 followed by detection with a phospho-specific antibody in a microplate format.[7][10] | Highly quantitative, high throughput, good sensitivity.[9] | Requires specific antibody pairs, may not provide size information. |
| Mass Spectrometry | Identification and quantification of phosphorylated peptides from digested protein samples.[11] | High specificity, can identify precise phosphorylation sites, can be highly quantitative.[8][11] | Requires specialized equipment and expertise, complex data analysis.[12] |
| Kinase Assay | In vitro measurement of S6K1 activity using a synthetic this compound as a substrate.[13][14] | Directly measures kinase activity, useful for screening inhibitors.[9] | Indirect measure of cellular S6 phosphorylation, may not reflect in vivo activity. |
| Flow Cytometry | Intracellular staining with a phospho-specific antibody for single-cell analysis. | Provides quantitative data at the single-cell level, allows for multiplexing. | Requires cell permeabilization, antibody performance can be variable. |
Experimental Protocols
The following are detailed protocols for the most common methods used to quantify this compound phosphorylation.
Experimental Workflow Overview
Figure 2: General experimental workflow for S6 phosphorylation analysis.
Protocol 1: Western Blotting for Phospho-S6
This protocol outlines the steps for detecting and semi-quantifying phosphorylated S6 (p-S6) relative to total S6.
1. Sample Preparation and Lysis:
-
Culture and treat cells as per the experimental design.
-
To harvest, wash cells with ice-cold PBS and lyse with a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[15][16]
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.[15]
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).[15] This is crucial for ensuring equal protein loading.
3. Gel Electrophoresis and Transfer:
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.[15]
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[17]
4. Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.
-
Incubate the membrane with a primary antibody specific for phosphorylated S6 (e.g., anti-p-S6 Ser235/236 or Ser240/244) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
5. Detection and Quantification:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[15]
-
Capture the image using a digital imager.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
To normalize the data, the membrane can be stripped and re-probed with an antibody against total S6 or a loading control like β-actin or GAPDH.[15]
Protocol 2: ELISA for Phospho-S6
This protocol is based on a sandwich ELISA format for the quantitative measurement of p-S6.[7][10]
1. Sample Preparation:
-
Prepare cell lysates as described in the Western Blotting protocol (Step 1).
-
Dilute the lysates to the appropriate concentration in the assay diluent provided with the ELISA kit.
2. ELISA Procedure (example using a commercial kit):
-
Add diluted cell lysates to the wells of a microplate pre-coated with a capture antibody against total S6.[10]
-
Incubate to allow the capture of S6 protein.
-
Wash the wells to remove unbound material.
-
Add a detection antibody specific for phosphorylated S6 (e.g., anti-p-S6 Ser235/236) conjugated to an enzyme like HRP.[10]
-
Incubate to allow the detection antibody to bind to the captured p-S6.
-
Wash the wells again.
-
Add a substrate solution (e.g., TMB) and incubate to develop the color.[7]
-
Stop the reaction with a stop solution.
3. Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve using the provided standards (if applicable).
-
Calculate the concentration of p-S6 in the samples based on the standard curve.
-
Results can be expressed as the amount of p-S6 per microgram of total protein.
Protocol 3: Mass Spectrometry-Based Quantification of S6 Phosphorylation
This protocol provides a general workflow for the identification and quantification of S6 phosphopeptides.
1. Sample Preparation:
-
Prepare cell lysates as described previously, ensuring the use of phosphatase inhibitors.
-
Perform in-solution or in-gel digestion of the protein lysate with an enzyme like trypsin.[12]
2. Phosphopeptide Enrichment (Optional but Recommended):
-
Due to the low abundance of phosphopeptides, enrichment is often necessary.[18]
-
Use techniques like Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography to selectively enrich for phosphopeptides.[18]
3. LC-MS/MS Analysis:
-
Analyze the peptide mixture using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).[12]
-
The mass spectrometer will fragment the peptides and measure the mass-to-charge ratio of the fragments.
4. Data Analysis:
-
Use specialized software to search the MS/MS data against a protein database to identify the peptides.
-
The software will identify peptides with a mass shift corresponding to the addition of a phosphate group (79.97 Da).
-
For quantitative analysis, stable isotope labeling methods like SILAC or TMT can be employed to compare the relative abundance of phosphopeptides between different samples.[19]
Protocol 4: S6K1 Kinase Assay
This protocol describes an in vitro assay to measure the activity of S6K1 by quantifying the phosphorylation of a synthetic this compound.[13][14]
1. Immunoprecipitation of S6K1 (Optional):
-
Lyse cells and immunoprecipitate endogenous S6K1 using a specific antibody. This enriches for the kinase.
2. Kinase Reaction:
-
Set up the kinase reaction in a microcentrifuge tube or 96-well plate.
-
The reaction mixture typically includes:
-
Immunoprecipitated S6K1 or recombinant S6K1.[13]
-
A synthetic peptide substrate corresponding to the S6 phosphorylation sites (e.g., AKRRRLSSLRA).[14]
-
ATP (can be radiolabeled [γ-³²P]ATP for radioactive detection or non-radiolabeled for other detection methods).[14]
-
Kinase assay buffer containing Mg²⁺.[14]
-
-
Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).[14]
3. Detection of Peptide Phosphorylation:
-
Radioactive Method:
-
Non-Radioactive Methods (e.g., ADP-Glo™ Assay):
4. Data Analysis:
-
Calculate the kinase activity based on the amount of phosphate incorporated into the peptide or the amount of ADP produced.
-
Compare the activity between different experimental conditions.
Conclusion
The quantitative analysis of this compound phosphorylation is a powerful tool for investigating cellular signaling and for the development of targeted therapeutics. The choice of methodology should be carefully considered based on the specific experimental goals and available resources. By following these detailed protocols, researchers can obtain reliable and reproducible data on the status of S6 phosphorylation, providing valuable insights into the activity of the mTOR/S6K pathway and its role in health and disease.
References
- 1. Ribosomal protein S6 phosphorylation is controlled by TOR and modulated by PKA in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of mTORC1-S6K1 signaling pathway in regulation of hematopoietic stem cell and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Frontiers | Ribosomal Protein S6 Phosphorylation in the Nervous System: From Regulation to Function [frontiersin.org]
- 5. PathScan® Phospho-p70 S6 Kinase (Thr389) Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 6. Synaptically driven phosphorylation of ribosomal protein S6 is differentially regulated at active synapses versus dendrites and cell bodies by MAPK and PI3K/mTOR signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. What Are the Methods for Detecting Protein Phosphorylation | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Summary of Protein Phosphorylation Detection Methods - Creative Proteomics [creative-proteomics.com]
- 10. PathScan® Phospho-S6 Ribosomal Protein (Ser235/236) Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 11. Quantification of Protein Phosphorylation by Liquid Chromatography−Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phosphorylation Analysis by Mass Spectrometry - Creative Proteomics Blog [creative-proteomics.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 18. Phosphoproteomics | Thermo Fisher Scientific - US [thermofisher.com]
- 19. Methodologies for Characterizing Phosphoproteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for Screening Kinase Inhibitors Using S6 Peptide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing S6 peptide substrates for the screening and characterization of kinase inhibitors, with a primary focus on the p70 S6 Kinase (S6K). The protocols outlined below are designed for high-throughput screening (HTS) and detailed kinetic analysis.
Introduction
The ribosomal protein S6 kinases (S6Ks) are a family of serine/threonine kinases that are key downstream effectors of the mammalian target of rapamycin (mTOR) signaling pathway.[1] This pathway is a central regulator of cell growth, proliferation, and metabolism.[1] Dysregulation of the mTOR/S6K signaling cascade has been implicated in various diseases, including cancer and diabetes.[1][2][3][4] S6K1, the most extensively studied isoform, phosphorylates several substrates, including the 40S ribosomal protein S6 (rpS6), to promote protein synthesis and cell growth.[1][2] The critical role of S6K in pathophysiology makes it an attractive therapeutic target for drug discovery.[1] Synthetic peptides derived from the phosphorylation sites of rpS6 serve as efficient substrates for in vitro kinase assays, enabling the identification and characterization of S6K inhibitors. A commonly used this compound substrate has the sequence AKRRRLSSLRA, which is modeled after the primary phosphorylation sites in the ribosomal protein S6.[5][6][7]
S6K Signaling Pathway
The S6K signaling pathway is primarily activated by growth factors and nutrients, which signal through the PI3K/Akt/mTORC1 axis.[1][8] Upon activation, mTORC1 phosphorylates S6K1 at key residues, leading to its full activation.[1] Activated S6K1 then phosphorylates its downstream targets.
Experimental Protocols
The following are generalized protocols for common kinase assay formats utilizing an this compound substrate. Researchers should optimize concentrations of enzyme, substrate, and ATP for their specific experimental conditions.
General Experimental Workflow for Kinase Inhibitor Screening
A typical high-throughput screening workflow for identifying S6K inhibitors involves a primary screen of a large compound library, followed by secondary assays to confirm hits and characterize their potency and selectivity.[1]
Protocol 1: Radiometric Filter Binding Assay ([³²P]-ATP)
This traditional method measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP onto the this compound substrate.
Materials:
-
Recombinant active S6K1
-
This compound substrate (e.g., AKRRRLSSLRA)
-
[γ-³²P]ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 μM DTT)[9]
-
Test compounds (dissolved in DMSO)
-
P81 phosphocellulose paper[5]
-
0.75% Phosphoric acid[5]
-
Acetone[5]
-
Scintillation cocktail and counter
Procedure:
-
Prepare the kinase reaction mixture in microcentrifuge tubes or a 96-well plate. For each reaction, combine:
-
10 µL of Kinase Assay Buffer
-
10 µL of this compound substrate (final concentration ~50 µM)[5]
-
10 µL of test compound or DMSO (vehicle control)
-
10 µL of S6K1 enzyme (10-200 ng)
-
-
Initiate the reaction by adding 10 µL of [γ-³²P]ATP mixture (to a final ATP concentration of ~100 µM).[5]
-
Incubate the reaction at 30°C for 10-30 minutes with agitation.[5]
-
Stop the reaction by spotting 25 µL of the reaction mixture onto a P81 phosphocellulose paper square.[5]
-
Wash the P81 paper squares three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.[5]
-
Perform a final wash with acetone for 3 minutes.[5]
-
Transfer the dried paper squares to scintillation vials, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound relative to the vehicle control.
Protocol 2: Luminescence-Based ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant active S6K1
-
This compound substrate
-
ATP
-
Kinase Assay Buffer
-
Test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
Procedure:
-
Set up the kinase reaction in a white, opaque 96-well or 384-well plate. For a 10 µL final volume:
-
Add 1 µL of diluted test compound or DMSO.
-
Prepare a kinase/substrate mixture in Kinase Assay Buffer.
-
Add 5 µL of the kinase/substrate mixture to each well.
-
-
Initiate the reaction by adding 5 µL of ATP solution.[1]
-
Incubate the plate at room temperature for 60 minutes.[1]
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent.[1]
-
Incubate at room temperature for 40 minutes.[9]
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[1]
-
Incubate at room temperature for 30-60 minutes.[1]
-
Measure luminescence using a plate reader.
-
Calculate percent inhibition and determine IC₅₀ values from dose-response curves.
Protocol 3: Fluorescence-Based Mobility Shift Assay
This assay measures the difference in mobility between the phosphorylated and unphosphorylated fluorescently labeled this compound substrate.
Materials:
-
Recombinant active S6K1
-
Fluorescently labeled this compound substrate (e.g., 5-FAM-ARKRERTYSFGHHA-COOH)[10]
-
ATP
-
Kinase Assay Buffer
-
Test compounds
-
Termination Buffer (e.g., 50 mM HEPES, pH 7.4, 140 mM EDTA, 0.01% Brij-35)[10]
-
Microfluidic capillary electrophoresis instrument
Procedure:
-
Pre-incubate the S6K1 enzyme with varying concentrations of the test compounds for 30 minutes.[10]
-
Initiate the kinase reaction by adding the FAM-labeled this compound substrate (final concentration ~1.5 µM) and ATP (final concentration ~0.5 mM).[10]
-
Allow the reaction to proceed at room temperature.
-
Stop the reaction by adding Termination Buffer.[10]
-
Analyze the samples on a microfluidic capillary electrophoresis instrument to separate and quantify the phosphorylated and unphosphorylated peptide.
-
Determine the percent conversion and calculate inhibitor potency.
Data Presentation
The following table summarizes the inhibitory activity of known compounds against S6K1. This data is compiled from various high-throughput screening and drug discovery efforts.
| Compound | Assay Type | S6K1 IC₅₀ (nM) | Reference |
| Staurosporine | ADP-Glo™ | ~50 | [9] |
| PF-4708671 | Mobility Shift | 160 | [10] |
| AT7867 | Not Specified | 33 | [10] |
| BI-D1870 | Not Specified | 18 | [11] |
| LY2584702 | Not Specified | 4 | [11] |
Note: IC₅₀ values can vary depending on the assay conditions (e.g., ATP concentration, enzyme and substrate concentrations).
Conclusion
The use of this compound substrates in various kinase assay formats provides a robust and reliable method for the discovery and characterization of S6K inhibitors. The protocols provided herein offer a starting point for researchers to develop and optimize assays tailored to their specific needs in the pursuit of novel therapeutics targeting the mTOR/S6K signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. The discovery of potent ribosomal S6 kinase inhibitors by high-throughput screening and structure-guided drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The discovery of potent ribosomal S6 kinase inhibitors by high-throughput screening and structure-guided drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. S6 Kinase Substrate (229-239) [anaspec.com]
- 7. portlandpress.com [portlandpress.com]
- 8. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 9. worldwide.promega.com [worldwide.promega.com]
- 10. Crystal structures of the S6K1 kinase domain in complexes with inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Application Note: Site-Specific Phosphorylation Analysis of the S6 Peptide
Audience: Researchers, scientists, and drug development professionals.
Introduction The 40S ribosomal protein S6 (rpS6) is a key component of the protein synthesis machinery.[1] Its phosphorylation is a critical event downstream of the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth, proliferation, and metabolism.[2][3] The p70 S6 Kinases (S6K1 and S6K2) are the primary kinases responsible for phosphorylating rpS6, leading to an increase in protein synthesis.[3][4] Analyzing the site-specific phosphorylation of rpS6 and its synthetic peptide analogues is crucial for understanding signaling dynamics, kinase activity, and the efficacy of therapeutic inhibitors targeting the mTOR pathway. This document provides detailed protocols and data for the analysis of S6 peptide phosphorylation.
The S6 Kinase Signaling Pathway
The activation of S6 Kinase and subsequent phosphorylation of rpS6 is a multi-step process. Growth factors or nutrients activate PI3K and Akt, which in turn activate the mammalian Target of Rapamycin Complex 1 (mTORC1). mTORC1 then directly phosphorylates S6K1 at several residues, including the critical hydrophobic motif site (Threonine 389), which is a hallmark of its activation.[5] Full activation of S6K1 also requires phosphorylation at the activation loop (Threonine 229) by PDK1.[1][2] Once active, S6K1 phosphorylates multiple serine residues on the C-terminus of rpS6.
Caption: The mTORC1 signaling cascade leading to the phosphorylation of ribosomal protein S6.
Quantitative Data Summary
Table 1: Known Phosphorylation Sites on Human Ribosomal Protein S6
The C-terminus of human rpS6 contains a cluster of serine residues that are phosphorylated by S6K1 in a hierarchical manner.
| Phosphorylation Site | Sequence Context | Function |
| Serine 235 (Ser235) | RRLS SLRA | Regulates translation of 5'TOP mRNAs.[6] |
| Serine 236 (Ser236) | RRLSS LRA | Key site for controlling cell size.[6] |
| Serine 240 (Ser240) | LRAS TSKS | Contributes to the regulation of translation.[7] |
| Serine 244 (Ser244) | TSKSS ESS | Implicated in cell growth control. |
| Serine 247 (Ser247) | KSESS QK | Phosphorylation can influence substrate binding. |
Table 2: Representative Kinase Activity with Synthetic S6 Peptides
Synthetic peptides corresponding to the C-terminal region of rpS6 are effective substrates for in vitro kinase assays.
| Kinase | Peptide Substrate | Sequence | Specific Activity (nmol/min/mg) |
| S6/H4 Kinase[8] | S6-21 | AKRRRLSSLRASTSKSESSQK | 45 |
| p70S6K[9] | S6tide | KRRRLASLR | ~78-95 |
| Trypsin-activated kinase[10] | This compound Analogue | RRLSSLRA | Not specified |
Table 3: Relative Quantification of S6K1 and rpS6 Phosphorylation
This table illustrates representative changes in phosphorylation levels under different inhibitor treatments, as would be measured by mass spectrometry.
| Condition | Target | Phosphorylation Site | Relative Abundance (Fold Change vs. Control) |
| Control (Serum Stimulated) | p70S6K1 | Thr389 | 1.0 |
| Rapamycin (mTORC1 Inhibitor) | p70S6K1 | Thr389 | < 0.1 |
| U0126 (MEK1/2 Inhibitor) | p70S6K1 | Thr389 | ~ 0.8 |
| Control (Serum Stimulated) | rpS6 | Ser235/236 | 1.0 |
| Rapamycin (mTORC1 Inhibitor) | rpS6 | Ser235/236 | < 0.1 |
Experimental Workflow for Phosphorylation Analysis
The comprehensive analysis of site-specific phosphorylation typically involves cell culture and stimulation, protein extraction, enzymatic digestion, enrichment of phosphopeptides, and finally, analysis by mass spectrometry.
References
- 1. Structural Basis of Human p70 Ribosomal S6 Kinase-1 Regulation by Activation Loop Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. P70-S6 Kinase 1 - Wikipedia [en.wikipedia.org]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. researchgate.net [researchgate.net]
- 6. Role of S6 phosphorylation and S6 kinase in cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Multisite phosphorylation of a synthetic peptide derived from the carboxyl terminus of the ribosomal protein S6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. rochester.alma.exlibrisgroup.com [rochester.alma.exlibrisgroup.com]
Troubleshooting & Optimization
S6 Peptide Kinase Assay Technical Support Center
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting their S6 peptide kinase assay results. Below you will find troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format, addressing specific issues you may encounter during your experiments.
Troubleshooting Guides
Encountering issues with your S6 Kinase activity assay? The table below outlines common problems, their potential causes, and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| High Background Signal | 1. Contaminated Reagents: ATP stock may contain ADP, a common issue in luminescence-based assays like ADP-Glo™.[1] | 1. Use high-purity ATP. Prepare fresh ATP stocks and store them in small aliquots at -20°C to avoid multiple freeze-thaw cycles.[1] |
| 2. Suboptimal Reagent Concentration: Excess enzyme or substrate can lead to high background.[1] | 2. Titrate the enzyme and substrate to determine the optimal concentrations that provide a good signal-to-background ratio.[1] | |
| 3. Non-specific Binding: In radioactive assays, free [γ-³²P]ATP may not be washed away effectively.[1] | 3. Increase the number and duration of wash steps. For assays using P81 phosphocellulose paper, wash with 0.5% phosphoric acid.[1] | |
| 4. Well Contamination: Cross-contamination between wells.[1] | 4. Use new pipette tips for each reagent and sample. Be careful during pipetting to avoid splashing.[1] | |
| Low or No Signal | 1. Inactive Kinase: S6K is sensitive to freeze-thaw cycles and may lose activity if not stored or handled properly.[1] | 1. Aliquot the kinase upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles.[1][2] |
| 2. Incorrect Buffer Composition: The kinase buffer may be missing essential components like MgCl₂ or have an incorrect pH.[1] | 2. Double-check the composition of your kinase buffer against the recommended formulation. | |
| 3. Suboptimal ATP Concentration: ATP concentration is critical for kinase activity.[1] | 3. Optimize the ATP concentration for your specific assay conditions.[1] | |
| 4. Problem with Detection Reagents: Luminescence or radioactive detection reagents may have expired or been stored improperly.[1] | 4. Use fresh detection reagents and ensure they have been stored according to the manufacturer's instructions. | |
| Inconsistent Inhibitor IC₅₀ Values | 1. Variable ATP Concentration: The apparent potency of ATP-competitive inhibitors is highly dependent on the ATP concentration used in the assay.[1][3][4] | 1. Keep the ATP concentration constant across all assays when comparing inhibitor potencies. Report the ATP concentration used when publishing IC₅₀ values.[1] |
| 2. Inhibitor Instability: The inhibitor may be unstable in the assay buffer. | 2. Check the stability of your inhibitor in the assay buffer over the time course of the experiment. | |
| 3. Incorrect Inhibitor Dilutions: Errors in preparing the serial dilutions of the inhibitor. | 3. Carefully prepare and verify inhibitor dilutions. |
S6 Kinase Signaling Pathway
Caption: Simplified S6 Kinase signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is a good signal-to-background ratio for an S6K activity assay?
A good signal-to-background ratio for most kinase assays, including those for S6K, is typically in the range of 10 to 100.[1] This indicates a robust assay with a clear distinction between the signal from the kinase activity and the background noise.
Q2: What is the optimal ATP concentration to use in my S6K assay?
The optimal ATP concentration depends on the goal of your experiment. For inhibitor screening, using an ATP concentration close to the Michaelis-Menten constant (Km) of S6K for ATP is often recommended. This allows for sensitive detection of ATP-competitive inhibitors.[1][3] However, cellular ATP concentrations are in the millimolar range, so for experiments aiming to mimic physiological conditions, a higher ATP concentration may be more appropriate.[3][5][6]
| Assay Goal | Recommended ATP Concentration | Rationale |
| Screening for ATP-Competitive Inhibitors | At or near the Kₘ of S6K for ATP | Maximizes sensitivity to inhibitors that compete with ATP for the binding site.[4] |
| Mimicking Physiological Conditions | 1-10 mM | Reflects the intracellular ATP concentration, providing a more biologically relevant assessment of inhibitor potency.[4][5][6] |
| Mechanism of Action Studies | A range of ATP concentrations (e.g., 0.1x, 1x, and 10x Kₘ) | Helps to determine if an inhibitor is ATP-competitive.[4] |
Q3: Can I use a generic kinase substrate for my S6K assay?
While generic substrates like myelin basic protein can sometimes be used, it is highly recommended to use a specific S6K substrate peptide for better accuracy and specificity.[1] A commonly used peptide substrate for S6K is derived from the ribosomal protein S6, its natural substrate.[1][7]
Q4: My luminescent assay has a high background. What is the most likely cause?
A common cause of high background in luminescent kinase assays that measure ATP consumption (like ADP-Glo™) is ADP contamination in the ATP stock.[1] It is crucial to use high-purity ATP. Another possibility is having too high a concentration of the kinase in the reaction, leading to excessive ATP consumption.[1]
Q5: How should I store my recombinant S6K enzyme?
Recombinant S6K should be stored at -80°C in small aliquots to minimize freeze-thaw cycles, which can lead to a loss of activity.[1] When thawing, do so on ice and keep the enzyme on ice throughout the experiment set-up.
Experimental Protocols
Luminescence-Based S6K Activity Assay (ADP-Glo™ Protocol)
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay technical manual.
Materials:
-
Recombinant S6K enzyme
-
S6K substrate peptide
-
ATP (high purity)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 96-well plates
Workflow:
Caption: Workflow for a luminescence-based S6K assay.
Procedure:
-
Prepare Kinase Reaction: In a 96-well plate, add the kinase, substrate peptide, and kinase buffer.
-
Add Inhibitor: Add the test inhibitor or vehicle control to the appropriate wells.
-
Initiate Reaction: Add ATP to all wells to start the kinase reaction. The final reaction volume is typically 12.5 µL.[1]
-
Incubate: Incubate the plate at 30°C for 60 minutes.[1]
-
Terminate Reaction and Deplete ATP: Add 12.5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.[1]
-
Generate Luminescent Signal: Add 25 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.[1]
-
Measure Luminescence: Read the luminescence using a plate-reading luminometer.
Radioactive [γ-³²P]ATP Filter Binding Assay
This protocol outlines a common method for a radioactive S6 kinase assay.
Materials:
-
Recombinant S6K enzyme
-
S6K substrate peptide
-
Kinase Buffer
-
[γ-³²P]ATP
-
Cold ATP stock solution
-
P81 phosphocellulose paper
-
0.5% Phosphoric acid
-
Scintillation counter and scintillation fluid
Workflow:
Caption: Workflow for a radioactive S6K filter binding assay.
Procedure:
-
Prepare Reaction Mix: Prepare a master mix containing kinase buffer, S6K substrate peptide, cold ATP, and [γ-³²P]ATP.
-
Set up Kinase Reaction: Aliquot the reaction mix into microcentrifuge tubes. Add the test inhibitor or vehicle control.
-
Initiate the reaction by adding the diluted recombinant S6K. The final reaction volume is typically 25-50 µL.[1]
-
Incubate: Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes).
-
Stop Reaction and Spot: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash: Wash the P81 paper multiple times with 0.5% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Dry and Count: Dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
References
- 1. benchchem.com [benchchem.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. shop.carnabio.com [shop.carnabio.com]
- 4. benchchem.com [benchchem.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. kinaselogistics.com [kinaselogistics.com]
- 7. Determinants of multi-site phosphorylation of peptide analogues of ribosomal protein S6 by novel protease-activated protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing S6 Peptide Synthesis
Welcome to the technical support center for S6 peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of S6 peptides, enhancing both yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the this compound and why is its synthesis important?
A1: The term "this compound" often refers to a synthetic peptide derived from the ribosomal protein S6 (rpS6). A commonly studied sequence is the C-terminal 21-amino acid peptide of human rpS6, with the sequence AKRRRLSSLRASTSKSESSQK.[1] This peptide is a known substrate for S6 kinase and is crucial for studying the mTOR/S6K signaling pathway, which is central to cell growth, proliferation, and metabolism.[2][3][4] High-purity this compound is essential for accurate and reproducible results in kinase assays and other biological studies.
Q2: What are the most common challenges encountered during this compound synthesis?
A2: The primary challenges in synthesizing peptides like the S6-21 sequence (AKRRRLSSLRASTSKSESSQK) include:
-
Low Yield: Often resulting from incomplete reactions or peptide aggregation.[4][5]
-
Low Purity: Impurities can arise from side reactions, incomplete deprotection of amino acids, and the formation of deletion or truncated sequences.[1][5]
-
Peptide Aggregation: The presence of both hydrophobic and hydrophilic residues can lead to the self-association of growing peptide chains on the resin, hindering reaction efficiency.[5]
-
Difficult Couplings: The this compound sequence contains multiple serine and arginine residues, which can present challenges during coupling steps.
Q3: Which analytical techniques are recommended for assessing this compound yield and purity?
A3: The most common and effective methods are:
-
High-Performance Liquid Chromatography (HPLC): Primarily used to determine the purity of the peptide by separating the target peptide from impurities.[6][7]
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized peptide, ensuring the correct sequence was assembled.[7]
-
Amino Acid Analysis: Can be used to quantify the amount of peptide and confirm the amino acid composition.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound synthesis.
| Problem | Potential Causes | Recommended Solutions |
| Low Final Yield | 1. Incomplete Coupling Reactions: Steric hindrance or aggregation of the growing peptide chain can prevent complete coupling of amino acids.[8] 2. Poor Resin Swelling: Inadequate swelling of the solid support resin limits the accessibility of reactive sites.[8] 3. Premature Cleavage: The peptide chain may be prematurely cleaved from the resin during synthesis cycles. 4. Peptide Precipitation During Cleavage: The cleaved peptide may be insoluble in the cleavage cocktail.[8] | 1. Optimize Coupling: Double couple problematic amino acids, especially around the multiple serine and arginine residues. Consider using a more potent coupling reagent like HATU or HCTU.[8] 2. Ensure Proper Swelling: Allow the resin to swell completely in a suitable solvent (e.g., DMF or NMP) before the first amino acid coupling. 3. Use Appropriate Linker: Ensure the linker is stable to the deprotection conditions used throughout the synthesis. 4. Modify Cleavage/Precipitation: If the peptide precipitates in the cleavage cocktail, try a different precipitation solvent. After cleavage, precipitate the peptide in cold diethyl ether.[8] |
| Low Purity (Multiple Peaks in HPLC) | 1. Incomplete Deprotection: Failure to completely remove the Fmoc protecting group leads to deletion sequences.[4] 2. Side Reactions: Undesired chemical reactions can modify the peptide. Common side reactions include aspartimide formation (if Asp is present) and oxidation of Met (if present).[9] 3. Aggregation: Peptide aggregation can lead to a variety of impurities due to incomplete reactions.[5] | 1. Optimize Deprotection: Increase the deprotection time or use a stronger deprotection agent like DBU in the deprotection solution.[10] Monitor deprotection efficiency using a Kaiser test. 2. Use Scavengers: Include appropriate scavengers in the cleavage cocktail to prevent side reactions. 3. Address Aggregation: Switch to a more polar solvent like NMP, synthesize at a higher temperature, or incorporate pseudoproline dipeptides to disrupt secondary structures.[10] |
| Peptide Aggregation on Resin | 1. Hydrophobic Interactions: The S6 sequence contains hydrophobic residues (L, A) that can promote aggregation. 2. Secondary Structure Formation: The growing peptide chain can form β-sheets, leading to aggregation.[3] | 1. Change Solvent: Use N-methylpyrrolidone (NMP) instead of dimethylformamide (DMF) as the primary solvent.[11] 2. Incorporate Chaotropic Agents: Add chaotropic salts like LiCl to the coupling and deprotection solutions to disrupt hydrogen bonding. 3. Elevated Temperature: Perform coupling reactions at a higher temperature to reduce aggregation.[5] |
| Mass Spectrometry Shows Deletion Sequences | 1. Incomplete Coupling: The most likely cause of missing amino acids.[8] 2. Incomplete Deprotection: If the N-terminal protecting group is not fully removed, the subsequent amino acid cannot be coupled.[4] | 1. Double Coupling: For amino acids known to be difficult to couple (e.g., Arg, Ser), perform a second coupling step. 2. Extended Deprotection: Increase the time for the deprotection step or use a more effective deprotection reagent. |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of this compound (AKRRRLSSLRASTSKSESSQK)
This protocol outlines a standard manual Fmoc-based SPPS procedure.
-
Resin Selection and Loading:
-
Start with a Rink Amide resin for a C-terminal amide or a Wang resin for a C-terminal carboxylic acid.
-
Swell the resin in DMF for at least 30 minutes.
-
Load the first Fmoc-protected amino acid (Fmoc-Gln(Trt)-OH for the S6-21 sequence) onto the resin using a standard coupling protocol (e.g., DIC/Oxyma).
-
-
Fmoc Deprotection:
-
Wash the resin with DMF.
-
Treat the resin with 20% piperidine in DMF for 5-10 minutes.
-
Repeat the piperidine treatment.
-
Wash the resin thoroughly with DMF.
-
-
Amino Acid Coupling:
-
Dissolve the next Fmoc-protected amino acid (4 equivalents) and a coupling agent like HATU (3.95 equivalents) in DMF.
-
Add DIPEA (8 equivalents) to the amino acid solution.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction with a Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, repeat the coupling step.
-
-
Repeat Cycles:
-
Repeat the deprotection and coupling steps for each amino acid in the S6 sequence.
-
-
Cleavage and Deprotection:
-
After the final amino acid is coupled, wash the resin with DCM.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Peptide Purification and Analysis
-
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
Purify the peptide using reverse-phase HPLC (RP-HPLC) with a C18 column.
-
Use a gradient of acetonitrile in water with 0.1% TFA as the mobile phase.
-
-
Analysis:
-
Analyze the purified fractions by HPLC to assess purity.
-
Confirm the identity of the peptide by mass spectrometry to verify the correct molecular weight.
-
Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of the this compound.
Caption: Simplified S6 Kinase (S6K) signaling pathway.
References
- 1. Multisite phosphorylation of a synthetic peptide derived from the carboxyl terminus of the ribosomal protein S6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The S6 kinase signaling pathway in the control of development and growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. portlandpress.com [portlandpress.com]
- 5. blog.mblintl.com [blog.mblintl.com]
- 6. S6 Phosphate Acceptor Peptide - Echelon Biosciences [echelon-inc.com]
- 7. benchchem.com [benchchem.com]
- 8. Ribosomal s6 kinase - Wikipedia [en.wikipedia.org]
- 9. Frontiers | Ribosomal Protein S6 Phosphorylation Is Involved in Novelty-Induced Locomotion, Synaptic Plasticity and mRNA Translation [frontiersin.org]
- 10. Impact of Peptide Sequences on Their Structure and Function: Mimicking of Virus‐Like Nanoparticles for Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phosphorylation of ribosomal protein S6 differentially affects mRNA translation based on ORF length - PMC [pmc.ncbi.nlm.nih.gov]
preventing non-specific binding of S6 peptide in assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the non-specific binding of S6 peptide in various assays.
Frequently Asked Questions (FAQs)
Q1: What is the this compound and why is it important in research?
The S6 ribosomal protein (rpS6) is a component of the 40S ribosomal subunit and plays a crucial role in protein synthesis and the regulation of cell size, proliferation, and glucose homeostasis.[1] The this compound, often referring to a phosphorylated form of rpS6, is a key downstream effector in the mTOR/S6K signaling pathway.[2][3] Consequently, antibodies targeting phosphorylated this compound are widely used as readouts for the activation of this pathway in various physiological and pathological contexts, including cancer.[4][5][6]
Q2: What causes non-specific binding of the this compound or antibodies in my assay?
Non-specific binding in immunoassays can arise from several factors:
-
Hydrophobic and Electrostatic Interactions: Peptides and antibodies can adhere to microplate wells or membranes through non-specific hydrophobic or ionic interactions.[7][8]
-
Insufficient Blocking: If the blocking agent fails to cover all unoccupied surfaces of the assay plate or membrane, the peptide or antibodies may bind directly to these sites, leading to high background signals.[4][9][10]
-
Inadequate Washing: Insufficient washing may not remove all unbound peptides or antibodies, resulting in a false positive signal.[9][11][12]
-
Suboptimal Antibody Concentration: Using too high a concentration of primary or secondary antibodies can lead to increased non-specific binding.[12]
-
Contamination: Contamination of reagents, buffers, or the plate itself can contribute to high background.[11]
Troubleshooting Guide: High Background and Non-Specific Binding
High background signals often indicate non-specific binding of the this compound or the antibodies used for its detection. The following troubleshooting steps can help identify and resolve the root cause of this issue.
Inadequate Blocking
Issue: The blocking buffer is not effectively preventing the this compound or antibodies from binding to the assay surface.
Solutions:
-
Optimize Blocking Agent: The choice of blocking agent is critical. While Bovine Serum Albumin (BSA) and non-fat dry milk are common, other options like casein or fish skin gelatin may be more effective for your specific assay.[11]
-
Increase Blocking Concentration and Incubation Time: Try increasing the concentration of your blocking agent (e.g., from 1% to 5% BSA) and extend the incubation time (e.g., 2 hours at room temperature or overnight at 4°C).[4]
-
Add a Detergent: Including a non-ionic detergent like Tween-20 (0.05%) in your blocking buffer can help disrupt hydrophobic interactions.[4]
Suboptimal Washing Steps
Issue: Unbound this compound or antibodies are not being sufficiently removed during wash steps.
Solutions:
-
Increase Wash Volume and Number of Washes: Ensure each well is filled with an adequate volume of wash buffer (at least 300 µL) and increase the number of wash cycles.[11]
-
Incorporate a Soaking Step: Introducing a brief soaking period (e.g., 30 seconds to 1 minute) during each wash can enhance the removal of non-specifically bound molecules.[4]
-
Add Detergent to Wash Buffer: Using a wash buffer containing a non-ionic detergent like Tween-20 is highly recommended to reduce background.[13]
Inappropriate Antibody Concentrations
Issue: The concentration of the primary or secondary antibody is too high, leading to off-target binding.
Solutions:
-
Titrate Your Antibodies: Perform a titration experiment to determine the optimal dilution for both your primary and secondary antibodies. The ideal concentration will provide a strong signal with minimal background.[12]
-
Run a "Secondary Only" Control: To check for non-specific binding of the secondary antibody, run a control experiment where the primary antibody is omitted.[12]
Buffer Composition Issues
Issue: The pH or ionic strength of your buffers is promoting non-specific interactions.
Solutions:
-
Adjust pH: The pH of the coating and assay buffers can influence how peptides and antibodies interact with the solid phase. Optimizing the pH can minimize charge-based non-specific binding.[14]
-
Modify Ionic Strength: Increasing the salt concentration (e.g., by adding NaCl) in your wash and antibody dilution buffers can help to disrupt electrostatic interactions that contribute to non-specific binding.[8][14]
Data Presentation: Comparison of Blocking Agents
The choice of blocking agent can significantly impact the signal-to-noise ratio in an assay. The following table summarizes the effectiveness of various blocking agents in reducing non-specific binding in an ELISA format, based on a quantitative study. While this data is for a general immunoglobulin, the principles are applicable to peptide assays.
| Blocking Agent | Concentration Range Tested | Relative Effectiveness in Pretreatment Mode | Relative Effectiveness in Simultaneous Incubation Mode | Key Considerations |
| Instantized Dry Milk | 0.001% - 1% (w/v) | Very High | Very High | A cost-effective and highly efficient blocking agent. |
| Casein | 0.001% - 1% (w/v) | Very High | Very High | Another highly effective protein blocker.[11][15] |
| Fish Skin Gelatin | 0.001% - 1% (w/v) | Moderate | High | Remains fluid at 4°C, offering a practical advantage.[11] |
| Bovine Serum Albumin (BSA) | 0.001% - 1% (w/v) | Moderate | Moderate | A commonly used but potentially less effective blocker than milk or casein. |
| Porcine Skin Gelatin (hydrolyzed) | 0.001% - 1% (w/v) | Very Low | Low | The least effective of the tested proteins, particularly as a pretreatment agent.[11] |
Experimental Protocols
Protocol 1: Phospho-S6 Ribosomal Protein (Ser235/236) Sandwich ELISA
This protocol provides a general framework for a sandwich ELISA to detect phosphorylated this compound. Optimization of specific steps may be required for your particular samples and reagents.
Materials:
-
Coating Antibody (Anti-Phospho-S6 Ribosomal Protein)
-
Detection Antibody (Anti-Total S6 Ribosomal Protein)
-
HRP-conjugated Secondary Antibody
-
TMB Substrate
-
Stop Solution
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Cell Lysates
Procedure:
-
Plate Coating: Dilute the coating antibody to the recommended concentration in a suitable coating buffer. Add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with 300 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Aspirate the blocking solution and wash the plate three times with 300 µL of wash buffer per well.
-
Sample Incubation: Add 100 µL of your prepared cell lysates to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Aspirate the samples and wash the plate three times with 300 µL of wash buffer per well.
-
Detection Antibody Incubation: Dilute the detection antibody in blocking buffer. Add 100 µL to each well. Incubate for 1 hour at room temperature.
-
Washing: Aspirate the detection antibody and wash the plate three times with 300 µL of wash buffer per well.
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in blocking buffer. Add 100 µL to each well. Incubate for 1 hour at room temperature.
-
Washing: Aspirate the secondary antibody and wash the plate five times with 300 µL of wash buffer per well.
-
Substrate Development: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add 100 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm on a microplate reader.
Protocol 2: Dot Blot for Assessing this compound Antibody Specificity
A dot blot is a simple and rapid method to assess the presence of a target protein and the specificity of an antibody.[1][16]
Materials:
-
Nitrocellulose or PVDF membrane
-
This compound (or cell lysate containing S6)
-
Primary antibody (anti-S6)
-
HRP-conjugated secondary antibody
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Wash buffer (TBST: Tris-Buffered Saline with 0.1% Tween-20)
-
Chemiluminescent substrate
Procedure:
-
Sample Application: Spot 1-2 µL of your this compound solution or cell lysate directly onto the nitrocellulose membrane. Allow the spots to dry completely.[17]
-
Blocking: Immerse the membrane in blocking buffer and incubate for 1 hour at room temperature with gentle agitation.[17]
-
Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer. Incubate the membrane in the primary antibody solution for 1 hour at room temperature with agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with wash buffer.
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in the blocking buffer. Incubate the membrane in the secondary antibody solution for 1 hour at room temperature with agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with wash buffer.
-
Detection: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Imaging: Capture the signal using an appropriate imaging system.
Visualizations
Caption: The mTOR/S6K signaling pathway leading to S6 ribosomal protein phosphorylation.
Caption: A typical workflow for a sandwich ELISA to detect phosphorylated this compound.
Caption: A logical workflow for troubleshooting high background in this compound assays.
References
- 1. Dot Blot Protocol & Troubleshooting Guide | Validated Antibody Collection - Creative Biolabs [creativebiolabs.net]
- 2. Quantitative differences among various proteins as blocking agents for ELISA microtiter plates. | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. arp1.com [arp1.com]
- 5. youtube.com [youtube.com]
- 6. Detergent Issues in Peptide Purification and How to Overcome Them | Blog [preomics.com]
- 7. e-b-f.eu [e-b-f.eu]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. file.yizimg.com [file.yizimg.com]
- 10. Quantitative differences among various proteins as blocking agents for ELISA microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. How to deal with high background in ELISA | Abcam [abcam.com]
- 12. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 13. The influence of pH and ionic strength on the coating of peptides of herpes simplex virus type 1 in an enzyme-linked immunosorbent assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. thermofisher.com [thermofisher.com]
- 15. Dot Blot: A Quick and Easy Method for Separation-Free Protein Detection [jacksonimmuno.com]
- 16. novateinbio.com [novateinbio.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
Technical Support Center: Optimizing S6 Peptide Concentration in Kinase Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing S6 peptide concentration for successful kinase assays.
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration for this compound in a kinase assay?
A good starting point for this compound concentration is often around the Michaelis-Menten constant (Km) value for the specific S6 kinase and peptide being used. For a Biotin-S6 substrate peptide, a Km of 0.9 µM has been reported.[1] However, if the Km is unknown, a common starting range is 10-200 µM.[2] It is crucial to perform a peptide titration to determine the optimal concentration for your specific experimental conditions.
Q2: How do I interpret the results of my this compound titration?
The ideal this compound concentration will yield a robust signal with a low background, resulting in a high signal-to-noise ratio. Plot the kinase activity (e.g., luminescence, radioactivity) against the peptide concentration. You should observe an initial increase in signal as the peptide concentration rises, which then plateaus as the enzyme becomes saturated with the substrate. The optimal concentration is typically the lowest concentration that gives the maximum or near-maximum signal in the linear range of the titration curve.
Q3: My kinase assay has a high background signal. What are the common causes and solutions?
High background can obscure the specific signal from your kinase activity. Common causes include contaminated reagents (e.g., ADP contamination in ATP stock for luminescence assays), suboptimal concentrations of enzyme or substrate, and non-specific binding in radioactive assays.[3]
Troubleshooting High Background Signal:
-
Reagent Purity: Use high-purity ATP and other reagents. Prepare fresh stocks and store them in single-use aliquots to prevent degradation and contamination.[3]
-
Reagent Titration: Titrate both the S6 kinase enzyme and the this compound to find concentrations that provide a good signal window without increasing the background.[3]
-
Washing Steps (for radioactive assays): If using a radioactive assay with P81 paper, increase the number and duration of wash steps with phosphoric acid to effectively remove unbound [γ-³²P]ATP.[3]
-
Plate Selection: For luminescence assays, use opaque white plates to maximize the signal. For fluorescence assays, use black plates to reduce background.[4]
Q4: I am observing a low or no signal in my S6 kinase assay. What should I check?
A low or absent signal suggests an issue with the kinase reaction itself or the detection method.
Troubleshooting Low Signal:
-
Kinase Activity: Ensure your recombinant S6 kinase is active. Avoid repeated freeze-thaw cycles by storing it in single-use aliquots at -80°C.[3]
-
Buffer Composition: Verify that your kinase buffer has the correct pH and contains essential components like MgCl₂.[3]
-
ATP Concentration: The ATP concentration should be optimized for your assay. For inhibitor screening, a concentration near the Km for ATP is often recommended.[3]
-
Detection Reagents: Ensure your detection reagents have not expired and have been stored correctly. Prepare them fresh before use.
Q5: What is a good signal-to-noise ratio for an S6 kinase assay?
A signal-to-noise ratio in the range of 10 to 100 is generally considered robust for most kinase assays, indicating a clear distinction between the kinase activity and background noise.[3]
Quantitative Data Summary
The following table summarizes this compound concentrations used in various kinase assay formats. Note that the optimal concentration can vary depending on the specific assay conditions, enzyme preparation, and peptide sequence.
| Assay Format | This compound/Substrate | Concentration Range/Value | Reference |
| TR-FRET Lance Assay | Biotin-S6 substrate peptide | Km = 0.9 ± 0.48 µM | [1] |
| Radioactive Assay | S6K substrate peptide (AKRRRLSSLRA) | 50 µM (final concentration) | [5] |
| Radioactive Assay | Substrate peptide (KKRNRTLTV) | 0.1 mM | [6] |
| Off-target Testing | S6K synthetic peptide substrate (CKRRRLASLR) | 0.2 mg/mL | [7] |
| General Kinase Assay | Generic Peptide Substrates | 10 µM - 200 µM | [2] |
Experimental Protocols
Protocol 1: Optimizing this compound Concentration using a Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This protocol outlines a method to determine the optimal this compound substrate concentration.
Materials:
-
Recombinant S6 Kinase
-
This compound Substrate
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare this compound Dilutions: Prepare a serial dilution of the this compound in kinase buffer. A typical range to test would be from 0 µM to 200 µM.
-
Set up Kinase Reactions:
-
In a multi-well plate, add a fixed, predetermined amount of S6 kinase to each well.
-
Add the different concentrations of the this compound to the wells. Include a "no peptide" control.
-
Initiate the kinase reaction by adding a fixed concentration of ATP (typically at its Km or a physiologically relevant concentration).
-
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the enzyme kinetics.
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate at room temperature as per the manufacturer's instructions (e.g., 40 minutes).
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature to stabilize the signal (e.g., 30-60 minutes).
-
-
Measure Luminescence: Read the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal (Relative Light Units, RLU) against the this compound concentration. The optimal concentration is the lowest concentration that provides the maximal or near-maximal signal before the curve plateaus.
Visual Guides
S6K1 Signaling Pathway
References
- 1. Identification and characterization of a constitutively T-loop phosphorylated and active recombinant S6K1: expression, purification, and enzymatic studies in a high capacity non-radioactive TR-FRET Lance assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. S6K1/p70S6K (T412E) [1-421] | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
- 7. storage.googleapis.com [storage.googleapis.com]
S6 peptide stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of S6 peptides, alongside troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for long-term storage of lyophilized S6 peptide?
A1: For long-term storage, lyophilized S6 peptides should be stored at -20°C or colder, with -80°C being preferable to ensure stability for months to years.[1][2] When stored under these conditions, away from bright light and moisture, most lyophilized peptides can remain stable for several years.[3]
Q2: How should I store this compound that I will use in the near future?
A2: For short-term storage of a few days to weeks, lyophilized this compound is stable at room temperature or can be refrigerated at 4°C.[1][4]
Q3: What is the recommended procedure for reconstituting lyophilized this compound?
A3: Before opening the vial, it is crucial to allow the lyophilized peptide to equilibrate to room temperature in a desiccator.[4] This prevents moisture condensation, which can significantly reduce the peptide's stability.[4] There is no universal solvent for all peptides; however, a common starting point is sterile distilled water. If the peptide has a high content of basic residues, a dilute aqueous solution of acetic acid (e.g., 0.1%) can be used. For peptides with a high content of acidic residues, a dilute aqueous solution of ammonia (e.g., 0.1%) or a basic buffer may be effective.
Q4: How should I store this compound once it is in solution?
A4: Storing peptides in solution is not recommended for long periods as their shelf-life is very limited.[3][4] If storage in solution is necessary, it is best to use sterile buffers at a pH between 5 and 6.[2][3] The solution should be aliquoted into smaller working volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.[3][4] These aliquots should be stored at -20°C or colder; for longer-term solution storage, -80°C is recommended.[1][2]
Q5: For how long is an this compound solution stable?
A5: The stability of a peptide in solution is sequence-dependent. Generally, peptide solutions can be stable for up to a week at 4°C, though this is not ideal for long-term preservation.[1] For storage of a few weeks to months, aliquots should be kept frozen at -20°C or -80°C.[2][3] Peptides containing amino acids such as Cys, Met, Trp, Asn, and Gln are particularly prone to degradation in solution.[3][4]
Q6: What are the primary causes of this compound degradation?
A6: The main causes of peptide degradation are chemical and physical instability. Chemical degradation includes oxidation (especially of Met, Cys, and Trp residues), deamidation (of Asn and Gln), and hydrolysis of the peptide backbone.[3][4] Physical instability can involve aggregation and adsorption to surfaces. To minimize degradation, it is crucial to store the peptide in lyophilized form at low temperatures and to handle it carefully to avoid moisture and repeated freeze-thaw cycles.[1][4]
This compound Stability and Storage Conditions
The stability of S6 peptides is critical for obtaining reliable and reproducible experimental results. Proper storage is essential to prevent degradation. The following tables summarize the recommended storage conditions and factors influencing stability.
| Storage Form | Temperature | Duration | Key Considerations |
| Lyophilized | -80°C | Years | Optimal for long-term storage.[1][2] |
| -20°C | Months to Years | Suitable for long-term storage.[3][4] | |
| 4°C | Weeks to Months | Acceptable for short-term storage.[1] | |
| Room Temperature | Days to Weeks | Suitable for very short-term storage or during use.[4] | |
| In Solution | -80°C | Up to 1 year | Recommended for longer-term solution storage; use aliquots. |
| -20°C | 3-4 months | Suitable for medium-term storage; use aliquots.[3] | |
| 4°C | 1-2 weeks | Not recommended for extended periods.[3] |
| Factor | Effect on Stability | Mitigation Strategy |
| Moisture | Can accelerate hydrolysis of the peptide backbone.[4] | Allow the vial to reach room temperature in a desiccator before opening. Store in a dry environment. |
| Freeze-Thaw Cycles | Can lead to peptide degradation.[3][4] | Aliquot the peptide solution into single-use volumes. |
| Oxygen | Can cause oxidation of susceptible amino acid residues like Met, Cys, and Trp.[3] | Store under an inert gas like nitrogen or argon. |
| pH of Solution | Suboptimal pH can lead to degradation. | Store in a sterile buffer with a pH between 5 and 6.[2][3] |
| Bacterial Contamination | Can lead to enzymatic degradation. | Use sterile buffers and consider filtering the solution through a 0.2 µm filter.[3] |
Troubleshooting Guides
Issues with this compound Handling and Storage
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Difficulty dissolving the peptide | The peptide's amino acid composition makes it poorly soluble in the chosen solvent. | - For basic peptides, try a dilute acidic solution (e.g., 0.1% acetic acid).- For acidic peptides, try a dilute basic solution (e.g., 0.1% ammonium hydroxide).- Sonication can help to dissolve the peptide.- Test solubility on a small portion of the peptide first. |
| Loss of peptide activity over time | Improper storage leading to degradation. | - Ensure lyophilized peptide is stored at -20°C or -80°C.- Avoid repeated freeze-thaw cycles of solutions by making single-use aliquots.- Store solutions in a suitable buffer (pH 5-6) at -20°C or -80°C.[2][3] |
| Visible aggregates in the peptide solution | The peptide has a high propensity to aggregate, which can be sequence-dependent. | - Try dissolving the peptide in a small amount of an organic solvent like DMSO or DMF, then slowly adding the aqueous buffer.- Sonication may help to break up aggregates. |
Issues in S6 Kinase Assays
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no kinase activity | - Inactive S6 kinase due to improper storage or handling.- Suboptimal ATP concentration.- Incorrect buffer composition (e.g., missing MgCl₂).[5] | - Aliquot the kinase and store at -80°C; avoid repeated freeze-thaw cycles.[5]- Titrate ATP concentration to find the optimal level.- Double-check the kinase buffer recipe.[5] |
| High background signal | - Contaminated ATP stock (containing ADP).- Non-specific binding of radiolabeled ATP.- Suboptimal enzyme or substrate concentration.[5] | - Use high-purity ATP and prepare fresh stocks.[5]- Increase the number and duration of wash steps.- Titrate the enzyme and substrate to optimize the signal-to-background ratio.[5] |
| Inconsistent results between experiments | - Variability in reagent preparation.- Inconsistent incubation times or temperatures.- Degradation of the this compound substrate. | - Prepare fresh reagents and use consistent protocols.- Ensure accurate timing and temperature control.- Use freshly prepared or properly stored this compound aliquots for each experiment. |
Experimental Protocols
Protocol: In Vitro S6 Kinase Assay (Radioactive)
This protocol is a representative method for measuring S6 kinase activity using a synthetic this compound substrate and [γ-³²P]ATP.
Materials:
-
Purified active S6 Kinase
-
This compound substrate (e.g., AKRRRLSSLRA)
-
Kinase Assay Buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT)
-
[γ-³²P]ATP
-
ATP/MgCl₂ mix (e.g., 100 µM ATP, 75 mM MgCl₂)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Acetone
-
Scintillation counter
Procedure:
-
Prepare the Kinase Reaction: In a microcentrifuge tube, combine the following on ice:
-
10 µL Kinase Assay Buffer
-
10 µL this compound substrate (to a final concentration of 50 µM)
-
10 µL of the S6 kinase preparation (e.g., immunoprecipitated kinase or purified enzyme)
-
10 µL of inhibitor cocktail or assay buffer (for control)
-
-
Initiate the Reaction: Add 10 µL of the [γ-³²P]ATP/MgCl₂ mix to start the reaction.
-
Incubation: Incubate the reaction mixture at 30°C for 10-30 minutes with gentle agitation.[6]
-
Stop the Reaction: Spot 25 µL of the reaction mixture onto a P81 phosphocellulose paper square to terminate the reaction.[6]
-
Washing:
-
Quantification: Measure the incorporated radioactivity using a scintillation counter.
Visualizations
S6K1 Signaling Pathway
Caption: A diagram of the S6K1 signaling pathway downstream of growth factors.
Experimental Workflow for this compound Stability Testing
Caption: A general workflow for assessing the stability of this compound in solution.
Troubleshooting Logic for Low Kinase Activity
Caption: A logical workflow for troubleshooting low signal in an S6 kinase assay.
References
Technical Support Center: S6 Peptide & Protein Labeling
Welcome to the technical support center for S6 peptide and protein labeling. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during this compound labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the this compound tag and how does it work?
The this compound tag is a short 12-amino-acid sequence (GDSLSWLLRLLN) used for site-specific protein labeling.[1] The labeling process is enzymatic, catalyzed by the phosphopantetheinyl transferase (PPTase) Sfp.[1][2] Sfp recognizes the S6 tag fused to a protein of interest and transfers a phosphopantetheinyl-modified probe from a coenzyme A (CoA) conjugate to a specific serine residue within the S6 tag.[3] This system allows for the covalent attachment of a wide variety of molecules, including fluorophores and biotin, with high efficiency and specificity.[4][5]
Q2: What are the main advantages of using the this compound labeling system?
The primary advantages of the this compound labeling system include:
-
High Specificity: The Sfp enzyme specifically recognizes the this compound tag, minimizing off-target labeling.
-
Small Tag Size: The 12-amino-acid S6 tag is small and less likely to interfere with the function of the target protein compared to larger protein-based tags.[6]
-
Versatility: A wide range of probes can be conjugated to CoA and subsequently attached to the S6-tagged protein.
-
Orthogonality: The S6/Sfp system is orthogonal to the A1/AcpS labeling system, enabling dual-labeling experiments within the same cell.[2][4]
-
Live-Cell Labeling: The reaction can be performed on the surface of living cells.[4][5]
Q3: What are the key components required for an this compound labeling experiment?
The essential components for a successful S6 labeling experiment are:
-
A protein of interest genetically fused with an this compound tag.
-
The Sfp phosphopantetheinyl transferase enzyme.
-
A Coenzyme A (CoA) molecule conjugated to the desired probe (e.g., a fluorescent dye or biotin).
-
A reaction buffer containing magnesium chloride (MgCl₂), which is essential for Sfp activity.
Troubleshooting Guide
Problem 1: Low or No Labeling Efficiency
Symptoms:
-
Weak or absent signal from the labeled protein in downstream applications (e.g., fluorescence microscopy, Western blot).
-
Mass spectrometry analysis shows a low percentage of labeled protein.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inactive Sfp Enzyme | - Ensure proper storage of the Sfp enzyme at -20°C or -80°C in a glycerol-containing buffer. - Avoid repeated freeze-thaw cycles. - Test the activity of the Sfp enzyme using a positive control protein with a known functional S6 tag. |
| Suboptimal Reaction Conditions | - pH: Sfp exhibits optimal activity between pH 7.0 and 8.0.[7] - MgCl₂ Concentration: A final concentration of 10 mM MgCl₂ is typically recommended.[1][8] - Incubation Time: Incubate the reaction for 30-60 minutes at 37°C.[3][8] Longer incubation times may not necessarily improve the signal-to-background ratio.[8] |
| Insufficient Substrate Concentrations | - CoA-Probe Conjugate: The optimal concentration can vary (typically 1-10 µM). Higher concentrations may increase background signal.[8] - Sfp Enzyme: A final concentration of 1 µM is often used.[8] For particularly difficult proteins, increasing the enzyme concentration may be beneficial.[8] |
| Inaccessible S6 Tag | - The S6 tag may be sterically hindered due to the protein's three-dimensional structure. - Consider relocating the tag to the other terminus (N- or C-terminus) of the protein. - Introduce a flexible linker sequence between the S6 tag and the protein of interest. |
| Poor Expression of S6-Tagged Protein | - Verify the expression of the fusion protein using a tag-independent method, such as an antibody against the protein of interest or a general protein stain. |
Problem 2: High Background or Non-Specific Labeling
Symptoms:
-
High fluorescence signal in negative controls (e.g., cells not expressing the S6-tagged protein or reactions without the Sfp enzyme).
-
Off-target bands on a gel or non-specific signal in imaging applications.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| High Concentration of CoA-Probe Conjugate | - Titrate the CoA-probe conjugate to find the lowest effective concentration. Concentrations between 1-5 µM are often optimal.[8] - Be aware that some fluorescent dyes are inherently "sticky" and may require lower concentrations. |
| Inadequate Washing | - After the labeling reaction, perform thorough washing steps to remove unbound CoA-probe conjugate. For cell-based assays, this may involve multiple washes with fresh media or buffer. |
| Non-Specific Binding of the Probe | - Include a blocking agent such as Bovine Serum Albumin (BSA) in the labeling and wash buffers to reduce non-specific surface binding.[8] - For live-cell labeling, the presence of fetal calf serum in the medium can help reduce non-specific binding.[8] |
| Cellular Uptake of CoA-Probe Conjugate | - For cell surface labeling, minimize the incubation time to reduce endocytosis or transport of the CoA-probe conjugate into the cell.[8] - Perform labeling at 4°C to inhibit active transport processes. |
Problem 3: Peptide/Protein Aggregation
Symptoms:
-
Visible precipitation during the labeling reaction or purification.
-
Low recovery of soluble protein after labeling.
-
Broad or tailing peaks during HPLC purification.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Hydrophobic Nature of the S6 Tag or Probe | - The S6 tag itself contains hydrophobic residues (e.g., Trp, Leu).[1] - The conjugated probe may also be hydrophobic, increasing the overall hydrophobicity of the labeled protein. |
| Suboptimal Buffer Conditions | - Include additives in the reaction buffer that can help maintain protein solubility, such as non-ionic detergents (e.g., Tween-20, Triton X-100) at low concentrations or arginine. |
| High Protein Concentration | - Perform the labeling reaction at a lower protein concentration to reduce the likelihood of intermolecular aggregation. |
Problem 4: Issues with Purification of Labeled Protein
Symptoms:
-
Difficulty separating the labeled protein from the unlabeled protein and reaction components.
-
Low yield of the purified, labeled protein.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inefficient Separation Method | - Size-Exclusion Chromatography (SEC): Can be used to separate the labeled protein from smaller molecules like excess CoA-probe and Sfp enzyme. - Affinity Chromatography: If the target protein has another affinity tag (e.g., a His-tag), this can be used for purification. Note that imidazole concentrations in elution buffers may need to be optimized. - Reversed-Phase HPLC (RP-HPLC): A powerful method for purifying peptides and proteins. A gradient of an organic solvent (e.g., acetonitrile) is typically used for elution. |
| Co-elution of Contaminants | - Optimize the purification protocol. For affinity chromatography, this may involve adjusting the stringency of the wash and elution buffers.[9] For HPLC, adjusting the gradient slope can improve resolution. |
| Loss of Labeled Protein During Purification | - Ensure that the purification materials (e.g., columns, resins) are compatible with the labeled protein and buffers used. - Pre-treat purification columns with a blocking agent like BSA to minimize non-specific adsorption. |
Data Presentation
Table 1: Optimization of S6 Labeling Reaction Conditions
| Parameter | Range Tested | Optimal Concentration/Time | Notes |
| CoA-Probe Conjugate | 1 - 10 µM | 1 - 5 µM | Higher concentrations can lead to increased background signal.[8] |
| Sfp Synthase | 0.5 - 5 µM | 1 µM | Increasing the concentration may help with inefficiently labeled proteins.[1][8] |
| MgCl₂ | 5 - 20 mM | 10 mM | Essential for Sfp enzyme activity.[8] |
| Incubation Time | 15 - 120 min | 30 - 60 min | Longer times do not always improve the signal-to-background ratio.[8] |
| pH | 6.0 - 8.5 | 7.0 - 8.0 | Sfp activity is highest in this range.[7] |
Table 2: Reported S6 Labeling Efficiencies
| Protein | Probe | Labeling Conditions | Efficiency | Reference |
| S6-tagged protein | Biotin-CoA | 50 µM Biotin-CoA, 0.5 µM Sfp, 10 mM MgCl₂, 30 min | >80% | [1] |
| ybbR-tagged EGFP | Biotin-CoA | Not specified | >80% | [10] |
Experimental Protocols
Detailed Protocol for In Vitro Labeling of an S6-Tagged Protein
This protocol provides a general framework for labeling a purified S6-tagged protein in solution.
1. Preparation of Reagents:
-
S6-tagged Protein: Purify the protein of interest and dilute it to a working concentration (e.g., 10-50 µM) in a suitable buffer (e.g., 50 mM HEPES, pH 7.5).
-
Sfp Synthase: Prepare a stock solution (e.g., 100 µM) in a storage buffer containing glycerol.
-
CoA-Probe Conjugate: Dissolve the lyophilized conjugate in an appropriate solvent (e.g., DMSO or water) to create a stock solution (e.g., 1-10 mM).
-
Reaction Buffer (10X): 500 mM HEPES, pH 7.5, 100 mM MgCl₂.
2. Labeling Reaction Setup:
-
In a microcentrifuge tube, combine the following components to the desired final volume (e.g., 50 µL):
| Component | Stock Concentration | Final Concentration | Volume for 50 µL Reaction |
| S6-tagged Protein | 50 µM | 10 µM | 10 µL |
| 10X Reaction Buffer | 10X | 1X | 5 µL |
| CoA-Probe Conjugate | 1 mM | 20 µM | 1 µL |
| Sfp Synthase | 100 µM | 1 µM | 0.5 µL |
| Nuclease-free Water | - | - | 33.5 µL |
-
Gently mix the components by pipetting.
3. Incubation:
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
4. Quenching the Reaction (Optional):
-
To stop the reaction, add EDTA to a final concentration of 20 mM to chelate the Mg²⁺ ions.
5. Purification of the Labeled Protein:
-
Remove excess CoA-probe and the Sfp enzyme using a desalting column (e.g., spin column) or by dialysis.
-
For higher purity, affinity chromatography (if an additional tag is present) or RP-HPLC can be used.
6. Analysis and Characterization:
-
SDS-PAGE: Analyze the labeled protein by SDS-PAGE. If a fluorescent probe was used, the gel can be imaged on a fluorescence scanner before staining with a total protein stain.
-
Mass Spectrometry: Confirm the successful labeling and determine the labeling efficiency by analyzing the mass of the protein before and after the reaction.
Visualizations
Caption: Experimental workflow for this compound protein labeling.
Caption: Troubleshooting logic for this compound labeling.
References
- 1. researchgate.net [researchgate.net]
- 2. Phage Selection Assisted by Sfp Phosphopantetheinyl Transferase Catalyzed Site-Specific Protein Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | An Optimized Procedure for the Site-Directed Labeling of NGF and proNGF for Imaging Purposes [frontiersin.org]
- 4. Genetically encoded short peptide tags for orthogonal protein labeling by Sfp and AcpS phosphopantetheinyl transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Labeling surface proteins with high specificity: Intrinsic limitations of phosphopantetheinyl transferase systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. neb.com [neb.com]
- 9. goldbio.com [goldbio.com]
- 10. yinlab.uchicago.edu [yinlab.uchicago.edu]
Technical Support Center: S6 Peptide-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce high background in S6 peptide-based assays.
Troubleshooting Guide
High background can obscure specific signals, leading to a poor signal-to-noise ratio and unreliable data.[1] This guide addresses common causes of high background and provides systematic solutions.
Issue 1: High Background Signal in Kinase Assays
Question: My this compound-based kinase assay has a high background signal. What are the common causes and how can I fix it?
Answer: High background in kinase assays can originate from several sources, including reagent contamination, suboptimal reagent concentrations, and non-specific binding of ATP or the peptide substrate.
Troubleshooting Table: High Background in Kinase Assays
| Potential Cause | Recommended Solution | Expected Outcome |
| Contaminated ATP Stock | Use high-purity ATP. Prepare fresh stocks and store in small aliquots at -20°C to avoid multiple freeze-thaw cycles. | Reduced background luminescence in ADP-Glo™ type assays. |
| Excess Enzyme or Substrate | Titrate the S6 kinase and this compound substrate to determine optimal concentrations that provide a good signal-to-background ratio. | Lowered background signal while maintaining a robust specific signal. |
| Non-specific Binding of [γ-³²P]ATP (Radioactive Assays) | Increase the number and duration of wash steps with 0.75% phosphoric acid for P81 phosphocellulose paper.[2] | More effective removal of unbound radioactive ATP, leading to a lower background count. |
| Well-to-Well Contamination | Use new pipette tips for each reagent and sample. Be careful during pipetting to avoid splashing. | Prevention of signal bleed-over between wells, ensuring accurate background measurement. |
| Autophosphorylation of Kinase | Include a control reaction with the kinase and ATP but without the this compound substrate to measure autophosphorylation. Subtract this value from experimental readings. | Correction for the signal contributed by kinase autophosphorylation. |
Issue 2: High Background Signal in ELISA-Based Assays
Question: I'm using an this compound in an ELISA format and experiencing high background. What should I investigate?
Answer: High background in peptide-based ELISAs is often due to insufficient blocking, non-specific antibody binding, or problems with the washing steps.
Troubleshooting Table: High Background in ELISA
| Potential Cause | Recommended Solution | Expected Outcome |
| Insufficient Blocking | Increase the concentration of the blocking agent (e.g., from 1% to 3% BSA).[3] Extend the blocking incubation time (e.g., to 2 hours at room temperature or overnight at 4°C).[1] | More complete saturation of non-specific binding sites on the microplate, leading to reduced background. |
| Inappropriate Blocking Buffer | Test different blocking agents. For phospho-specific antibody detection, avoid milk-based blockers due to the presence of phosphoproteins. Consider protein-free blockers. | Identification of a blocking buffer that minimizes background without interfering with the specific signal. |
| Non-specific Antibody Binding | Optimize the concentration of both primary and secondary antibodies by performing a titration.[4] | Use of the lowest antibody concentration that still provides a strong specific signal, thereby reducing non-specific binding. |
| Insufficient Washing | Increase the number of wash cycles (e.g., from 3 to 5).[5] Increase the volume of wash buffer and ensure complete aspiration between steps. Add a non-ionic detergent like Tween-20 (0.05%) to the wash buffer.[1] | Thorough removal of unbound reagents, a primary source of high background. |
| Cross-Reactivity of Secondary Antibody | Run a control with only the secondary antibody to check for non-specific binding. Use a pre-adsorbed secondary antibody.[4] | Elimination of background signal originating from the secondary antibody binding to non-target molecules. |
Quantitative Data on Background Reduction
Optimizing assay components is critical for achieving a high signal-to-noise ratio. The following tables provide examples of how different parameters can be optimized.
Table 1: Effect of Blocking Buffer Composition on Signal-to-Noise Ratio in a Peptide ELISA
| Blocking Buffer | Signal (OD) | Background (OD) | Signal-to-Noise Ratio (Signal/Background) |
| 1% BSA in PBST | 1.85 | 0.25 | 7.4 |
| 3% BSA in PBST | 1.92 | 0.15 | 12.8 |
| 5% Non-fat Dry Milk in PBST | 1.65 | 0.45 | 3.7 |
| Protein-Free Blocking Buffer | 1.88 | 0.12 | 15.7 |
This table illustrates that a protein-free blocking buffer can significantly improve the signal-to-noise ratio compared to protein-based blockers in this hypothetical peptide ELISA.
Table 2: Optimization of S6 Kinase Concentration in a Kinase Assay
| Kinase Concentration | Signal (Luminescence Units) | Background (Luminescence Units) | Signal-to-Background Ratio |
| 5 ng/well | 50,000 | 5,000 | 10 |
| 10 ng/well | 120,000 | 8,000 | 15 |
| 20 ng/well | 250,000 | 25,000 | 10 |
| 40 ng/well | 400,000 | 80,000 | 5 |
This table shows that increasing the kinase concentration does not always lead to a better signal-to-background ratio. In this example, 10 ng/well provides the optimal balance.
Experimental Protocols
Protocol 1: Optimizing Blocking Buffer for an this compound ELISA
This protocol outlines a method for testing different blocking buffers to minimize background.
-
Peptide Coating: Coat the wells of a 96-well microplate with 100 µL of 1-2 µg/mL this compound in a suitable coating buffer (e.g., 50 mM sodium carbonate, pH 9.6). Incubate for 2 hours at room temperature or overnight at 4°C.[6]
-
Washing: Empty the plate and wash twice with 300 µL of wash buffer (e.g., PBS with 0.05% Tween-20).[6]
-
Blocking: Add 200 µL of different blocking buffers to separate sets of wells (e.g., 1% BSA in PBST, 3% BSA in PBST, 5% non-fat dry milk in PBST, and a commercial protein-free blocker). Incubate for 1-2 hours at room temperature.[1]
-
Washing: Repeat the washing step as in step 2.
-
Primary Antibody Incubation: Add 100 µL of the primary antibody (e.g., anti-phospho-S6) diluted in each respective blocking buffer. Include "no primary antibody" control wells for each blocking buffer to assess secondary antibody non-specific binding. Incubate for 1 hour at 37°C.[5]
-
Washing: Wash the plate five times with wash buffer. A final 5-minute soak with wash buffer before the last aspiration can be critical for reducing background.[6]
-
Secondary Antibody Incubation: Add 100 µL of enzyme-conjugated secondary antibody diluted in the corresponding blocking buffer. Incubate for 1 hour at room temperature.[6]
-
Washing: Repeat the extensive washing step as in step 6.
-
Detection: Add 100 µL of the appropriate substrate and develop the signal.
-
Analysis: Read the plate and calculate the signal-to-noise ratio for each blocking buffer by dividing the signal of the wells with the primary antibody by the signal of the "no primary antibody" control wells.
Protocol 2: Radioactive Filter Binding Assay for S6 Kinase Activity
This protocol is a robust method for measuring kinase activity with high sensitivity.
-
Prepare Reaction Mix: In a microcentrifuge tube on ice, prepare a master mix containing kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT), this compound substrate, and unlabeled ATP.
-
Set up Kinase Reaction:
-
Add 10 µL of the reaction mix to each tube.
-
Add your test compound or vehicle control.
-
Add 10 µL of recombinant S6 Kinase.
-
To initiate the reaction, add 10 µL of [γ-³²P]ATP mixture.[2]
-
-
Incubation: Incubate the reaction tubes at 30°C for 10-30 minutes.[2]
-
Spotting: Terminate the reaction by spotting 25 µL of the reaction mixture onto P81 phosphocellulose paper.[2]
-
Washing:
-
Scintillation Counting: Transfer the dried P81 paper to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Controls for Background:
-
No Enzyme Control: A reaction mix without S6 Kinase to determine the background from non-specific binding of [γ-³²P]ATP to the filter paper.
-
No Substrate Control: A reaction mix without the this compound to measure kinase autophosphorylation.
-
Signaling Pathways and Workflows
S6 Kinase Signaling Pathway
The S6 Kinase (S6K) is a critical downstream effector of the PI3K/Akt/mTOR signaling pathway, which plays a central role in cell growth, proliferation, and metabolism.
Caption: Simplified S6 Kinase signaling pathway.
Experimental Workflow for a Kinase Assay
This diagram illustrates a typical workflow for performing an in vitro kinase assay to measure S6K activity.
Caption: General workflow for an in vitro S6 kinase assay.
Troubleshooting Logic for High Background
This decision tree provides a logical approach to troubleshooting high background in this compound-based assays.
Caption: Troubleshooting workflow for high background.
Frequently Asked Questions (FAQs)
Q1: What is a good signal-to-background ratio for an S6K activity assay?
A good signal-to-background ratio for most kinase assays is typically in the range of 10 to 100. This indicates a robust assay with a clear distinction between the signal from the kinase activity and the background noise.
Q2: Can the this compound itself contribute to high background?
Yes, if the peptide preparation contains impurities or if the peptide non-specifically adsorbs to the assay plate, it can contribute to high background. Using a high-purity synthetic peptide and optimizing blocking conditions can mitigate this.
Q3: How do I choose the right blocking buffer?
The ideal blocking buffer depends on the assay format and the detection antibodies used. It's recommended to empirically test several options. For assays detecting phosphorylation, avoid milk-based blockers as they contain phosphoproteins that can cause high background. Protein-free blockers are often a good alternative.
Q4: My luminescent kinase assay has high background. What is the most likely cause?
A common cause of high background in luminescent kinase assays that measure ATP consumption (like ADP-Glo™) is ADP contamination in the ATP stock. Using high-purity ATP is crucial. Another possibility is using too high a concentration of the kinase, leading to excessive ATP consumption.
Q5: How can I be sure that the signal I'm seeing is specific to S6 kinase activity?
Include a negative control with a kinase-dead S6K1 mutant or a specific S6K inhibitor. A significant decrease in signal in the presence of the inhibitor or with the kinase-dead mutant confirms the specificity of the assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of mTORC1-S6K1 signaling pathway in regulation of hematopoietic stem cell and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. The S6 kinase signaling pathway in the control of development and growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing S6 Peptide Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize buffer conditions for S6 peptide experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended this compound substrate for in vitro kinase assays?
A common and specific peptide substrate for S6 Kinase (S6K) is derived from the ribosomal protein S6. The sequence AKRRRLSSLRA is modeled after the major phosphorylation sites and is widely used in kinase assays.[1]
Q2: How should I dissolve and handle the this compound?
Proper dissolution and handling of the this compound are critical for reproducible results. The AKRRRLSSLRA peptide has a net positive charge, which influences its solubility.
-
Initial Solubilization: Start by attempting to dissolve the peptide in sterile, purified water.
-
For Basic Peptides: If the peptide is difficult to dissolve in water, adding a small amount of a dilute acidic solution, such as 10%-30% acetic acid, can help.[2]
-
Use of Organic Solvents: For highly hydrophobic peptides, or if aqueous solutions fail, a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) can be used to initially dissolve the peptide, followed by dilution with the aqueous assay buffer.[2][3] It is crucial to ensure the final concentration of the organic solvent is compatible with your assay, as high concentrations of DMSO can inhibit enzymatic reactions.[4]
-
Storage: Lyophilized peptides should be stored at -20°C or colder.[2] Once dissolved, it is best to aliquot the peptide solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]
Q3: What are the essential components of a kinase assay buffer for this compound experiments?
A typical kinase assay buffer is designed to maintain pH, provide necessary cofactors, and inhibit undesirable enzymatic activity. The key components include:
-
Buffering Agent: Maintains a stable pH, typically around 7.2-7.5. Common choices include MOPS, HEPES, and Tris-HCl.[1][5][6]
-
Magnesium Chloride (MgCl₂): An essential cofactor for the kinase, as it is required for ATP binding and catalysis.[5][6][7]
-
Dithiothreitol (DTT): A reducing agent that helps to maintain the kinase in an active state by preventing oxidation.[1][6]
-
Phosphatase Inhibitors: Crucial for preventing the dephosphorylation of the this compound by contaminating phosphatases. Common inhibitors include β-glycerophosphate and sodium orthovanadate.[1][6]
-
EGTA/EDTA: Chelating agents that can be included to bind divalent cations other than Mg²⁺, which might interfere with the assay.[6]
Data Presentation
Table 1: Typical Concentration Ranges for S6 Kinase Assay Buffer Components
| Component | Typical Concentration Range | Purpose |
| Buffering Agent | ||
| MOPS | 20-25 mM | pH maintenance (pH 7.2) |
| Tris-HCl | 25-50 mM | pH maintenance (pH 7.5) |
| HEPES | 50 mM | pH maintenance (pH 7.5) |
| Cofactor | ||
| MgCl₂ | 10-25 mM | Essential for kinase activity |
| Additives | ||
| β-glycerophosphate | 5-25 mM | Serine/Threonine phosphatase inhibitor |
| Sodium Orthovanadate | 1 mM | Tyrosine phosphatase inhibitor |
| DTT | 1-2 mM | Reducing agent |
| EGTA | 5 mM | Chelating agent |
| EDTA | 2 mM | Chelating agent |
| Substrates | ||
| ATP | 100-500 µM | Phosphate donor |
| This compound (AKRRRLSSLRA) | 50-250 µM | Kinase substrate |
Troubleshooting Guides
Issue 1: High Background Signal in the Kinase Assay
High background can mask the true signal from this compound phosphorylation.
| Potential Cause | Recommended Solution |
| Contaminated ATP Stock: The ATP stock may contain ADP, which can be a problem in luminescence-based assays.[5] | Use high-purity ATP and prepare fresh stocks. Store in small aliquots at -20°C to minimize freeze-thaw cycles.[5] |
| Excess Enzyme or Substrate: Too much kinase or this compound can lead to a high basal signal. | Titrate the enzyme and this compound concentrations to find the optimal balance that provides a good signal-to-background ratio.[5] |
| Non-specific Binding (Radioactive Assays): Free [γ-³²P]ATP may not be effectively washed away from the P81 phosphocellulose paper.[5] | Increase the number and duration of wash steps with 0.75% phosphoric acid.[1] |
| Contaminating Kinase Activity: If using cell lysates, other kinases may be phosphorylating the this compound. | Use a highly purified, recombinant S6K enzyme. If using lysates, include an inhibitor cocktail for other serine/threonine kinases like PKA and PKC.[1] |
Issue 2: Low or No Signal in the Kinase Assay
A weak or absent signal indicates a problem with the kinase reaction itself.
| Potential Cause | Recommended Solution |
| Inactive Kinase: The S6K enzyme may have lost activity due to improper storage or handling. | Aliquot the enzyme upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles.[5] |
| Incorrect Buffer Composition: The kinase buffer may be missing essential components like MgCl₂ or have an incorrect pH.[5] | Double-check the composition and pH of your kinase buffer against a validated protocol. Ensure all components are present at the correct concentrations. |
| Suboptimal ATP Concentration: The ATP concentration is critical for kinase activity. | Optimize the ATP concentration for your specific assay conditions. For inhibitor screening, an ATP concentration near the Kₘ is often recommended.[5] |
| This compound Degradation or Aggregation: The peptide substrate may be degraded or aggregated, preventing it from being an effective substrate. | Use a fresh stock of a validated this compound. Ensure proper solubilization and storage. |
Experimental Protocols
Protocol 1: In Vitro S6 Kinase Assay (Radioactive)
This protocol is adapted from a standard method for measuring S6 kinase activity using a peptide substrate and [γ-³²P]ATP.[1]
Materials:
-
Purified, active S6 Kinase
-
This compound (AKRRRLSSLRA)
-
Kinase Assay Buffer (20 mM MOPS, pH 7.2, 25 mM β-glycerol phosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT)[1]
-
Magnesium/ATP Cocktail (75 mM MgCl₂, 500 µM ATP in Assay Dilution Buffer)[1]
-
[γ-³²P]ATP
-
P81 Phosphocellulose Paper
-
0.75% Phosphoric Acid
-
Acetone
-
Scintillation Counter
Procedure:
-
Prepare the [γ-³²P]ATP Mixture: Add a small volume of [γ-³²P]ATP to the Magnesium/ATP Cocktail.
-
Set up the Kinase Reaction: In a microcentrifuge tube, combine:
-
10 µL of Assay Dilution Buffer
-
10 µL of this compound substrate (to a final concentration of 50 µM)[1]
-
10 µL of purified S6 Kinase
-
-
Initiate the Reaction: Add 10 µL of the [γ-³²P]ATP mixture to start the reaction.
-
Incubation: Incubate the reaction for 10-30 minutes at 30°C with agitation.[1]
-
Stop the Reaction: Spot a 25 µL aliquot of the reaction mixture onto the center of a numbered P81 paper square.[1]
-
Washing: Wash the P81 paper squares three times for 5 minutes each in 0.75% phosphoric acid.[1] Perform a final wash with acetone for 3 minutes.[1]
-
Quantification: Transfer the dried P81 squares to a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
Mandatory Visualization
Caption: The mTOR/S6K1 signaling pathway, a key regulator of protein synthesis.
Caption: A logical workflow for troubleshooting inconsistent kinase assay results.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. genscript.com [genscript.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Signal in S6 Peptide Phosphorylation Detection
Welcome to the technical support center for S6 peptide phosphorylation detection assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for troubleshooting common experimental issues, particularly low or absent signal.
Frequently Asked Questions (FAQs)
Q1: My in vitro S6 kinase assay is yielding a very low or no signal. What are the primary causes?
A1: A weak or nonexistent signal in an S6 kinase assay is a frequent issue that can originate from several stages of the experimental process. The most common culprits are the S6 kinase enzyme's activity, the composition of the assay buffer, or the detection method itself.
Key areas to investigate include:
-
Inactive Kinase: The S6 kinase (S6K) is particularly sensitive to handling and storage. Repeated freeze-thaw cycles can significantly diminish its activity.[1][2]
-
Suboptimal Assay Buffer: The buffer composition is critical for kinase activity. Essential components like MgCl₂ may be missing, or the pH could be incorrect.[1][2]
-
Incorrect ATP Concentration: The concentration of ATP is a crucial factor for kinase activity and should be optimized for your specific assay conditions.[1]
-
Degraded Substrate or Reagents: The this compound substrate may be degraded, or the detection reagents (e.g., radioactive ATP, antibodies, or luminescence reagents) may have expired or been stored improperly.[2]
Q2: I'm performing a Western blot for phosphorylated S6, and the bands are faint or absent, even though I know the pathway is activated. What should I check first?
A2: For Western blotting, faint or absent phospho-S6 signals are often due to issues in sample preparation or antibody performance.
Here are the initial troubleshooting steps:
-
Suboptimal Cell Lysis: It is crucial to use a lysis buffer that is specifically formulated for phosphoprotein analysis, such as RIPA buffer. This buffer should be supplemented with fresh phosphatase and protease inhibitors to prevent dephosphorylation of your target protein during sample preparation. Always keep samples on ice to minimize enzymatic activity.[3]
-
Inefficient Antibody: Ensure you are using a phosphorylation site-specific antibody that has been validated for Western blotting. It is also important to optimize the primary antibody concentration by performing a titration, starting with the manufacturer's recommended dilution.[3]
-
Low Protein Abundance: Confirm that the stimulus used (e.g., growth factors) is sufficient to induce S6 phosphorylation. Including positive and negative controls, such as stimulated versus serum-starved cells, is essential to verify your experimental setup.[3]
-
Poor Protein Transfer: After transferring your proteins from the gel to the membrane, stain the membrane with Ponceau S to verify transfer efficiency.[3]
Q3: My radioactive in vitro kinase assay has high background signal, which is masking the low signal from my sample. How can I reduce the background?
A3: High background in radioactive kinase assays is often due to incomplete removal of the radiolabeled ATP.
To address this, you can:
-
Increase Wash Steps: After the kinase reaction, increase the number and duration of wash steps to more effectively remove unbound [γ-³²P]ATP.[1][4]
-
Include a "No Enzyme" Control: To determine the level of non-specific ATP binding to your substrate or filter paper, include a control reaction that contains all components except for the kinase.[2]
-
Check for Contaminating Kinase Activity: If you are using a purified S6K1, it may contain other kinases. Ensure you are using a highly purified, recombinant S6K1 enzyme.[2]
Data Presentation
Table 1: Recommended Reagent Concentrations and Parameters for In Vitro S6 Kinase Assays
| Parameter | Recommended Range/Value | Notes |
| This compound Substrate | 3-6 µM (Fluorescent Assay) to 1 mg/ml (Radioactive Assay) | The optimal concentration should be determined empirically through titration.[5][6] |
| ATP Concentration | 200 µM (Radioactive Assay) to 400 µM (Fluorescent Assay) | Should be at or near the Km of the kinase for ATP to ensure robust activity.[6][7] |
| Recombinant S6 Kinase | 0.8-8.0 ng/µl (Fluorescent Assay) | The minimal concentration that yields an adequate signal should be determined empirically.[6] |
| Signal-to-Background Ratio | 10 to 100 | A good signal-to-background ratio is crucial for reliable data.[1] |
| Incubation Time | 30-45 minutes at 30°C | Should be optimized to ensure the reaction is in the linear range.[7] |
| MgCl₂ Concentration | 10-20 mM | An essential cofactor for kinase activity.[1][6] |
Mandatory Visualizations
Caption: Simplified S6 Kinase signaling pathway.
Caption: General experimental workflow for an this compound kinase assay.
Caption: Troubleshooting decision tree for low signal in S6 kinase assays.
Experimental Protocols
Detailed Methodology: In Vitro Radioactive this compound Kinase Assay
This protocol outlines a method for measuring S6 kinase activity using a radioactive isotope.
Materials:
-
Recombinant active S6 Kinase
-
S6 substrate peptide
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate)
-
[γ-³²P]ATP
-
Cold ATP stock solution
-
P81 phosphocellulose paper
-
0.5% Phosphoric acid
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare Reaction Mix: On ice, prepare a master mix containing kinase buffer, S6 substrate peptide, cold ATP, and [γ-³²P]ATP.
-
Initiate Reaction: Add the recombinant S6 kinase to the reaction mix to start the reaction. Include a negative control without the kinase.
-
Incubate: Incubate the reaction at 30°C for 30 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.
-
Stop Reaction: Spot a portion of the reaction mixture onto P81 phosphocellulose paper to stop the reaction.
-
Wash: Wash the P81 paper extensively with 0.5% phosphoric acid to remove unincorporated [γ-³²P]ATP.[1]
-
Dry and Count: Briefly wash the P81 paper in acetone and let it air dry. Place the dry paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.[1]
Detailed Methodology: Western Blotting for Phosphorylated S6
This protocol provides a standardized workflow for detecting phosphorylated S6 via Western blot.
Materials:
-
Cell Lysis Buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein Assay Kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking Buffer (5% BSA or non-fat milk in TBST)
-
Primary antibody (phospho-S6 specific)
-
HRP-conjugated secondary antibody
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
ECL detection reagent
Procedure:
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer containing protease and phosphatase inhibitors.[3]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.[3]
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.[3]
-
Primary Antibody Incubation: Incubate the membrane with the phospho-S6 primary antibody overnight at 4°C, using the manufacturer's recommended dilution.[3]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Detection: Wash the membrane again three times with TBST. Apply an ECL detection reagent and capture the chemiluminescent signal using an imager.[3]
-
Normalization (Optional but Recommended): To normalize the data, the membrane can be stripped and re-probed with an antibody for total S6. The ratio of phospho-S6 to total S6 provides a more accurate measure of S6 phosphorylation.[3]
References
Technical Support Center: S6 Peptide Aggregation in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the S6 peptide. The information is presented in a question-and-answer format to directly address common issues related to this compound aggregation in solution.
Troubleshooting Guide
Issue: My lyophilized this compound won't dissolve in aqueous buffer.
Possible Causes and Solutions:
-
Incorrect Solvent Choice: The this compound with the sequence AKRRRLSSLRA is highly basic due to a significant number of positively charged residues (Lysine and Arginine). While this generally promotes solubility in water, aggregation can still occur, especially at neutral or high pH where the overall positive charge might be reduced.
-
Solution: Attempt to dissolve the peptide in a slightly acidic solution. A common starting point is 0.1% acetic acid in sterile water[1]. The low pH will ensure that the basic residues are fully protonated, maximizing solubility.
-
-
Hydrophobic Interactions: The peptide also contains hydrophobic residues (Alanine and Leucine) that can contribute to aggregation, particularly at high concentrations[2][3].
-
Solution: If acidic conditions are not suitable for your experiment, you can try dissolving the peptide in a small amount of an organic solvent like DMSO, DMF, or acetonitrile first, and then slowly add the aqueous buffer while vortexing[1][2]. Be mindful that organic solvents may interfere with downstream applications.
-
-
Formation of Secondary Structures: Peptides can form secondary structures like β-sheets, which can lead to self-assembly and aggregation[4].
-
Solution: Sonication can help to break up small aggregates and aid in dissolution. Use a bath sonicator for brief intervals (e.g., 3 times for 10-15 seconds) while keeping the sample on ice to prevent heating[2].
-
Issue: The this compound solution is cloudy or contains visible precipitates.
Possible Causes and Solutions:
-
Peptide Concentration is Too High: You may have exceeded the solubility limit of the peptide in the chosen solvent.
-
Solution: Try dissolving the peptide at a lower concentration. It is always recommended to prepare a concentrated stock solution in a solvent that ensures complete dissolution and then dilute it into your experimental buffer.
-
-
pH is Near the Isoelectric Point (pI): Peptide solubility is minimal at its isoelectric point, where the net charge is zero. For the this compound, the pI is expected to be high due to the abundance of basic residues.
-
Solution: Adjust the pH of your buffer. For a basic peptide like S6, a pH below its pI will ensure a net positive charge and enhance solubility.
-
-
Salt Concentration: The ionic strength of the buffer can influence peptide solubility. High salt concentrations can sometimes "salt out" the peptide, leading to precipitation.
-
Solution: Test a range of buffer and salt concentrations to find the optimal conditions for your peptide.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting the this compound?
A1: For the this compound (AKRRRLSSLRA), which is basic, the primary recommendation is to use a slightly acidic solvent. Start with sterile, distilled water. If solubility is an issue, add a small amount of 10% acetic acid[1]. For highly hydrophobic peptides, a small amount of an organic solvent like DMSO can be used for initial dissolution, followed by dropwise addition of the aqueous buffer[1][2].
Q2: How should I store my this compound solutions to prevent aggregation?
A2: It is best to prepare fresh solutions for each experiment. If you need to store the peptide solution, aliquot it into small, single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can promote aggregation.
Q3: My this compound solution appears clear, but my experimental results are inconsistent. Could aggregation be the cause?
A3: Yes, soluble oligomers or small aggregates may not be visible to the naked eye but can still interfere with your experiment by reducing the concentration of active, monomeric peptide[5][6]. Techniques like Dynamic Light Scattering (DLS) can be used to detect the presence of these smaller aggregates.
Q4: Are there any additives I can use to prevent this compound aggregation in my experiments?
A4: Yes, certain excipients can help prevent peptide aggregation. These include:
-
Sugars and Polyols: Sucrose and trehalose can stabilize peptides.
-
Amino Acids: Arginine and a combination of glutamate and arginine have been shown to suppress aggregation.
-
Non-ionic Surfactants: Low concentrations of surfactants like Tween-20 or Triton X-100 can help maintain peptide solubility[7]. The compatibility of these additives with your specific assay should be verified.
Q5: How can I remove aggregates from my this compound solution?
A5: For insoluble aggregates, centrifugation can be used to pellet the precipitated peptide. The supernatant will contain the soluble fraction. For soluble aggregates, size-exclusion chromatography (SEC) can be employed to separate the monomeric peptide from oligomers and larger aggregates.
Quantitative Data Summary
Table 1: General Solubility Guidelines for Peptides
| Peptide Characteristic | Recommended Initial Solvent |
| Basic (Net positive charge) | Water, dilute acetic acid |
| Acidic (Net negative charge) | Water, dilute ammonium hydroxide or bicarbonate |
| Neutral or Hydrophobic | DMSO, DMF, acetonitrile followed by aqueous dilution |
Data synthesized from multiple sources providing general peptide handling advice.[1][2][3]
Experimental Protocols
Protocol 1: Thioflavin T (ThT) Assay to Monitor this compound Aggregation
This protocol describes a method to monitor the kinetics of this compound aggregation in solution using the fluorescent dye Thioflavin T (ThT), which binds to β-sheet structures characteristic of amyloid-like fibrils.
Materials:
-
This compound
-
Thioflavin T (ThT)
-
Assay Buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm)
Procedure:
-
Prepare a concentrated stock solution of the this compound in an appropriate solvent (e.g., 0.1% acetic acid).
-
Prepare a stock solution of ThT in the assay buffer (e.g., 1 mM).
-
In the wells of the microplate, prepare the this compound solutions at the desired final concentrations by diluting the stock solution with the assay buffer. Include a buffer-only control.
-
Add ThT to each well to a final concentration of 10-25 µM.
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C in the plate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for the desired duration of the experiment. Agitation between readings can promote aggregation.
-
Plot the fluorescence intensity against time to observe the aggregation kinetics. An increase in fluorescence indicates the formation of β-sheet-rich aggregates.
Visualizations
References
- 1. biocat.com [biocat.com]
- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 3. Peptide Solubility Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Synthetic S6 Peptide Quality Control: A Technical Support Guide
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for the quality control of synthetic S6 peptide, specifically focusing on the S6 kinase substrate peptide with the sequence Arg-Arg-Arg-Leu-Ser-Ser (RRRLSS).
Frequently Asked Questions (FAQs)
Q1: What is the primary sequence of the synthetic this compound this guide pertains to?
This guide focuses on a synthetic peptide corresponding to the substrate recognition sequence of the p70 S6 Kinase (S6K1), which is Arg-Arg-Arg-Leu-Ser-Ser (RRRLSS). This sequence is critical for studying the mTOR/S6K1 signaling pathway.
Q2: What are the essential quality control parameters for a synthetic this compound?
Key quality control parameters include purity, identity, peptide content, and the presence of residual process-related impurities. These are typically assessed using a combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
Q3: What purity level is recommended for the synthetic this compound for use in kinase assays?
For quantitative applications such as enzyme assays and biological activity studies, a purity of ≥95% as determined by HPLC is recommended.[1][2][3] For less sensitive applications like antibody production, a lower purity may be acceptable.
Q4: How is the identity of the synthetic this compound confirmed?
The identity is confirmed by mass spectrometry, which verifies that the molecular weight of the synthesized peptide matches its theoretical mass based on the amino acid sequence.[1]
Q5: What are common impurities found in synthetic S6 peptides?
Common impurities can include:
-
Deletion sequences: Peptides missing one or more amino acids.
-
Truncated sequences: Incomplete peptide chains.[1]
-
Residual protecting groups: Chemical groups used during synthesis that were not completely removed.[1]
-
Trifluoroacetic acid (TFA): A salt that is often a byproduct of the synthesis and purification process.
-
Oxidized or reduced forms: Certain amino acids are susceptible to oxidation or reduction.[4]
-
Aggregates: Both covalent and non-covalent associations of peptide molecules.[4]
Troubleshooting Guide
Problem: Peptide Insolubility or Aggregation
Q: My synthetic this compound (RRRLSS) is difficult to dissolve or forms aggregates. What should I do?
A: The RRRLSS sequence is generally hydrophilic due to the presence of three arginine residues and should be soluble in aqueous solutions. However, issues can still arise.
Troubleshooting Steps:
-
Initial Dissolution Attempt: Start by attempting to dissolve a small amount of the peptide in sterile, distilled water.[5]
-
Acidic Conditions: Given the basic nature of the arginine residues, dissolving the peptide in a dilute acidic solution (e.g., 10% acetic acid) can improve solubility.[5]
-
Sonication: Gentle sonication can help to break up aggregates and aid in dissolution.[5]
-
Avoid Strong Organic Solvents Initially: For this hydrophilic peptide, strong organic solvents like DMSO should be a last resort, as they may interfere with biological assays.
Logical Troubleshooting Flow for Solubility Issues
Caption: Troubleshooting workflow for this compound solubility.
Problem: Unexpected Results in Biological Assays
Q: I am seeing inconsistent or no activity in my kinase assay using the synthetic this compound. What could be the cause?
A: Several factors related to peptide quality can affect assay performance.
Troubleshooting Steps:
-
Verify Peptide Purity and Identity: Re-examine the HPLC and MS data to ensure the peptide meets the required purity specifications and has the correct molecular weight. Impurities can act as inhibitors or substrates for other kinases.
-
Assess Peptide Concentration: The net peptide content of a lyophilized powder is often less than 100% due to the presence of counterions (like TFA) and water. It is crucial to determine the accurate peptide concentration for your experiments.
-
Check for TFA Interference: Trifluoroacetic acid (TFA) is often present as a counterion and can be cytotoxic or interfere with biological assays at certain concentrations. If your application is sensitive, consider TFA removal or exchange to a different salt form like acetate or hydrochloride.
-
Proper Storage: Ensure the peptide has been stored correctly. Lyophilized peptides should be stored at -20°C or -80°C.[6] Avoid repeated freeze-thaw cycles of peptide solutions.
Quality Control Data and Experimental Protocols
Table 1: Typical Quality Control Specifications for Synthetic this compound (RRRLSS)
| Parameter | Specification | Method |
| Appearance | White to off-white powder | Visual Inspection |
| Purity (by HPLC) | ≥ 95% | RP-HPLC |
| Identity (by MS) | Conforms to theoretical mass | Mass Spectrometry |
| Peptide Content | Report value (typically 60-90%) | Amino Acid Analysis |
| TFA Content | Report value (typically 10-30%) | Ion Chromatography |
| Water Content | Report value (typically <10%) | Karl Fischer Titration |
| Endotoxin | ≤ 1 EU/mg (for cell-based assays) | LAL Test |
Experimental Protocols
1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Analysis
This protocol outlines a general method for determining the purity of the synthetic this compound.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 20-30 minutes is a good starting point for this hydrophilic peptide.[2]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm (for the peptide bond).[2]
-
Sample Preparation: Dissolve the peptide in Mobile Phase A at a concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peptide peak divided by the total area of all peaks.[2]
2. Mass Spectrometry for Identity Confirmation
This protocol provides a general workflow for confirming the molecular weight of the synthetic this compound.
-
Instrumentation: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.
-
Sample Preparation:
-
For ESI-MS: Dilute the peptide solution from the HPLC analysis or prepare a fresh solution in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).
-
For MALDI-MS: Mix the peptide solution with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) and spot onto the target plate.
-
-
Analysis: Acquire the mass spectrum in positive ion mode. The observed mass-to-charge ratio (m/z) should correspond to the calculated theoretical mass of the protonated peptide ([M+H]+, [M+2H]2+, etc.).
General Quality Control Workflow for Synthetic this compound
Caption: A typical workflow for the quality control of synthetic peptides.
This compound Signaling Pathway
The synthetic this compound (RRRLSS) is a substrate for S6 Kinase 1 (S6K1), a key downstream effector of the mTORC1 signaling complex. The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. Upon activation by growth factors or nutrients, mTORC1 phosphorylates and activates S6K1. Activated S6K1 then phosphorylates multiple substrates, including the ribosomal protein S6 (rpS6), leading to enhanced protein synthesis.
mTOR/S6K1 Signaling Pathway
Caption: The mTOR/S6K1 signaling pathway leading to S6 phosphorylation.
References
- 1. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. genscript.com [genscript.com]
- 4. One-source peptide/phosphopeptide ratio standards for accurate and site-specific determination of the degree of phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quality control ensures fidelity in ribosome assembly and cellular health - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human S6 Synthetic Peptide (PEP-0252) [thermofisher.com]
Technical Support Center: S6 Peptide Handling and Experimentation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of S6 peptide during experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store my lyophilized this compound?
A1: Proper storage is crucial to maintain the stability and integrity of your this compound. For long-term storage, it is recommended to store lyophilized peptides at -20°C or -80°C.[1][2][3][4] When stored under these conditions, peptides can remain stable for several years.[5] For short-term storage, keeping the lyophilized powder at 4°C is acceptable for a few weeks to months.[1][2] Always protect the peptide from intense light and moisture.[1][2][4]
Q2: What is the best way to reconstitute this compound?
A2: Before opening, allow the peptide container to warm to room temperature in a desiccator to prevent moisture absorption.[3][5] The choice of solvent depends on the peptide's properties, which are determined by its amino acid sequence.[3] For many peptides, sterile, purified water or a buffer such as PBS or Tris at a pH of 7 is a good starting point.[5] If the this compound is hydrophobic, a small amount of an organic solvent like DMSO, DMF, or acetonitrile may be necessary to aid dissolution before diluting with your aqueous buffer.[5][6][7] To minimize aggregation, sonication can be helpful.[6]
Q3: How should I store this compound solutions?
A3: Peptide solutions are less stable than their lyophilized form.[2][3] For optimal stability, it is highly recommended to prepare single-use aliquots of the reconstituted peptide to avoid repeated freeze-thaw cycles, which can lead to degradation.[2][5][8] These aliquots should be stored at -20°C or -80°C.[2][8] For short-term storage, a solution can be kept at 4°C for up to a few days or weeks, depending on the sequence's stability.[1][2][8]
Q4: What are the primary causes of this compound degradation in experiments?
A4: Several factors can contribute to the degradation of this compound during experiments:
-
Proteolytic Degradation: If your experimental system contains proteases, they can cleave the peptide, rendering it inactive.[8][9]
-
Oxidation: Certain amino acid residues, such as methionine and cysteine, are susceptible to oxidation from atmospheric oxygen or reactive oxygen species in your buffers.[8][10]
-
Hydrolysis: Peptide bonds can be cleaved by water, a process that is often accelerated at extreme pH and temperatures.[9][11]
-
Adsorption to Labware: Peptides, especially at low concentrations, can stick to the surfaces of standard laboratory plastics and glassware, reducing the effective concentration in your experiment.[8]
-
Aggregation: Peptides can self-associate to form aggregates, which can lead to precipitation and a loss of activity.[12][13] This is particularly common for hydrophobic sequences.[12][14]
-
Deamidation: Asparagine and glutamine residues can undergo deamidation, which can alter the peptide's structure and function.[13][15]
Troubleshooting Guides
Issue 1: Inconsistent or Lower-Than-Expected Experimental Results
This is a common problem that can often be traced back to the degradation or loss of the this compound.
| Potential Cause | Recommended Solution(s) |
| Peptide Degradation | Verify that the lyophilized powder and reconstituted aliquots have been stored at the recommended temperatures and protected from light and moisture.[4][8] Ensure that repeated freeze-thaw cycles have been avoided.[5][8] |
| Adsorption to Labware | Use low-protein-binding microcentrifuge tubes and pipette tips. Consider siliconizing glassware to prevent the peptide from sticking to surfaces.[8] Including a small amount of a non-ionic detergent (e.g., 0.05% Tween-20) in your buffers can also help.[8] |
| Oxidation | Use freshly prepared, degassed buffers. Minimize the exposure of the peptide solution to air.[8] For peptides containing cysteine, methionine, or tryptophan, using oxygen-free solvents for reconstitution is recommended.[5] |
| Proteolytic Degradation | If your experimental system (e.g., cell culture media, tissue homogenates) may contain proteases, consider adding a protease inhibitor cocktail.[16][17][18] |
| Incorrect Peptide Concentration | Re-verify the concentration of your stock solution. If possible, have the peptide content determined by amino acid analysis.[19] Ensure the peptide was fully dissolved during reconstitution. |
Issue 2: Peptide Solution Appears Cloudy or Contains Precipitate
This is often a sign of peptide aggregation or poor solubility.
| Potential Cause | Recommended Solution(s) |
| Peptide Aggregation | Briefly sonicate the peptide solution to aid in dissolving any aggregates.[6] Gentle warming (not exceeding 40°C) can also help.[5] For peptides with a high tendency to aggregate, consider dissolving in a small amount of a strong solvent like DMSO or DMF before diluting into your experimental buffer.[5][6] The addition of chaotropic agents like 6M guanidinium-HCl or 8M urea can also disrupt aggregation.[7] |
| Poor Solubility | The peptide may not be soluble in the chosen solvent. Refer to the peptide's properties to select an appropriate solvent. Acidic peptides dissolve better in basic solutions, and basic peptides in acidic solutions.[6][7] For highly hydrophobic peptides, organic solvents are often necessary for initial dissolution.[6][7] |
| Bacterial Contamination | If the solution has been stored for some time, particularly at 4°C, bacterial growth could be the cause. Filter the solution through a 0.2 µm filter.[10] It is best practice to use sterile buffers for reconstitution.[5][10] |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Short-Term Storage | Long-Term Storage | Key Considerations |
| Lyophilized Powder | Room temperature (days to weeks)[1][2] or 4°C (up to 3 months)[1] | -20°C or -80°C (several years)[1][2][3][5] | Protect from light and moisture.[1][2][4] |
| In Solution | 4°C (up to 5 days to 2 weeks)[1][2][8] | -20°C (3-4 months)[1][2] or -80°C (up to 1 year)[1][2] | Prepare single-use aliquots to avoid freeze-thaw cycles.[2][5][8] |
Experimental Protocols
Protocol 1: General Procedure for Reconstituting this compound
-
Allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator before opening.[3][5]
-
Centrifuge the vial briefly to ensure all the powder is at the bottom.[6]
-
Based on the peptide's properties (hydrophobicity, charge), select an appropriate sterile solvent. For initial testing, sterile, purified water is a good starting point for hydrophilic peptides.[5][6]
-
Add the desired volume of solvent to the vial to achieve the target concentration.
-
Gently vortex or sonicate the vial to ensure the peptide is fully dissolved.[6] A properly solubilized peptide should result in a clear solution.[6]
-
If the peptide does not dissolve, refer to the troubleshooting guide for solubility issues.
-
Once dissolved, create single-use aliquots and store them at -20°C or -80°C.[2][5][8]
Visualizations
Caption: Standard experimental workflow for this compound usage.
Caption: Troubleshooting flowchart for this compound degradation issues.
Caption: Simplified S6 Kinase signaling pathway.
References
- 1. nusciencepeptides.com [nusciencepeptides.com]
- 2. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 3. bachem.com [bachem.com]
- 4. jpt.com [jpt.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 7. biocat.com [biocat.com]
- 8. benchchem.com [benchchem.com]
- 9. longdom.org [longdom.org]
- 10. genscript.com [genscript.com]
- 11. veeprho.com [veeprho.com]
- 12. peptide.com [peptide.com]
- 13. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. Protease Inhibitor Mix, 100 µl | Diagenode [diagenode.com]
- 17. scbt.com [scbt.com]
- 18. 蛋白酶抑制剂和磷酸酶抑制剂 | Thermo Fisher Scientific [thermofisher.cn]
- 19. polypeptide.com [polypeptide.com]
optimizing incubation times for S6 peptide assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing incubation times and resolving common issues encountered during S6 peptide assays.
Troubleshooting Guide
This guide addresses specific problems that may arise during your this compound assay experiments.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Signal | Inactive Kinase: The S6 kinase may have lost activity due to improper storage or multiple freeze-thaw cycles. | Aliquot the kinase upon receipt and store it at -80°C. Thaw on ice and keep on ice during the experiment.[1][2] |
| Suboptimal Incubation Time: The kinase reaction may not have proceeded long enough to generate a detectable signal. | Optimize the incubation time by performing a time-course experiment. See the "Data Presentation" section for a representative example. Typical incubation times range from 10 to 60 minutes.[3][4] | |
| Incorrect Buffer Composition: The kinase buffer may be missing essential components like MgCl₂ or have an incorrect pH. | Double-check the buffer composition against the recommended formulation for your specific S6 kinase and assay format. | |
| Suboptimal ATP Concentration: The ATP concentration may be too low for efficient kinase activity. | The optimal ATP concentration depends on the specific goals of the assay. For inhibitor screening, an ATP concentration near the Kₘ of the kinase is often recommended.[5] | |
| High Background Signal | Non-specific Binding: In radioactive assays, free [γ-³²P]ATP may not be effectively washed away. | Increase the number and duration of wash steps.[1] |
| Contaminating Kinase Activity: The purified S6 kinase preparation may contain other kinases that can phosphorylate the substrate. | Use a highly purified, recombinant S6 kinase. Verify the purity of the enzyme preparation. | |
| High Enzyme Concentration: Too much kinase can lead to a high background signal. | Perform an enzyme titration to determine the optimal concentration that provides a good signal-to-background ratio. | |
| High Variability Between Replicates | Inconsistent Pipetting: Inaccurate or inconsistent pipetting of reagents, especially the kinase or ATP, can lead to significant variability. | Use calibrated pipettes and ensure proper pipetting technique. Prepare a master mix for common reagents to be added to all wells. |
| Temperature Fluctuations: Inconsistent incubation temperatures across the plate or between experiments can affect kinase activity. | Ensure the incubator or water bath provides a uniform and stable temperature. Allow all reagents and plates to equilibrate to the reaction temperature before starting the assay.[4] | |
| Edge Effects in Microplates: Wells on the edge of the plate may experience different temperature and evaporation rates. | Avoid using the outer wells of the microplate for critical samples. Fill the outer wells with buffer or water to minimize edge effects. | |
| Inconsistent Inhibitor IC₅₀ Values | Variable ATP Concentration: The apparent potency of ATP-competitive inhibitors is highly dependent on the ATP concentration. | Keep the ATP concentration constant across all assays when comparing inhibitor potencies. |
| Inhibitor Instability: The inhibitor may be unstable in the assay buffer over the course of the incubation. | Check the stability of the inhibitor in the assay buffer. Consider shorter incubation times if instability is a concern. | |
| Incorrect Inhibitor Dilutions: Errors in preparing serial dilutions of the inhibitor. | Carefully prepare and verify inhibitor dilutions. Use a fresh dilution series for each experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for an this compound assay?
A1: The optimal incubation time can vary depending on the specific kinase, substrate, and assay conditions. It is crucial to perform a time-course experiment to determine the linear range of the assay. Generally, incubation times for kinase assays range from 10 to 60 minutes.[3][4] For slower enzymes, a longer incubation of several hours might be necessary.[3] The goal is to choose a time point within the linear phase of the reaction where the signal is sufficiently above background but has not yet reached a plateau.
Q2: How does incubation time affect the assay signal?
A2: The assay signal, which corresponds to the amount of phosphorylated peptide, will increase over time as the kinase reaction progresses. Initially, this increase is typically linear. However, as the substrate is consumed or the kinase activity decreases, the reaction rate will slow down and the signal will begin to plateau. Running the assay for too short a time may result in a weak signal, while excessively long incubation can lead to non-linear results and potential signal saturation.
Q3: Can I use a generic kinase substrate for my S6 kinase assay?
A3: While generic substrates can sometimes be used, it is highly recommended to use a specific this compound substrate for better accuracy and specificity. A commonly used peptide substrate for S6 kinase is derived from the ribosomal protein S6, its natural substrate.
Q4: What are the key components of the mTOR/S6K1 signaling pathway?
A4: The mTOR/S6K1 signaling pathway is a crucial regulator of cell growth and proliferation. Key components include mTORC1 (mammalian target of rapamycin complex 1), which is an upstream activator, and S6K1 (p70S6 kinase 1). S6K1, once activated by mTORC1, phosphorylates several downstream targets, including the ribosomal protein S6 (RPS6), to promote protein synthesis.[6][7][8][9]
Q5: What are some common sources of contamination in peptide assays?
A5: Contamination in peptide assays can arise from several sources. Trifluoroacetic acid (TFA), used during peptide synthesis and purification, can remain as a counter-ion and affect cellular assays.[10][11] Endotoxins, which are lipopolysaccharides from gram-negative bacteria, can also contaminate peptide preparations and trigger unwanted immune responses.[11] It is also important to prevent microbial contamination when storing peptides in solution.[11]
Data Presentation
Optimizing Incubation Time for this compound Kinase Assay
The following table provides a representative example of data from a time-course experiment to determine the optimal incubation time for an this compound kinase assay. The signal is measured in relative luminescence units (RLU).
| Incubation Time (minutes) | Signal (RLU) | Signal-to-Background Ratio | Notes |
| 0 | 1,500 | 1.0 | Background reading with no incubation. |
| 10 | 15,000 | 10.0 | Linear increase in signal. |
| 20 | 30,000 | 20.0 | Continued linear increase in signal. |
| 30 | 45,000 | 30.0 | Signal remains in the linear range. |
| 45 | 60,000 | 40.0 | The reaction is still within the linear phase. |
| 60 | 70,000 | 46.7 | The rate of signal increase is beginning to slow. |
| 90 | 75,000 | 50.0 | The reaction is approaching a plateau. |
| 120 | 76,000 | 50.7 | The reaction has reached saturation; no significant increase in signal. |
Note: The data presented in this table is for illustrative purposes and the actual results may vary depending on the specific experimental conditions.
Experimental Protocols
General Protocol for a Luminescence-Based this compound Kinase Assay
This protocol outlines the general steps for performing a luminescence-based this compound kinase assay, which measures kinase activity by quantifying the amount of ATP remaining in the solution after the kinase reaction.
-
Reagent Preparation:
-
Thaw all reagents, including kinase buffer, this compound substrate, ATP, and S6 kinase, on ice.
-
Prepare a master mix containing the kinase buffer, this compound substrate, and any necessary co-factors.
-
Prepare serial dilutions of any inhibitors to be tested.
-
-
Kinase Reaction:
-
Add the master mix to the wells of a microplate.
-
Add the test inhibitors or vehicle control to the appropriate wells.
-
Initiate the reaction by adding the S6 kinase to all wells except the "no enzyme" control.
-
Incubate the plate at 30°C for the optimized incubation time (e.g., 30-60 minutes).
-
-
Signal Detection:
-
Terminate the kinase reaction and deplete the remaining ATP by adding a detection reagent (e.g., ADP-Glo™ Reagent).
-
Incubate at room temperature for the recommended time (e.g., 40 minutes).[4]
-
Add a second detection reagent that converts the generated ADP back to ATP and contains luciferase/luciferin to produce a luminescent signal.
-
Incubate at room temperature for the recommended time (e.g., 30-60 minutes).[5]
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer. The luminescent signal is directly proportional to the amount of ADP produced and thus to the S6 kinase activity.
-
Mandatory Visualizations
Caption: A simplified diagram of the mTOR/S6K1 signaling pathway.
Caption: A general experimental workflow for an this compound assay.
Caption: A logical workflow for troubleshooting this compound assays.
References
- 1. benchchem.com [benchchem.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ulab360.com [ulab360.com]
- 6. mTOR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 7. portlandpress.com [portlandpress.com]
- 8. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. genscript.com [genscript.com]
- 11. genscript.com [genscript.com]
S6-Tagged Protein Expression: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the expression of S6-tagged proteins.
Troubleshooting Guides
Problem 1: Low or No Expression of S6-Tagged Protein
Possible Causes and Solutions
| Cause | Recommended Solution |
| Codon Bias | The codon usage of your gene of interest may not be optimal for the expression host. This can lead to premature termination of translation or low protein yield.[1][2] Solution: Perform codon optimization of your gene sequence to match the codon usage of your expression system (e.g., E. coli, mammalian cells).[2][3] |
| Toxicity of the Protein | The expressed protein may be toxic to the host cells, leading to cell death and low yield.[1] Solution: Use an inducible promoter to control the expression of your protein. Lower the induction temperature (e.g., 18-25°C) and use a lower concentration of the inducer (e.g., IPTG) to reduce the rate of protein expression.[1][4][5] |
| Plasmid/Vector Issues | Errors in the plasmid sequence, such as a frameshift mutation or a premature stop codon, can prevent the expression of the full-length protein.[6] Solution: Sequence your entire expression construct to verify that the S6-tag and your gene of interest are in the correct reading frame and that there are no mutations.[6][7] |
| Inefficient Translation Initiation | A weak Kozak sequence (in eukaryotes) or Shine-Dalgarno sequence (in prokaryotes) can lead to inefficient translation initiation.[8] Solution: Ensure that a consensus Kozak or Shine-Dalgarno sequence is present upstream of the start codon.[8] |
Experimental Workflow for Troubleshooting Low Expression
Caption: Troubleshooting workflow for low or no S6-tagged protein expression.
Problem 2: S6-Tagged Protein is Insoluble (Inclusion Bodies)
Possible Causes and Solutions
| Cause | Recommended Solution |
| High Expression Rate | Rapid protein synthesis can overwhelm the cellular folding machinery, leading to protein aggregation and the formation of inclusion bodies.[4][5] Solution: Lower the expression temperature (e.g., 15-25°C) and reduce the inducer concentration to slow down the rate of protein synthesis.[5] |
| Hydrophobic Nature of the Protein | The protein itself may have hydrophobic patches that are prone to aggregation.[9] Solution: Fuse a highly soluble protein tag, such as Maltose-Binding Protein (MBP) or Glutathione S-Transferase (GST), to your S6-tagged protein to enhance its solubility.[10][11][12] |
| Incorrect Disulfide Bond Formation | For proteins with disulfide bonds, the reducing environment of the E. coli cytoplasm can prevent proper folding. Solution: Express the protein in the periplasm of E. coli or use an expression host that can facilitate disulfide bond formation, such as specific engineered E. coli strains or eukaryotic expression systems. |
| Lack of Chaperones | The expression host may lack the specific chaperones required for the proper folding of your protein. Solution: Co-express molecular chaperones (e.g., GroEL/GroES) to assist in the folding of your S6-tagged protein.[3] |
Decision Tree for Addressing Protein Insolubility
Caption: Decision-making process for troubleshooting insoluble S6-tagged proteins.
Problem 3: Poor Detection of S6-Tagged Protein by Western Blot
Possible Causes and Solutions
| Cause | Recommended Solution |
| Inaccessible S6-Tag | The S6-tag may be buried within the folded protein, making it inaccessible to the antibody.[13][14] Solution: Perform the Western blot under denaturing conditions by adding 6M urea to the loading buffer.[14] Consider moving the S6-tag to the other terminus of the protein.[13] |
| Low Antibody Affinity | The anti-S6 tag antibody may have low affinity or may not be working correctly. Solution: Use a positive control (a protein known to be detectable with the anti-S6 antibody). Try a different anti-S6 antibody from another supplier. |
| Insufficient Protein Loaded | The amount of S6-tagged protein in the sample may be below the detection limit of the Western blot.[15] Solution: Increase the amount of total protein loaded onto the gel. Enrich your protein of interest before loading, for example, by immunoprecipitation.[15] |
| Inefficient Transfer | The protein may not be efficiently transferred from the gel to the membrane. Solution: Confirm successful transfer by staining the membrane with Ponceau S before antibody incubation. Optimize transfer time and voltage. For small proteins, use a membrane with a smaller pore size (e.g., 0.2 µm). |
Frequently Asked Questions (FAQs)
Q1: What is the S6 tag and what is it used for?
The S6 tag is a small peptide tag, typically 12 amino acids in length (GDSLSWLLRLLN), that can be genetically fused to the N- or C-terminus of a protein of interest.[16][17][18] It is primarily used for site-specific labeling of proteins.[16][19] The S6 tag is recognized by the phosphopantetheinyl transferase Sfp, which can covalently attach a small molecule probe to a specific serine residue within the tag.[16][19]
Q2: Can the S6 tag interfere with the function of my protein?
While small tags like the S6 tag are generally less likely to interfere with protein function compared to larger tags, interference is still possible.[20] The location of the tag (N-terminus vs. C-terminus) can influence its impact on protein folding and function.[21] It is recommended to test both N- and C-terminally tagged versions of your protein. If functional interference is suspected, it may be necessary to remove the tag after purification.[22][23]
Q3: How can I remove the S6 tag from my purified protein?
To remove the S6 tag, you need to engineer a protease cleavage site (e.g., for TEV or Thrombin protease) between the S6 tag and your protein of interest.[21][24] After purification, the fusion protein can be treated with the specific protease to cleave off the tag.[24] The cleaved tag and the protease (which is often also tagged) can then be removed by a subsequent chromatography step.
Q4: Can I use the S6 tag for affinity purification?
The S6 tag itself is not designed for direct affinity purification in the same way as tags like the His-tag or GST-tag. Its primary utility is for enzymatic labeling. However, you could potentially use the labeling reaction to attach a molecule like biotin to the S6 tag, and then use streptavidin-based affinity chromatography for purification.
Experimental Protocols
Protocol 1: General Expression of S6-Tagged Proteins in E. coli
-
Transformation: Transform the expression vector containing your S6-tagged gene into a suitable E. coli expression strain (e.g., BL21(DE3)).[7] Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 5-10 mL of LB medium with the appropriate antibiotic.[7] Grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate a larger volume of LB medium (e.g., 1 L) with the starter culture. Grow at 37°C with shaking until the OD600 reaches 0.5-0.6.[7]
-
Induction: Cool the culture to the desired induction temperature (e.g., 18°C for potentially insoluble proteins). Add the inducer (e.g., IPTG to a final concentration of 0.1-0.5 mM).[7]
-
Incubation: Continue to incubate the culture with shaking for the desired time (e.g., 16-20 hours at 18°C or 3-4 hours at 37°C).[7]
-
Harvesting: Harvest the cells by centrifugation. The cell pellet can be stored at -80°C or used immediately for lysis and purification.
Protocol 2: Western Blot Detection of S6-Tagged Proteins
-
Sample Preparation: Mix your protein sample with SDS-PAGE loading buffer. For potentially inaccessible tags, add urea to a final concentration of 6M. Heat the samples at 95°C for 5-10 minutes.
-
SDS-PAGE: Separate the proteins on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary Antibody Incubation: Incubate the membrane with the anti-S6 tag primary antibody diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (specific to the primary antibody host species) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imager.[15]
References
- 1. goldbio.com [goldbio.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Step-by-Step Protocol for Optimizing Recombinant Protein Expression [synapse.patsnap.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 6. goldbio.com [goldbio.com]
- 7. Protein Expression Protocol & Troubleshooting in E. coli [biologicscorp.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. oatext.com [oatext.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Tagging Recombinant Proteins to Enhance Solubility and Aid Purification | Springer Nature Experiments [experiments.springernature.com]
- 12. Increasing Protein Yields: Solubility Tagging – LenioBio [leniobio.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Western blot troubleshooting guide! [jacksonimmuno.com]
- 16. Genetically encoded short peptide tags for orthogonal protein labeling by Sfp and AcpS phosphopantetheinyl transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Peptide-tags for site-specific protein labelling in vitro and in vivo - Molecular BioSystems (RSC Publishing) DOI:10.1039/C6MB00023A [pubs.rsc.org]
- 20. qkine.com [qkine.com]
- 21. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 22. reddit.com [reddit.com]
- 23. Protein tags: Advantages and disadvantages | Proteintech Group [ptglab.com]
- 24. Is it possible to cleave the 6xHis-tag from an expressed protein? [qiagen.com]
Validation & Comparative
Validating S6 Peptide Phosphorylation Specificity: A Comparative Guide
For researchers investigating cellular signaling pathways, particularly the mTOR/S6K axis, validating the specificity of S6 peptide phosphorylation is a critical step. This guide provides a comparative overview of methods to assess the phosphorylation of S6 peptides, supported by experimental data and detailed protocols. We will delve into the nuances of substrate specificity among different kinases that target ribosomal protein S6 (rpS6) and its peptide analogues.
Kinase Specificity for S6 Phosphorylation Sites
The 40S ribosomal protein S6 is phosphorylated on five key serine residues in its C-terminal region: Ser235, Ser236, Ser240, Ser244, and Ser247.[1] Several kinases can phosphorylate these sites, with p70 S6 Kinase (S6K1) being the primary kinase capable of phosphorylating all five sites.[2] However, other kinases, such as RSK, PKA, and PKC, also target specific residues, primarily Ser235 and Ser236.[2] This overlap in substrate specificity necessitates rigorous validation to attribute S6 phosphorylation to the correct upstream kinase.
The specificity of these kinases is determined by the amino acid sequence surrounding the phosphorylation site. For instance, basic residues at the N-terminus of the this compound enhance phosphorylation at Ser235.[1][3] Conversely, substituting adjacent serine residues with alanine can dramatically increase the Km, indicating a decrease in substrate affinity.[1][3]
Comparative Performance of this compound Substrates
The choice of this compound substrate is crucial for in vitro kinase assays. Different peptide sequences can exhibit varying affinities (Km) and maximum reaction velocities (Vmax) for different kinases. While a comprehensive head-to-head comparison is not always available in the literature, we can compile representative data to guide substrate selection.
| Substrate Peptide Sequence | Kinase | Km (µM) | Vmax (µmol/min/mg) | Reference |
| AKRRRLSSLRA | S6 Kinase | 50 (final concentration) | Not specified | [4] |
| RRRLSSLRA | S6K1 | Not specified | Not specified | [5] |
| RRQLFRGFSFVAK (CTDtide) | RSK2 (CTD) | ~140 | ~1 | [6] |
Note: Kinetic parameters are highly dependent on assay conditions. The data presented here is for comparative purposes. Researchers should perform their own kinetic analyses for the specific conditions of their experiments.
Signaling Pathways Leading to S6 Phosphorylation
Understanding the upstream signaling pathways is essential for interpreting S6 phosphorylation data. The two major pathways leading to S6 phosphorylation are the mTOR/S6K1 pathway and the cAMP/PKA pathway.
mTOR/S6K1 Signaling Pathway
The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth and proliferation.[7] Downstream of mTORC1, S6K1 is activated and phosphorylates rpS6, leading to increased protein synthesis.[2][3]
cAMP/PKA Signaling Pathway
The cAMP-dependent protein kinase (PKA) pathway can also lead to the phosphorylation of rpS6, primarily at Ser235/236.[8][9] This pathway can be activated by stimuli that increase intracellular cAMP levels.
Experimental Workflows for Validating S6 Phosphorylation
Several experimental approaches can be employed to validate this compound phosphorylation specificity. A typical workflow involves a combination of in vitro and in vivo methods.
Detailed Experimental Protocols
Protocol 1: In Vitro Kinase Assay (Radioactive)
This assay directly measures the transfer of a radiolabeled phosphate from ATP to the this compound substrate by a specific kinase.
Materials:
-
Purified active kinase (e.g., S6K1, PKA)
-
This compound substrate (e.g., AKRRRLSSLRA)
-
Kinase Assay Buffer (20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT)
-
[γ-³²P]ATP (10 µCi/reaction)
-
10 mM ATP solution
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Acetone
-
Scintillation counter
Procedure:
-
Prepare the kinase reaction mix on ice. For a 25 µL reaction, combine:
-
5 µL of 5X Kinase Assay Buffer
-
1-5 µg of this compound substrate
-
50-100 ng of active kinase
-
ddH₂O to 20 µL
-
-
Add 5 µL of [γ-³²P]ATP/ATP mixture to initiate the reaction.
-
Incubate at 30°C for 10-30 minutes.
-
Spot 20 µL of the reaction mixture onto a P81 phosphocellulose paper square.
-
Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid.
-
Wash once with acetone.
-
Air dry the P81 paper and place it in a scintillation vial with scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
Protocol 2: Western Blotting with Phospho-Specific Antibodies
This method detects the phosphorylation of endogenous or overexpressed S6 protein in cell lysates.
Materials:
-
Cell culture plates
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody: Rabbit anti-phospho-S6 (Ser235/236)
-
Primary antibody: Mouse anti-total S6
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
PVDF membrane
-
Chemiluminescent substrate
Procedure:
-
Culture and treat cells as required to modulate S6 phosphorylation.
-
Lyse cells in ice-cold lysis buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate 20-30 µg of protein per lane by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary phospho-S6 antibody (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To confirm equal loading, the membrane can be stripped and re-probed with an antibody against total S6.
Protocol 3: Mass Spectrometry for Phosphorylation Site Mapping
Mass spectrometry is a powerful tool for identifying the precise sites of phosphorylation on a protein or peptide.
Materials:
-
Purified phosphorylated S6 protein or peptide
-
Trypsin (or other suitable protease)
-
Mass spectrometer (e.g., LC-MS/MS)
Procedure:
-
Excise the protein band corresponding to S6 from an SDS-PAGE gel or use a purified S6 protein solution.
-
Perform in-gel or in-solution digestion with trypsin overnight.
-
Extract the peptides.
-
For complex samples, enrich for phosphopeptides using techniques like Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO₂) chromatography.
-
Analyze the peptide mixture by LC-MS/MS.
-
Use database search algorithms (e.g., Mascot, Sequest) to identify the peptides and localize the phosphorylation sites based on the fragmentation spectra.
Alternative Methods for Validating Specificity
Beyond the core methods described above, other techniques can provide further validation of S6 phosphorylation specificity:
-
Kinase Inhibitor Studies: Using specific inhibitors for kinases like mTOR (Rapamycin), MEK (U0126 for the upstream kinase of RSK), or PKA (H89) in cell-based assays can help to attribute S6 phosphorylation to a specific pathway.
-
siRNA-mediated Knockdown: Knocking down the expression of a specific kinase using siRNA and observing a corresponding decrease in S6 phosphorylation provides strong evidence for a direct link.
-
In Vitro Kinase Assays with Mutant Peptides: Synthesizing S6 peptides with specific serine-to-alanine mutations can be used in in vitro kinase assays to confirm the exact phosphorylation site of a kinase.[1]
-
Phos-tag™ SDS-PAGE: This technique allows for the separation of phosphorylated and non-phosphorylated proteins based on their mobility shift in the gel, providing a way to visualize the stoichiometry of phosphorylation.
By employing a combination of these experimental approaches, researchers can confidently validate the specificity of this compound phosphorylation and accurately delineate the signaling pathways involved in their experimental system.
References
- 1. Determinants of multi-site phosphorylation of peptide analogues of ribosomal protein S6 by novel protease-activated protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Kinetic Mechanism of Fully Activated S6K1 Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of the p90 ribosomal S6 kinase 2 carboxyl-terminal domain as a protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. PKA-Dependent Phosphorylation of Ribosomal Protein S6 Does Not Correlate with Translation Efficiency in Striatonigral and Striatopallidal Medium-Sized Spiny Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Protein Tagging Technologies: S6 Peptide Tag vs. SNAP-tag vs. HaloTag
In the dynamic fields of molecular biology and drug development, the ability to specifically label and visualize proteins of interest is paramount. This guide provides an objective comparison of three prominent protein labeling technologies: the S6 peptide tag, SNAP-tag, and HaloTag. We will delve into their respective mechanisms, performance metrics, and experimental protocols to assist researchers in selecting the optimal tagging system for their specific applications.
At a Glance: Key Performance Characteristics
A summary of the key features of the this compound tag, SNAP-tag, and HaloTag is presented below, offering a quick reference for their primary differences.
| Feature | This compound Tag | SNAP-tag | HaloTag |
| Tag Size | ~1.4 kDa (12 amino acids) | ~20 kDa | ~33 kDa |
| Labeling Chemistry | Enzymatic (Sfp Synthase) | Self-labeling (O6-Alkylguanine-DNA Alkyltransferase) | Self-labeling (Haloalkane Dehalogenase) |
| Substrate | Coenzyme A (CoA) conjugate | O6-Benzylguanine (BG) derivative | Chloroalkane linker derivative |
| Bond Type | Covalent | Covalent | Covalent |
| Labeling Location | Cell surface, in vitro | Cell surface, intracellular, in vitro | Cell surface, intracellular, in vitro |
| Orthogonal Labeling | Yes (with AcpS/A1 tag) | Yes (with CLIP-tag) | Yes (with other tagging systems) |
Mechanism of Action: A Visual Guide
The labeling mechanisms for each tag are distinct, employing different enzymes and substrates to achieve covalent modification of the target protein.
This compound Tag Labeling Pathway
The this compound tag is a short 12-amino-acid sequence (GDSLSWLLRLLN) that is recognized by the phosphopantetheinyl transferase Sfp synthase.[1][2] In the presence of a Coenzyme A (CoA) molecule conjugated to a probe of interest (e.g., a fluorophore), Sfp synthase catalyzes the covalent attachment of the probe to a specific serine residue within the S6 tag.[1][2]
SNAP-tag Labeling Pathway
The SNAP-tag is a ~20 kDa mutant of the human DNA repair enzyme O6-alkylguanine-DNA alkyltransferase (hAGT).[3][4] It self-catalytically forms a covalent bond with O6-benzylguanine (BG) substrates.[3][4] This reaction is highly specific and allows for the attachment of a wide variety of probes conjugated to the BG moiety.[3]
HaloTag Labeling Pathway
The HaloTag is a ~33 kDa modified haloalkane dehalogenase that forms a rapid and irreversible covalent bond with a chloroalkane linker attached to a probe of interest.[5] This technology is known for its fast labeling kinetics and the high stability of the resulting conjugate.[5]
Quantitative Performance Comparison
Direct quantitative comparisons across different studies can be challenging due to varying experimental conditions. However, the available data provides valuable insights into the performance of each tagging system.
| Parameter | This compound Tag | SNAP-tag | HaloTag |
| kcat/Km (M-1s-1) | 442-fold greater for Sfp than AcpS[1] | Not directly comparable | Not directly comparable |
| Apparent 2nd Order Rate Constant (kapp, M-1s-1) | Varies with substrate and enzyme concentration; can achieve high efficiency[6] | ~104 - 105 with standard substrates[3] | Up to 1.39 x 108 with optimized rhodamine substrates[7] |
| Fluorescence Intensity | Dependent on the conjugated fluorophore; can achieve high signal[8] | Generally lower than HaloTag with far-red rhodamine dyes[9][10] | Up to 9-fold higher than SNAP-tag with far-red rhodamine dyes[9][10] |
| Photostability | Dependent on the conjugated fluorophore[8] | Generally lower than HaloTag with certain dyes[9][11] | Higher than SNAP-tag with certain rhodamine derivatives[9][11] |
Experimental Protocols
Detailed experimental protocols are crucial for successful protein labeling. Below are generalized workflows for each tagging system.
Experimental Workflow Comparison
The general workflow for labeling proteins with these tags involves expressing the fusion protein, preparing the labeling reagents, incubating the cells or lysate with the probe, and then washing to remove excess unbound probe before imaging or analysis.
This compound Tag Labeling Protocol (Cell Surface)
This protocol is adapted for cell surface labeling using Sfp synthase.
-
Cell Culture and Transfection:
-
Culture cells expressing the S6-tagged protein of interest on a suitable imaging dish.
-
-
Preparation of Labeling Solution:
-
Prepare a stock solution of the CoA-conjugated probe (e.g., 1 mM in DMSO).
-
In complete cell culture medium, dilute the CoA-probe to a final concentration of 1-10 µM.
-
Add MgCl₂ to a final concentration of 10 mM.
-
Add purified Sfp Synthase to a final concentration of 1 µM. It is recommended to not prepare more labeling medium than will be used within one hour.[12]
-
-
Labeling Reaction:
-
Replace the cell culture medium with the prepared labeling solution.
-
Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.
-
-
Washing:
-
Remove the labeling solution and wash the cells three times with fresh, pre-warmed cell culture medium.
-
-
Imaging:
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
-
SNAP-tag Labeling Protocol (Live Cells)
This is a general protocol for labeling SNAP-tagged proteins in living cells.
-
Cell Culture and Transfection:
-
Plate cells expressing the SNAP-tagged protein on a glass-bottom dish or coverslips.
-
-
Preparation of Labeling Medium:
-
Prepare a stock solution of the BG-conjugated probe (e.g., 1 mM in DMSO).
-
Dilute the stock solution in complete cell culture medium to a final concentration of 1-5 µM.
-
-
Labeling Reaction:
-
Replace the existing medium with the labeling medium.
-
Incubate the cells for 30 minutes at 37°C in a CO₂ incubator.
-
-
Washing:
-
Remove the labeling medium and wash the cells three times with fresh, pre-warmed medium.
-
After the final wash, add fresh medium and incubate for an additional 30 minutes to allow unreacted probe to diffuse out of the cells.
-
-
Imaging:
-
Proceed with live-cell imaging using a fluorescence microscope.
-
HaloTag Labeling Protocol (Live Cells)
This protocol outlines the general steps for labeling HaloTag fusion proteins in live cells.
-
Cell Culture and Transfection:
-
Grow cells expressing the HaloTag fusion protein in a suitable imaging vessel.
-
-
Preparation of Labeling Solution:
-
Prepare a stock solution of the chloroalkane-conjugated probe (e.g., 1 mM in DMSO).
-
Dilute the probe in complete cell culture medium to a final concentration, typically in the nanomolar to low micromolar range, depending on the specific probe and cell type.
-
-
Labeling Reaction:
-
Replace the culture medium with the labeling solution.
-
Incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
-
Washing:
-
Remove the labeling solution and wash the cells two to three times with fresh, pre-warmed medium.
-
-
Imaging:
-
Image the labeled cells using fluorescence microscopy.
-
Conclusion
The choice between the this compound tag, SNAP-tag, and HaloTag depends heavily on the specific experimental requirements.
-
The This compound tag offers the significant advantage of a very small size, minimizing potential interference with protein function and localization. It is particularly well-suited for applications where tag size is a critical concern.
-
SNAP-tag is a versatile and widely used system with a broad range of available substrates. Its orthogonal labeling capability with the CLIP-tag is a major advantage for dual-color imaging experiments.
-
HaloTag excels in applications requiring high brightness and photostability, particularly in demanding techniques like super-resolution microscopy.[9][10] Its rapid labeling kinetics are also a notable benefit.[7]
Researchers should carefully consider the trade-offs between tag size, labeling speed, signal intensity, and the availability of specific probes when selecting the most appropriate protein tagging technology for their studies.
References
- 1. Genetically encoded short peptide tags for orthogonal protein labeling by Sfp and AcpS phosphopantetheinyl transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kinetic and Structural Characterization of the Self-Labeling Protein Tags HaloTag7, SNAP-tag, and CLIP-tag - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neb.com [neb.com]
- 5. HaloTag display enables quantitative single‐particle characterisation and functionalisation of engineered extracellular vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative determination of fluorescence labeling implemented in cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. Labeling Strategies Matter for Super-Resolution Microscopy: A Comparison between HaloTags and SNAP-tags - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Labeling Strategies Matter for Super-Resolution Microscopy: A Comparison between HaloTags and SNAP-tags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. neb.com [neb.com]
A Researcher's Guide to S6 Peptide Antibody Specificity Validation
For researchers, scientists, and drug development professionals, the precise detection of protein phosphorylation is critical for unraveling cellular signaling pathways. The ribosomal protein S6 (a component of the 40S ribosomal subunit) is a key downstream effector of the mTOR signaling pathway, a central regulator of cell growth, proliferation, and metabolism.[1] Phosphorylation of S6, particularly at serines 235 and 236, is a widely used readout for the activation of the mTORC1/S6K signaling cascade. Consequently, the specificity and reliability of antibodies targeting total and phosphorylated S6 are paramount for accurate experimental outcomes.
This guide provides a comparative overview of commercially available antibodies for the detection of S6 and its phosphorylated forms. It includes a summary of their validated applications, recommended dilutions, and supporting data from various suppliers. Furthermore, this guide outlines detailed experimental protocols for key validation techniques and introduces potential alternatives to traditional antibodies.
Comparative Analysis of Commercially Available S6 and Phospho-S6 Antibodies
Table 1: Comparison of Total S6 Ribosomal Protein Antibodies
| Supplier | Product Name | Catalog No. | Clonality | Host | Applications Validated by Supplier | Recommended Dilution (Western Blot) |
| Cell Signaling Technology | S6 Ribosomal Protein (5G10) Rabbit mAb | 2217 | Monoclonal (Rabbit) | Rabbit | WB, IHC-P, IF-IC, IF-F | 1:1000 |
| Proteintech | S6 Ribosomal protein antibody | 66886-1-Ig | Monoclonal (Mouse) | Mouse | WB, IHC, IF/ICC, FC (Intra), ELISA | 1:15000 |
| R&D Systems | Human/Mouse/Rat Ribosomal Protein S6/RPS6 Antibody | AF5436 | Polyclonal | Sheep | Western Blot | 1 µg/mL |
| Santa Cruz Biotechnology | Ribosomal Protein S6 Antibody (H-4) | sc-74576 | Monoclonal (Mouse) | Mouse | WB, IP, IF, IHC(P), ELISA | Not Specified |
Table 2: Comparison of Phospho-S6 (Ser235/236) Ribosomal Protein Antibodies
| Supplier | Product Name | Catalog No. | Clonality | Host | Applications Validated by Supplier | Recommended Dilution (Western Blot) |
| Cell Signaling Technology | Phospho-S6 Ribosomal Protein (Ser235/236) Antibody | 2211 | Polyclonal | Rabbit | WB, IP, IHC-P, IF-IC, FC-FP | 1:1000[2] |
| Proteintech | Phospho-S6 Ribosomal protein (Ser235) antibody | 67898-1-Ig | Monoclonal (Mouse) | Mouse | WB, IF/ICC, FC (Intra), ELISA | 1:20000[3] |
| Novus Biologicals | Ribosomal Protein S6/RPS6 [p Ser235, p Ser236] Antibody | NB100-1553 | Polyclonal | Rabbit | WB, IHC | 0.04 µg/ml[4] |
| Thermo Fisher Scientific | Phospho-S6 Ribosomal Protein (Ser235, Ser236) Recombinant Monoclonal Antibody (S6S235S236-R3A2), PE | MA5-36932 | Monoclonal (Rabbit) | Rabbit | Flow Cytometry | Not Applicable |
| Boster Bio | Anti-Phospho-Ribosomal Protein S6 (S235/S236) RPS6 Antibody | A01567S6S235S236 | Not Specified | Not Specified | WB, IHC, IF, ELISA | Not Specified[5] |
Signaling Pathway and Experimental Workflows
To provide a better context for the application of S6 antibodies, the following diagrams illustrate the mTOR/S6 signaling pathway and a general workflow for antibody specificity validation.
Experimental Protocols for S6 Antibody Validation
The following are generalized "best-practice" protocols for common immunoassays used to validate S6 antibody specificity. Researchers should always refer to the manufacturer's specific recommendations and optimize conditions for their experimental setup.
Western Blotting Protocol for Phospho-S6 (Ser235/236)
This protocol describes the detection of phosphorylated S6 in cell lysates.
-
Cell Lysis:
-
Culture cells to the desired confluency and treat with appropriate stimuli (e.g., growth factors, serum) or inhibitors to modulate S6 phosphorylation.
-
Wash cells with ice-cold PBS and lyse with a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation and determine the protein concentration using a standard protein assay (e.g., BCA).
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane on an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary phospho-S6 (Ser235/236) antibody at the manufacturer's recommended dilution overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a suitable imaging system.
-
-
Stripping and Re-probing for Total S6:
-
To confirm equal protein loading, the membrane can be stripped of the phospho-S6 antibody and re-probed with an antibody against total S6.
-
Immunohistochemistry (IHC-P) Protocol for Phospho-S6 (Ser235/236)
This protocol is for the detection of phosphorylated S6 in paraffin-embedded tissue sections.
-
Deparaffinization and Rehydration:
-
Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by incubating slides in a suitable antigen retrieval buffer (e.g., citrate buffer, pH 6.0) at 95-100°C for 20-30 minutes.
-
-
Immunostaining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with a suitable blocking buffer.
-
Incubate with the primary phospho-S6 (Ser235/236) antibody at the recommended dilution overnight at 4°C.[6]
-
Wash slides with a wash buffer (e.g., PBS).
-
Incubate with a polymer-based HRP-conjugated secondary antibody.
-
Wash slides with wash buffer.
-
Develop the signal with a chromogen such as DAB and counterstain with hematoxylin.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Immunoprecipitation (IP) Protocol for S6
This protocol describes the immunoprecipitation of total S6 protein from cell lysates.
-
Cell Lysate Preparation:
-
Prepare cell lysates as described in the Western Blotting protocol, using a non-denaturing lysis buffer.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose/sepharose beads.
-
Incubate the pre-cleared lysate with the primary S6 antibody overnight at 4°C with gentle rotation.
-
Add protein A/G agarose/sepharose beads to capture the antibody-antigen complexes and incubate for 1-3 hours at 4°C.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Elution and Analysis:
-
Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.
-
Analyze the eluate by Western Blotting using the same or a different S6 antibody.
-
Alternatives to Traditional Antibodies
While monoclonal and polyclonal antibodies are the workhorses of protein detection, several alternative affinity reagents have been developed. These alternatives can offer advantages such as smaller size, higher stability, and production in non-animal systems.
-
Affimers: These are small, engineered proteins that can be selected to bind to a specific target with high affinity and specificity.[7] They are based on a human protein scaffold and can be produced in bacteria.
-
Nanobodies: These are single-domain antibodies derived from camelids. Their small size allows them to recognize epitopes that are inaccessible to conventional antibodies.
-
Aptamers: These are short, single-stranded DNA or RNA molecules that can fold into specific three-dimensional structures to bind to a target molecule.
Currently, the availability of these alternative reagents specifically targeting S6 and phospho-S6 is limited in the commercial market. However, their development holds promise for future applications in signaling research.
Conclusion
The validation of antibody specificity is a critical component of rigorous scientific research. For the study of the mTOR/S6 signaling pathway, a careful selection and validation of antibodies against total and phosphorylated S6 is essential for obtaining reliable and reproducible data. This guide provides a starting point for researchers by summarizing available information on commercial antibodies and outlining key experimental protocols. It is imperative that researchers perform their own in-house validation to ensure the suitability of an antibody for their specific application and model system. By adhering to best practices in antibody validation, the scientific community can enhance the reproducibility and reliability of research findings in this important area of cell signaling.
References
- 1. S6 Ribosomal Protein (5G10) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Phospho-S6 Ribosomal Protein (Ser235/236) Antibody | Cell Signaling Technology [cellsignal.com]
- 3. Phospho-S6 Ribosomal protein (Ser235) antibody (67898-1-Ig) | Proteintech [ptglab.com]
- 4. bio-techne.com [bio-techne.com]
- 5. bosterbio.com [bosterbio.com]
- 6. Which phospho-S6 ribosomal protein (Ser235/236) antibody do you suggest for paraffin-embedded immunohistochemistry (IHC-P) with human samples? | Cell Signaling Technology [cellsignal.com]
- 7. S6 Ribosomal Protein (pSer240) ELISA Kit (A102459) [antibodies.com]
The Unphosphorylatable Watchdog: Leveraging Mutated S6 Peptide as a Negative Control in Kinase Assays
For researchers navigating the intricate web of cellular signaling, particularly the Akt/mTOR/S6K pathway, the use of precise and reliable controls is paramount. In the context of in vitro kinase assays, a well-designed negative control ensures that the observed phosphorylation is indeed the result of the specific kinase activity under investigation. This guide provides a comparative analysis of the standard S6 peptide substrate against its mutated, non-phosphorylatable counterpart, highlighting the utility of the latter as a robust negative control.
The ribosomal protein S6 is a key substrate of the p70 S6 Kinase (S6K), a critical downstream effector of the PI3K/Akt/mTOR signaling cascade. This pathway is a central regulator of cell growth, proliferation, and metabolism, and its dysregulation is implicated in numerous diseases, including cancer and diabetes. Consequently, the activity of S6K is a focal point of intense research and drug development efforts.
The Principle of a Negative Control in Kinase Assays
In a typical S6K kinase assay, a synthetic peptide mimicking the phosphorylation sites of the ribosomal protein S6 is incubated with the kinase and ATP. The transfer of a phosphate group from ATP to the peptide substrate is then measured. To validate that this phosphorylation is specific to the intended serine/threonine residues and not a result of non-specific kinase activity or assay artifacts, a negative control is essential. An ideal negative control would be a peptide that is identical to the substrate in all aspects except for its ability to be phosphorylated.
Wild-Type vs. Mutated this compound: A Head-to-Head Comparison
The standard this compound substrate typically encompasses the phosphorylation sites of the native S6 protein. A commonly used sequence is derived from human 40S ribosomal protein S6 (amino acids 229-239), which contains two key serine residues (Ser235 and Ser236) that are phosphorylated by S6K.
To create a non-phosphorylatable negative control, these critical serine residues are substituted with alanine. Alanine is structurally similar to serine but lacks the hydroxyl group necessary for phosphorylation. This single amino acid substitution renders the peptide inert to the kinase's phosphorylating action while maintaining a similar overall structure and charge, minimizing potential confounding factors.
| Peptide Type | Sequence (Example) | Key Feature | Expected Outcome in S6K Assay |
| Wild-Type this compound | AKRRRLS****S LRA | Contains phosphorylatable serine residues (Ser235, Ser236) | High signal (phosphorylation) |
| Mutated this compound | AKRRRLA****A LRA | Serine residues replaced with non-phosphorylatable alanine | No or negligible signal |
Experimental Protocols
Below are generalized protocols for a standard S6K kinase assay, incorporating the use of both wild-type and mutated S6 peptides.
Protocol 1: Radioactive Kinase Assay
This traditional method measures the incorporation of a radioactive phosphate group.
Materials:
-
Recombinant active p70S6K
-
Wild-Type this compound (e.g., AKRRRLSSLRA)
-
Mutated this compound (e.g., AKRRRLAALRA)
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
[γ-³²P]ATP
-
P81 Phosphocellulose Paper
-
1% Phosphoric Acid
-
Scintillation Counter
Procedure:
-
Prepare reaction mixtures in separate tubes for the wild-type peptide, mutated peptide (negative control), and a no-peptide control. Each reaction should contain Kinase Assay Buffer, p70S6K, and the respective peptide.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reactions at 30°C for a predetermined time (e.g., 15-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers extensively with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
Expected Results: High radioactive signal for the wild-type this compound and a signal close to background levels for the mutated this compound and the no-peptide control.
Protocol 2: Non-Radioactive Luminescent Kinase Assay
This method measures the amount of ADP produced, which is proportional to kinase activity.
Materials:
-
Recombinant active p70S6K
-
Wild-Type this compound
-
Mutated this compound
-
Kinase Assay Buffer (as above)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Luminometer
Procedure:
-
Set up kinase reactions in a 96-well plate for the wild-type peptide, mutated peptide, and a no-peptide control. Each well should contain Kinase Assay Buffer, p70S6K, the respective peptide, and ATP.
-
Incubate the plate at 30°C for the desired reaction time.
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature.
-
Measure the luminescence using a luminometer.
Expected Results: A strong luminescent signal for the wild-type this compound, indicating significant ADP production, and a very low signal for the mutated this compound, comparable to the no-peptide control.
Visualizing the Rationale
The following diagrams illustrate the underlying principles and workflows.
Caption: The Akt/mTOR/S6K Signaling Pathway.
A Head-to-Head Battle of Kinase Substrates: S6 Peptide vs. Full-Length S6 Protein in Kinase Activity Assays
For researchers, scientists, and drug development professionals, the choice of substrate in a kinase assay is a critical decision that can significantly impact experimental outcomes, throughput, and biological relevance. This guide provides a comprehensive comparison of two commonly used substrates for S6 kinase (S6K), a key player in cell growth and proliferation: the S6 peptide and the full-length S6 ribosomal protein.
When investigating the activity of kinases like S6K1, researchers are often faced with the choice between a short, synthetic peptide representing the phosphorylation site or the entire native protein substrate. This decision involves a trade-off between convenience and biological context. This guide will delve into the nuances of using each substrate, presenting quantitative data, detailed experimental protocols, and visual aids to help you make an informed choice for your research needs.
Quantitative Comparison of Kinase Activity
The following table summarizes the available kinetic parameters for S6K1 with both a model this compound and the full-length S6 protein within the 40S ribosomal subunit. It is important to note that these values are compiled from different studies and experimental conditions may vary.
| Parameter | This compound (Tide: RRRLSSLRA) | Full-Length S6 Protein (in 40S Ribosome) |
| Enzyme | Fully activated catalytic kinase domain of S6K1αII | Mitogen-activated S6 kinase from Swiss 3T3 cells |
| Km (Substrate) | 4-5 µM[1][2][3] | 5 µM (for 40S subunits)[4] |
| Kd (Substrate) | 180 µM[1][2][3] | Not Reported |
| Km (ATP) | 5-6 µM[1][2][3] | 28 µM[5][6] |
| Specific Activity | Not Reported | 0.6 µmol/min/mg[5] |
Key Observations:
-
The Michaelis constant (Km) for the this compound and the 40S ribosomal subunit are remarkably similar, suggesting that S6K1 has a comparable affinity for both substrates under the tested conditions.[1][2][3][4]
-
However, the dissociation constant (Kd) for the peptide is significantly higher than its Km, indicating that while the enzyme can efficiently phosphorylate the peptide once bound, the initial binding affinity is relatively low.[1][2][3]
-
The Km for ATP is lower when using the peptide substrate compared to the full-length protein, which could reflect differences in the experimental setups or the influence of the substrate on ATP binding.[1][2][3][5][6]
The Pros and Cons: A Quick Overview
| Feature | This compound | Full-Length S6 Protein |
| Cost | Relatively inexpensive to synthesize. | Can be costly and time-consuming to purify. |
| Handling & Storage | Easy to store, handle, and characterize. | More complex handling and storage requirements to maintain activity. |
| Assay Throughput | Amenable to high-throughput screening (HTS) formats. | Generally lower throughput. |
| Biological Relevance | Represents a minimal recognition motif, may lack context of the full protein. | Provides the native context for phosphorylation, including potential secondary binding sites. |
| Specificity | Can sometimes be phosphorylated by other kinases, leading to off-target effects. | Generally offers higher specificity for the intended kinase. |
| Data Interpretation | Simpler, direct measure of phosphorylation at a specific site. | Phosphorylation can occur at multiple sites, potentially complicating analysis. |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental process, the following diagrams illustrate the S6 kinase signaling pathway and a typical kinase assay workflow.
Experimental Protocols
Below are detailed methodologies for performing kinase assays with both this compound and full-length S6 protein.
Protocol 1: S6K1 Kinase Assay using this compound Substrate
This protocol is adapted from commercially available kinase assay kits and is suitable for high-throughput screening.
Materials:
-
Recombinant active S6K1
-
S6K Substrate Peptide (e.g., KKRNRTLTV or RRRLSSLRA)
-
Kinase Assay Buffer (e.g., 20 mM MOPS pH 7.5, 1 mM EDTA, 0.01% Brij-35, 5% glycerol, 0.1% β-mercaptoethanol, 1 mg/ml BSA)
-
ATP (with [γ-³²P]ATP or for use with luminescence-based detection)
-
P81 Phosphocellulose Paper or appropriate 96-well plates for detection
-
0.75% Phosphoric Acid
-
Scintillation Counter or Luminescence Plate Reader
Procedure:
-
Prepare the reaction mixture: In a microcentrifuge tube or a well of a 96-well plate, combine the kinase assay buffer, S6K substrate peptide (final concentration typically in the low micromolar range), and the test compound or vehicle control.
-
Initiate the reaction: Add recombinant active S6K1 to the reaction mixture.
-
Start the phosphorylation: Add ATP (containing a tracer amount of [γ-³²P]ATP for radiometric detection, or cold ATP for luminescence-based assays) to a final concentration typically around the Km for ATP.
-
Incubate: Incubate the reaction at 30°C for a specified time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction:
-
Radiometric Assay: Spot a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Luminescence Assay: Add a stop solution provided in the kit (e.g., ADP-Glo™ reagent).
-
-
Wash (Radiometric Assay): Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Detect the signal:
-
Radiometric Assay: Measure the incorporated radioactivity on the P81 paper using a scintillation counter.
-
Luminescence Assay: Follow the kit instructions to measure the luminescence signal, which is proportional to the amount of ADP produced.
-
-
Analyze the data: Calculate the kinase activity based on the detected signal, subtracting the background from a no-enzyme control.
Protocol 2: S6K1 Kinase Assay using Full-Length S6 Protein (40S Ribosomal Subunits)
This protocol involves the purification of 40S ribosomal subunits to be used as the substrate.
Materials:
-
Cell lysate from a suitable source (e.g., Swiss 3T3 cells)
-
Purified, active S6K1
-
Buffers for ribosome purification (consult specific literature for detailed recipes)
-
Kinase Assay Buffer (as in Protocol 1)
-
[γ-³²P]ATP
-
SDS-PAGE gels and autoradiography equipment
Procedure:
-
Purification of 40S Ribosomal Subunits:
-
Prepare a high-speed supernatant from cell extracts.[5]
-
Subject the supernatant to a series of chromatography steps, which may include cation-exchange, anion-exchange, and size-exclusion chromatography, to isolate the 40S ribosomal subunits.[5]
-
Analyze the purity of the 40S subunits by SDS-PAGE and silver staining.[5]
-
-
Prepare the kinase reaction: In a microcentrifuge tube, combine the kinase assay buffer, purified 40S ribosomal subunits (at a concentration around the Km), and the test compound or vehicle.
-
Initiate the reaction: Add purified active S6K1.
-
Start the phosphorylation: Add [γ-³²P]ATP to the reaction mixture.
-
Incubate: Incubate the reaction at 30°C for a defined period.
-
Stop the reaction: Add SDS-PAGE loading buffer to the reaction mixture and heat to denature the proteins.
-
Separate and detect:
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to an X-ray film or a phosphorimager screen to visualize the phosphorylated S6 protein.
-
-
Analyze the data: Quantify the band intensity corresponding to the phosphorylated S6 protein to determine the kinase activity.
Conclusion: Making the Right Choice
The decision to use an this compound versus the full-length S6 protein in a kinase assay ultimately depends on the specific research question and experimental constraints.
-
For high-throughput screening of potential inhibitors and rapid activity measurements , the This compound is the substrate of choice due to its convenience, cost-effectiveness, and compatibility with automated platforms.
-
When studying the detailed regulation of S6K1, its interaction with its native substrate, or the effect of allosteric modulators , the full-length S6 protein (within the 40S ribosomal subunit) provides a more physiologically relevant system, despite the increased complexity of the assay.
By carefully considering the advantages and disadvantages of each substrate and utilizing the appropriate experimental protocols, researchers can obtain reliable and meaningful data on S6 kinase activity, paving the way for new discoveries in cellular signaling and drug development.
References
- 1. Kinetic Mechanism of Fully Activated S6K1 Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic mechanism of fully activated S6K1 protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research Portal [scholarship.miami.edu]
- 4. researchgate.net [researchgate.net]
- 5. Purification and characterization of a 40 S ribosomal protein S6 kinase from vanadate-stimulated Swiss 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aminer.cn [aminer.cn]
Validating S6 Peptide Interactions: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, rigorously validating the interaction between the S6 peptide and its binding partners is a critical step in understanding its biological function and therapeutic potential. This guide provides a comprehensive comparison of key experimental methods, complete with supporting data, detailed protocols, and visual workflows to aid in experimental design and data interpretation.
The ribosomal protein S6 (RPS6) is a key component of the 40S ribosomal subunit and its phosphorylation state is a crucial indicator of cellular growth and proliferation. The primary binding partners and effectors of RPS6 are the S6 Kinases (S6K1 and S6K2), which are downstream targets of the mTOR signaling pathway. Peptides derived from RPS6 are commonly used as substrates to study the activity of S6 Kinases. This guide focuses on the validation of the interaction between S6 peptides and S6 Kinases.
Comparative Analysis of Validation Methods
The interaction between the this compound and S6 Kinase can be validated through several orthogonal approaches, each providing distinct qualitative and quantitative insights. The choice of method depends on the specific research question, available resources, and desired level of detail.
| Method | Principle | Advantages | Disadvantages | Typical Application |
| In Vitro Kinase Assay | Measures the transfer of a phosphate group from ATP to the this compound by S6K. | Direct measure of enzymatic activity. Allows for kinetic analysis (Km, kcat). High throughput potential. | Does not confirm direct binding in a cellular context. Requires purified components. | Screening for S6K inhibitors. Determining substrate specificity. |
| Co-Immunoprecipitation (Co-IP) | An antibody against S6K is used to pull down the kinase and any associated proteins, including the S6 protein, from a cell lysate. | Confirms interaction in a cellular context. Identifies in vivo binding partners. | Prone to false positives and negatives. Does not provide quantitative binding data. | Validating the S6-S6K interaction within the cell. Identifying other components of the S6K signaling complex. |
| Surface Plasmon Resonance (SPR) | Measures the real-time binding of S6K (analyte) to an immobilized this compound (ligand) on a sensor chip. | Provides quantitative data on binding affinity (Kd), and association/dissociation kinetics. Label-free. | Requires specialized equipment. Can be sensitive to buffer conditions and protein immobilization. | Characterizing the biophysical parameters of the S6-S6K interaction. |
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from the validation methods described above. It is important to note that specific values can vary depending on the experimental conditions, peptide sequence, and kinase isoform used.
| Method | Parameter | Typical Value | Reference |
| In Vitro Kinase Assay | Km (for this compound) | ~5-20 µM | Fictional data for illustration |
| kcat | ~1-5 s⁻¹ | Fictional data for illustration | |
| Surface Plasmon Resonance (SPR) | Kd (Dissociation Constant) | ~1-10 µM | Fictional data for illustration |
| ka (Association Rate) | ~10³ - 10⁴ M⁻¹s⁻¹ | Fictional data for illustration | |
| kd (Dissociation Rate) | ~10⁻² - 10⁻³ s⁻¹ | Fictional data for illustration |
Note: The quantitative data presented in this table is illustrative. Researchers should consult specific literature for values relevant to their experimental setup.
Signaling Pathway and Experimental Workflows
Visualizing the signaling context and experimental procedures is crucial for a comprehensive understanding.
Figure 1: Simplified S6K1 signaling pathway downstream of growth factors.
Figure 2: Comparative workflows for key validation experiments.
Detailed Experimental Protocols
Protocol 1: In Vitro S6 Kinase Assay
This protocol outlines a non-radioactive method to measure the kinase activity of S6K on an this compound substrate.
Materials:
-
Purified, active S6K1 enzyme
-
Synthetic this compound (e.g., AKRRRLSSLRA)
-
Kinase Assay Buffer: 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT
-
ATP solution: 10 mM ATP in water
-
Stop Solution: 4X SDS-PAGE loading buffer or a commercial kinase inhibitor
-
Phospho-S6 Ribosomal Protein (Ser235/236) specific antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice. For a 25 µL reaction, combine:
-
5 µL of 5X Kinase Assay Buffer
-
1-5 µg of this compound substrate
-
50-100 ng of active S6K enzyme
-
ddH₂O to a final volume of 22.5 µL
-
-
Initiate Reaction: Add 2.5 µL of 1 mM ATP (final concentration 100 µM) to start the kinase reaction.
-
Incubation: Incubate the reaction at 30°C for 30 minutes.
-
Stop Reaction: Terminate the reaction by adding 8.3 µL of 4X SDS-PAGE loading buffer and boiling at 95-100°C for 5 minutes.
-
Detection:
-
Load the samples onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated peptides/proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with the primary phospho-S6 specific antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using a chemiluminescent substrate.
-
Protocol 2: Co-Immunoprecipitation (Co-IP)
This protocol describes the co-immunoprecipitation of endogenous S6K1 and RPS6 from cell lysates.
Materials:
-
Cultured cells
-
Cell lysis buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, with protease and phosphatase inhibitors
-
Anti-S6K1 antibody
-
Isotype control IgG
-
Protein A/G magnetic beads
-
Wash buffer: Lysis buffer with a lower detergent concentration
-
Elution buffer: 0.1 M glycine pH 2.5 or SDS-PAGE loading buffer
-
Anti-RPS6 antibody for Western blotting
Procedure:
-
Cell Lysate Preparation: Lyse cultured cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with Protein A/G beads for 1 hour at 4°C. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add the anti-S6K1 antibody or isotype control IgG to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add pre-washed Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads using a magnetic rack and discard the supernatant. Wash the beads 3-5 times with cold wash buffer.
-
Elution: Elute the bound proteins by resuspending the beads in SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
Analysis: Analyze the eluate by Western blotting using an anti-RPS6 antibody to detect the co-precipitated protein.
Protocol 3: Surface Plasmon Resonance (SPR)
This protocol provides a general workflow for analyzing the interaction between an this compound and S6K1 using SPR.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Synthetic this compound with a primary amine for coupling
-
Purified S6K1 protein
Procedure:
-
Chip Preparation and Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the this compound diluted in immobilization buffer to covalently link it to the chip surface via amine coupling.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Analyte Binding Analysis:
-
Inject a series of concentrations of purified S6K1 in running buffer over the sensor surface.
-
Monitor the change in response units (RU) in real-time to observe the association phase.
-
Inject running buffer alone to monitor the dissociation phase.
-
-
Regeneration: After each cycle, inject a regeneration solution (e.g., low pH glycine) to remove the bound S6K1 and prepare the surface for the next injection.
-
Data Analysis:
-
Subtract the signal from a reference flow cell to correct for bulk refractive index changes.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
comparative analysis of different S6 peptide synthesis methods
For researchers, scientists, and drug development professionals, the efficient and high-fidelity synthesis of peptides is a cornerstone of innovation. This guide provides a comparative analysis of the primary methods for synthesizing the S6 peptide, a crucial component in cellular signaling research. We will delve into Solid-Phase Peptide Synthesis (SPPS), utilizing both Fmoc and Boc strategies, and Liquid-Phase Peptide Synthesis (LPPS), offering a clear comparison of their performance based on available data.
The S6 ribosomal protein is a key substrate of the S6 kinase (S6K) and plays a vital role in the regulation of cell growth and proliferation.[1] A frequently studied synthetic peptide derived from the C-terminus of the human ribosomal protein S6 has the sequence: AKRRRLSSLRASTSKSESSQK .[2] The synthesis of this and similar phosphopeptides presents unique challenges due to the presence of multiple phosphorylation sites.
Comparative Performance of this compound Synthesis Methods
The choice of synthesis method can significantly impact the yield, purity, and overall success of producing the this compound. Below is a summary of typical outcomes for the different methodologies. It is important to note that specific results can vary based on the exact peptide sequence, length, coupling chemistry, and purification methods employed.[2]
| Synthesis Method | Strategy | Typical Crude Yield (%) | Typical Purity (%) | Key Advantages | Key Disadvantages |
| Solid-Phase Peptide Synthesis (SPPS) | Fmoc/tBu | 8 - 78%[3] | >95% (after purification)[3] | Mild reaction conditions, easier automation, high purity of final product.[4] | Potential for aggregation, aspartimide formation.[4] |
| Boc/Bzl | Generally high | >95% (after purification) | Effective for complex and long sequences, less aggregation. | Requires strong acids (e.g., HF) for cleavage, harsher conditions. | |
| Liquid-Phase Peptide Synthesis (LPPS) | Fragment Condensation | Can be high, especially for shorter fragments | >90% (after purification)[5] | Scalable for large quantities, allows for purification of intermediates.[6] | Labor-intensive, less amenable to automation, potential for racemization.[6] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and successful peptide synthesis. Below are generalized protocols for the primary synthesis methods.
Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol is the most commonly used method for synthesizing peptides due to its milder conditions.[4]
1. Resin Preparation:
-
Swell Rink Amide resin in N,N-dimethylformamide (DMF).
-
Remove the Fmoc protecting group from the resin using a 20% piperidine in DMF solution.
2. Amino Acid Coupling Cycle (repeated for each amino acid):
-
Deprotection: Remove the N-terminal Fmoc group of the growing peptide chain with 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.
-
Activation and Coupling: Activate the incoming Fmoc-protected amino acid (with appropriate side-chain protection) using a coupling reagent such as HBTU/DIPEA in DMF. Add the activated amino acid to the resin to form the new peptide bond.
-
Washing: Wash the resin with DMF to remove excess reagents.
3. Cleavage and Deprotection:
-
After the final amino acid is coupled and deprotected, wash the peptide-resin with dichloromethane (DCM).
-
Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O) to cleave the peptide from the resin and remove the side-chain protecting groups.
4. Purification:
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the final product by mass spectrometry to confirm its identity.[7]
Boc-Based Solid-Phase Peptide Synthesis (SPPS)
This method utilizes a different protecting group strategy and is often favored for synthesizing complex or lengthy peptides.
1. Resin Preparation:
-
Swell Merrifield resin in DCM.
-
Couple the first Boc-protected amino acid to the resin.
2. Amino Acid Coupling Cycle:
-
Deprotection: Remove the N-terminal Boc group using trifluoroacetic acid (TFA) in DCM.
-
Neutralization: Neutralize the resulting trifluoroacetate salt with a base such as diisopropylethylamine (DIPEA).
-
Activation and Coupling: Couple the next Boc-protected amino acid using a coupling reagent like DCC/HOBt.
-
Washing: Wash the resin with DCM and DMF.
3. Cleavage:
-
Treat the peptide-resin with a strong acid, such as anhydrous hydrogen fluoride (HF), to cleave the peptide and remove side-chain protecting groups.
4. Purification:
-
Purify the crude peptide using RP-HPLC.
Liquid-Phase Peptide Synthesis (LPPS)
LPPS involves synthesizing the peptide entirely in solution, which can be advantageous for large-scale production of shorter peptides or peptide fragments.[6]
1. Synthesis of Peptide Fragments:
-
Synthesize smaller, protected peptide fragments (typically 3-10 amino acids in length) in solution.
-
Purify each fragment after its synthesis.
2. Fragment Condensation:
-
Couple the purified peptide fragments together in solution using a coupling reagent.
3. Deprotection and Purification:
-
Remove all protecting groups from the fully assembled peptide.
-
Purify the final peptide using techniques such as crystallization or chromatography.
Visualizing the Processes
To better understand the workflows and biological context of the this compound, the following diagrams have been generated.
References
- 1. ribosomal protein S6 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Multisite phosphorylation of a synthetic peptide derived from the carboxyl terminus of the ribosomal protein S6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liquid Phase Peptide Synthesis via One‐Pot Nanostar Sieving (PEPSTAR) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What Is Liquid Phase Peptide Synthesis? Methods & Uses [neulandlabs.com]
- 7. lcms.cz [lcms.cz]
Orthogonal Validation of S6 Peptide Labeling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the S6 peptide tag system with traditional antibody-based epitope tags. It offers a detailed analysis of their respective performance, supported by experimental data, and provides robust protocols for the orthogonal validation of this compound labeling.
Executive Summary
The selection of a suitable peptide tag is a critical decision in protein research, impacting the accuracy and reliability of downstream applications. While traditional epitope tags like FLAG, HA, and Myc have been workhorses in the field, enzymatic labeling systems, such as the this compound tag, offer distinct advantages in terms of specificity, efficiency, and versatility. This guide will delve into the orthogonal nature of the this compound labeling system, providing a quantitative comparison with antibody-based methods and detailed protocols to validate its implementation.
Comparison of this compound Tag with Traditional Epitope Tags
The this compound tag, in conjunction with the phosphopantetheinyl transferase (PPTase) Sfp, provides a highly specific and efficient method for protein labeling. Unlike antibody-based detection of tags like FLAG, HA, and Myc, which relies on the non-covalent interaction of a large antibody molecule, the S6 system utilizes an enzymatic reaction to form a stable covalent bond with a small molecule probe.
Quantitative Performance Comparison
The following table summarizes the key performance metrics of the this compound tag system compared to common antibody-based tags.
| Feature | This compound Tag System | Antibody-Based Tags (FLAG, HA, Myc) |
| Labeling Principle | Enzymatic (Covalent) | Immunodetection (Non-covalent) |
| Specificity | High (Enzyme-substrate specific) | Variable (Antibody cross-reactivity can occur) |
| Labeling Efficiency | High (kcat/Km for Sfp with S6 tag is significant)[1] | Dependent on antibody affinity and concentration |
| Orthogonality | High (Can be used with other PPTase systems like AcpS/A1 tag for multiplexing)[1] | Limited (Multiple antibody-based tags can lead to steric hindrance and cross-reactivity) |
| Probe Size | Small molecule probes (e.g., fluorophores, biotin) | Large antibody molecules (~150 kDa) |
| Live-Cell Labeling | Yes (Enzymatic reaction can occur on the cell surface) | Challenging (Antibody penetration into live cells is limited) |
Signaling Pathway Context: The S6 Kinase (S6K) Pathway
The namesake of the this compound, the ribosomal protein S6, is a key component of the 40S ribosomal subunit and a primary substrate of the S6 Kinase (S6K). Understanding the S6K signaling pathway is crucial for researchers studying protein synthesis, cell growth, and metabolism.
Experimental Protocols for Orthogonal Validation
Robust validation is essential to confirm the specificity and efficiency of this compound labeling. The following protocols outline key validation experiments.
Experimental Workflow for Orthogonal Labeling
This workflow demonstrates the principle of using two distinct and orthogonal PPTase systems, Sfp/S6 and AcpS/A1, for dual labeling of two different proteins in the same sample.
References
S6 Peptide as a Standard for Quantifying Kinase Activity: A Comparative Guide
For researchers, scientists, and drug development professionals, selecting the appropriate standard for quantifying kinase activity is a critical decision that impacts experimental accuracy and reproducibility. The S6 peptide, derived from the ribosomal protein S6, is a widely utilized substrate for assaying the activity of p70 S6 Kinase (S6K), a key player in cell growth and proliferation signaling pathways. This guide provides an objective comparison of the this compound with other common kinase assay standards and methodologies, supported by experimental data and detailed protocols.
Introduction to this compound and the p70S6K Signaling Pathway
The 70-kDa ribosomal protein S6 kinase (p70S6K) is a serine/threonine kinase that plays a crucial role in regulating cell growth, proliferation, and survival. It is a downstream effector of the PI3K/Akt/mTOR signaling cascade, a pathway frequently dysregulated in diseases such as cancer and diabetes. Upon activation, p70S6K phosphorylates several substrates, most notably the 40S ribosomal protein S6. This phosphorylation event enhances the translation of a specific subset of mRNAs, ultimately promoting protein synthesis and cell growth.
A synthetic peptide corresponding to the phosphorylation sites on the S6 protein serves as a specific and reliable substrate for in vitro kinase assays. The most commonly used this compound sequence is AKRRRLSSLRA, which is modeled after the major phosphorylation sites in the S6 protein.[1] This peptide allows for the direct measurement of S6K activity, providing a valuable tool for studying the mTOR signaling pathway and for screening potential inhibitors.
Below is a diagram illustrating the central role of p70S6K in the mTOR signaling pathway.
Comparison of Kinase Assay Methodologies
The quantification of kinase activity can be achieved through various methods, each with its own advantages and limitations. The choice of assay often depends on the specific research question, available equipment, and desired throughput.
| Assay Type | Principle | Advantages | Disadvantages | Common Peptide Substrates |
| Radiometric Assay | Measures the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP) to a substrate.[2][3][4] | Considered the "gold standard" for its directness and high sensitivity.[5][6] | Involves handling of radioactive materials, generating hazardous waste, and is not easily adaptable to high-throughput screening.[1] | This compound, Kemptide, Abltide |
| Fluorescence-Based Assays | Detects changes in fluorescence properties upon substrate phosphorylation. This can be based on Fluorescence Polarization (FP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), or the use of environmentally sensitive fluorophores.[1][2][4][7] | Non-radioactive, amenable to high-throughput screening, and offers high sensitivity.[1][7] | Can be prone to interference from fluorescent compounds in the sample. Requires specific instrumentation.[7] | Fluorescently labeled this compound, Kemptide, Abltide, Crosstide |
| Luminescence-Based Assays | Measures the amount of ATP remaining in the reaction after the kinase reaction, or the amount of ADP produced. The ADP-Glo™ assay, for instance, converts ADP to ATP, which is then used in a luciferase-luciferin reaction to generate a luminescent signal.[8] | High sensitivity, broad dynamic range, and suitable for high-throughput screening.[6][8] | Indirect measurement of kinase activity, and the signal can be affected by compounds that interfere with the luciferase reaction. | This compound, Kemptide, Abltide |
| Label-Free Assays | Methods like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and electrochemical biosensors directly detect the phosphorylated peptide without the need for labels.[2] | Provides direct and unambiguous identification of the phosphorylated product.[2] LC-MS/MS is highly specific. | LC-MS/MS requires specialized and expensive equipment and has lower throughput. Electrochemical sensors are still an emerging technology. | This compound, Kemptide, various endogenous peptides |
Performance Comparison of Kinase Assay Formats
The performance of a kinase assay is often evaluated by its sensitivity, specificity, and its suitability for high-throughput screening, often summarized by the Z'-factor. A Z'-factor value between 0.5 and 1.0 indicates an excellent assay.[9]
| Parameter | Radiometric Assay | Fluorescence-Based Assays | Luminescence-Based Assays |
| Sensitivity | Very high, can detect fmol levels of phosphorylated substrate. | High, with detection limits in the low nanomolar to picomolar range.[1] | Very high, comparable to radiometric assays.[6] |
| Specificity | High, dependent on the purity of the kinase and the specificity of the peptide substrate. | High, but can be affected by autofluorescence of compounds. | High, but susceptible to interference with the luciferase enzyme. |
| Z'-Factor | Generally provides a good Z'-factor but is not typically used for HTS. | Excellent for HTS, with Z'-factors often > 0.7.[10] | Excellent for HTS, with Z'-factors often > 0.7.[11] |
| Cost | Moderate, with the main cost being radioactive ATP and disposal. | Moderate to high, depending on the specific fluorescent probes and instrumentation. | Moderate to high, due to the cost of proprietary reagents. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for accurate reproduction and comparison.
Radiometric S6 Kinase Assay
This protocol is adapted from a standard radiometric kinase assay format.
Materials:
-
Purified active p70S6K
-
This compound (AKRRRLSSLRA)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATP solution
-
Phosphocellulose paper (P81)
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter and fluid
Procedure:
-
Prepare the kinase reaction mixture in a microcentrifuge tube by combining the kinase reaction buffer, this compound, and the purified p70S6K enzyme.
-
Initiate the reaction by adding [γ-³²P]ATP. The final ATP concentration should be at or near the Km for the kinase.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper square.
-
Wash the P81 paper squares multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone to dry the paper.
-
Place the dried P81 paper in a scintillation vial with scintillation fluid.
-
Quantify the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the kinase activity.
Luminescence-Based S6 Kinase Assay (e.g., ADP-Glo™)
This protocol is based on the ADP-Glo™ Kinase Assay from Promega.
Materials:
-
Purified active p70S6K
-
This compound
-
ATP
-
Kinase reaction buffer
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Set up the kinase reaction in the wells of a white plate by adding the kinase reaction buffer, this compound, ATP, and the purified p70S6K enzyme.
-
Incubate the reaction at room temperature or 30°C for the desired time (e.g., 60 minutes).
-
Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
The following diagram illustrates a typical workflow for a luminescence-based kinase assay.
Alternative Peptide Substrates for Other Kinases
While the this compound is specific for S6K, other kinases are typically assayed using their own specific or preferred peptide substrates.
Kemptide for Protein Kinase A (PKA)
Kemptide (LRRASLG) is a synthetic peptide that serves as a specific substrate for cAMP-dependent Protein Kinase A (PKA).[12]
Radiometric PKA Assay Protocol: This protocol is adapted from the Merck Millipore cAMP-dependent Kinase Assay Kit.[12]
Materials:
-
Purified active PKA
-
Kemptide peptide
-
cAMP
-
[γ-³²P]ATP
-
Kinase reaction buffer
-
P81 phosphocellulose paper
-
Wash buffer (0.75% phosphoric acid)
-
Scintillation counter
Procedure:
-
Prepare the kinase reaction mixture containing kinase buffer, cAMP, and Kemptide.
-
Add the purified PKA enzyme.
-
Initiate the reaction by adding the [γ-³²P]ATP solution.
-
Incubate at 30°C for 10 minutes.
-
Stop the reaction and quantify the incorporated radioactivity as described for the S6 kinase radiometric assay.
Abltide for Abelson Tyrosine Kinase (Abl)
Abltide (EAIYAAPFAKKK) is a commonly used peptide substrate for the Abl family of tyrosine kinases.[13][14]
Luminescence-Based Abl Kinase Assay Protocol: This protocol is based on the ABL (T315I) Assay Kit from BPS Bioscience.[13]
Materials:
-
Purified active Abl kinase (e.g., T315I mutant)
-
Abltide peptide
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay reagents
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
In a 96-well plate, prepare a master mixture containing kinase assay buffer, ATP, and Abltide.
-
Add the purified Abl kinase to initiate the reaction.
-
Incubate at 30°C for 45 minutes.
-
Stop the reaction and measure luminescence following the ADP-Glo™ protocol as described for the S6 kinase assay.
Conclusion
The this compound is a valuable and specific tool for the quantification of p70S6K activity, providing a direct readout of a key node in the mTOR signaling pathway. While traditional radiometric assays using this compound offer high sensitivity, modern non-radioactive methods, such as fluorescence and luminescence-based assays, provide comparable performance with the significant advantages of higher throughput and improved safety.
The choice of the optimal kinase assay standard and methodology is contingent on the specific experimental goals. For high-throughput screening of S6K inhibitors, luminescence-based assays using the this compound are an excellent choice. For detailed kinetic studies or when working with crude cell lysates where specificity is paramount, a radiometric assay might be preferred. When studying other kinases, the use of their respective specific peptide substrates, such as Kemptide for PKA or Abltide for Abl, is essential for obtaining accurate and meaningful data. By understanding the principles, advantages, and limitations of each approach, researchers can make informed decisions to best suit their research needs.
References
- 1. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Quantification of Protein Kinase A (PKA) Activity by an in vitro Radioactive Assay Using the Mouse Sperm Derived Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 5. TECHNICAL NOTE: measurement of cAMP-dependent protein kinase activity using a fluorescent-labeled kemptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the luminescent ADP-Glo assay to a standard radiometric assay for measurement of protein kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. Z-factor - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. promega.com [promega.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. tandfonline.com [tandfonline.com]
Validating Efficacy in the mTOR Pathway: A Comparative Guide to S6K1 Inhibition
For researchers, scientists, and drug development professionals investigating the mTOR signaling pathway, precise modulation of specific components is critical. This guide provides a comparative analysis of methodologies to block the activity of the p70 Ribosomal S6 Kinase 1 (S6K1), a key downstream effector of mTORC1 that governs cell growth, proliferation, and protein synthesis. We will objectively compare the performance of a conceptual S6 blocking peptide against established small-molecule inhibitors, supported by experimental data and detailed protocols.
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2, which regulate a multitude of cellular processes. mTORC1, in particular, promotes protein synthesis by phosphorylating key effectors, including S6K1 and 4E-BP1. Activated S6K1 then phosphorylates the ribosomal protein S6 (S6), enhancing the translation of specific mRNAs. Given its central role, inhibiting S6K1 is a key strategy for studying and potentially treating diseases characterized by aberrant mTOR signaling, such as cancer and metabolic disorders.
Comparative Analysis of S6K1 Inhibitors
Validation of pathway inhibition requires robust tools. While "S6 blocking peptides" are commercially available, they primarily serve as antigen-specific controls for antibody validation in immunoassays like Western blotting. Their use as functional inhibitors of S6K1 activity within a cellular context is not well-documented. Therefore, this guide compares the theoretical application of a substrate-blocking peptide to the validated efficacy of well-characterized, cell-permeable small-molecule inhibitors that target S6K1 directly or its upstream activator, mTORC1.
The primary alternatives for achieving S6K1 inhibition are:
-
Direct S6K1 Inhibitors: These molecules are designed to specifically bind to the ATP-binding pocket of S6K1, preventing it from phosphorylating its substrates.
-
Upstream mTORC1 Inhibitors: These compounds, like the well-known rapamycin, allosterically inhibit mTORC1, thereby preventing the activation of S6K1.
Below is a quantitative comparison of commonly used small-molecule inhibitors.
| Inhibitor Class | Compound | Target(s) | Mechanism of Action | Potency (IC50 / Ki) | Selectivity Notes |
| Direct S6K1 Inhibitor | PF-4708671 | S6K1 | ATP-competitive inhibitor | Ki: 20 nM; IC50: 160 nM | Highly selective for S6K1 over S6K2 (>400-fold) and other AGC kinases like RSK and MSK. |
| Upstream mTORC1 Inhibitor | Rapamycin | mTORC1 (via FKBP12) | Allosteric inhibitor; forms a complex with FKBP12 that binds to and inhibits mTORC1. | Potent inhibitor of mTORC1. | Does not directly inhibit the kinase activity of mTOR; primarily affects mTORC1. Chronic treatment can also inhibit mTORC2 assembly in some cell types. |
| Pan-RSK Inhibitor | BI-D1870 | RSK1/2/3/4 | ATP-competitive inhibitor | IC50: 15-31 nM for RSK isoforms. | While targeting the related RSK family, it serves as a useful control for studying S6 phosphorylation, as RSKs can also phosphorylate S6 at Ser235/236. It shows over 100-fold selectivity for RSK over many other kinases. |
Signaling Pathway and Inhibition Points
To visualize the points of intervention for these inhibitors, the following diagram illustrates the core mTORC1-S6K1 signaling cascade. Growth factors activate the PI3K-Akt pathway, which in turn activates mTORC1. mTORC1 then phosphorylates and activates S6K1, leading to the phosphorylation of ribosomal protein S6 and other substrates, ultimately promoting protein synthesis and cell growth.
Experimental Protocols for Efficacy Validation
The most common method for validating the efficacy of an S6K1 inhibitor is to measure the phosphorylation status of S6K1 itself and its direct substrate, S6, via Western blotting. A reduction in the phosphorylation of these proteins upon treatment with an inhibitor indicates successful target engagement and pathway blockade.
Protocol: Western Blotting for Phospho-S6K1 and Phospho-S6
This protocol outlines the steps to assess inhibitor efficacy in a cell-based assay.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293, MCF7) at an appropriate density and allow them to adhere overnight.
-
Serum-starve the cells for 4-16 hours to reduce basal pathway activity.
-
Pre-treat cells with the desired concentration of inhibitor (e.g., PF-4708671, Rapamycin) or vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., 100 nM insulin or 20% fetal bovine serum) for 15-30 minutes to activate the mTORC1 pathway.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells, collect the lysate, and centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples, add Laemmli sample buffer, and boil at 95°C for 5 minutes.
-
Separate 20-50 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST. Key antibodies include:
-
Phospho-S6K1 (Thr389)
-
Total S6K1
-
Phospho-S6 Ribosomal Protein (Ser240/244)
-
Total S6 Ribosomal Protein
-
A loading control (e.g., GAPDH or β-actin)
-
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the phospho-protein signal to the total protein signal for each target. A successful inhibitor will show a significant decrease in the ratio of phosphorylated protein to total protein compared to the stimulated vehicle control.
-
The following diagram illustrates the workflow for this validation experiment.
S6 Peptide in Kinase Assays: A Comparative Guide for Researchers
The ribosomal protein S6 kinase (S6K) signaling pathway is a critical regulator of cell growth, proliferation, and metabolism, making it a key area of interest for researchers in oncology, metabolic disorders, and drug development. Central to studying this pathway is the use of specific and efficient peptide substrates in kinase assays. This guide provides a detailed comparison of the S6 peptide substrate with other commonly used kinase peptide substrates, supported by experimental data and protocols to aid researchers in selecting the optimal tools for their studies.
Performance Comparison of Kinase Peptide Substrates
The choice of a peptide substrate in a kinase assay is paramount for achieving accurate and reproducible results. The ideal substrate exhibits high specificity for its target kinase and favorable kinetic parameters, ensuring sensitive detection of kinase activity. Below is a comparative analysis of the this compound with other well-established kinase peptide substrates.
Substrate Recognition Motifs
The specificity of a kinase for its substrate is largely determined by the amino acid sequence surrounding the phosphorylation site. The this compound is derived from the ribosomal protein S6, a natural substrate of S6K1.
-
S6K1: The consensus phosphorylation motif for p70S6K is characterized by basic residues, particularly Arginine (Arg) or Lysine (Lys), at positions -3 and -5 relative to the phosphorylation site (Serine/Threonine). Some studies have indicated a preference for Lysine at these positions for S6K1.[1] Four phosphorylation sites in the autoinhibitory domain of p70S6k display a Ser/Thr-Pro motif.[2]
-
Akt (Protein Kinase B): Akt, another key kinase in growth factor signaling, also recognizes a basophilic motif. However, it shows a strong preference for Arginine at positions -3 and -5.[3][4] The canonical Akt substrate recognition motif is RXRXX(S/T).[5][6] This difference in preference for Arg versus Lys allows for the design of specific substrates.
-
PKA (cAMP-dependent Protein Kinase): The optimal recognition motif for PKA is RRXS/T, highlighting the importance of Arginine residues at positions -2 and -3.[4][7]
-
MAPKAP Kinase-1 (RSK): This kinase recognizes sequences with Arg/Lys at position -5.[8]
Quantitative Comparison of Peptide Substrates
The following table summarizes the kinetic parameters (Km and Vmax) for the this compound and other kinase substrates. It is important to note that these values are compiled from different studies and experimental conditions may have varied.
| Peptide Substrate | Sequence | Target Kinase | Km (µM) | Vmax (nmol/min/mg or relative units) | Reference |
| This compound (Tide) | RRRLSSLRA | p70S6K1 | 4-5 | Not specified | [9] |
| This compound Analog | AKRRRLSSLRA | S6 Kinase | Not specified | Not specified | [6] |
| MAPKAP Kinase-1 Substrate | KKKNRTLSVA | MAPKAP Kinase-1 | 0.17 | Not specified | [5] |
| p70S6K Substrate | KKRNRTLSVA | p70S6K | 1.5 | Not specified | [5] |
| Selective p70S6K Substrate | KKRNRTLTV | p70S6K | Not specified | 50-fold higher Vmax/Km than for MAPKAP kinase-1 | [5] |
| Akt/SKG Substrate Peptide | RPRAATF | Akt/PKB | Not specified | Not phosphorylated by p70 S6 kinase | [10][11] |
| Kemptide | LRRASLG | PKA | 3-4 | Not specified | [12][13] |
| PKC Substrate (Peptide ε) | ERMRPRKRQGSVRRRV | PKC | Increased with R to K substitution | Increased with R to K substitution | [14] |
Note: A lower Km value indicates a higher affinity of the enzyme for the substrate.[15][16][17][18][19] Vmax represents the maximum rate of the reaction.[15][16][18]
Signaling Pathways and Experimental Workflows
Visualizing the intricate network of cellular signaling and the experimental procedures used to investigate them is crucial for a comprehensive understanding.
S6K1 Signaling Pathway
The p70S6 Kinase 1 (S6K1) is a key downstream effector of the mTORC1 signaling pathway, which integrates signals from growth factors, nutrients, and cellular energy status to regulate protein synthesis and cell growth.[9][20][21]
General Workflow for an In Vitro Kinase Assay
An in vitro kinase assay is a fundamental technique to measure the activity of a purified kinase against a specific substrate. The following diagram illustrates a typical workflow.
Detailed Experimental Protocols
Reproducibility in research is contingent on detailed and accurate methodologies. The following protocols provide a framework for conducting in vitro kinase assays using peptide substrates.
Protocol 1: In Vitro S6 Kinase Assay (Radioactive)
This protocol is based on the transfer of the γ-phosphate from [γ-³²P]ATP to the this compound substrate.[6]
Materials:
-
Purified, active S6 Kinase
-
This compound substrate (e.g., AKRRRLSSLRA)
-
Kinase Assay Buffer: 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT
-
[γ-³²P]ATP
-
P81 phosphocellulose paper
-
Stop solution (e.g., 75 mM phosphoric acid)
-
Scintillation counter
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube on ice. For a 50 µL reaction, combine:
-
10 µL of 5X Kinase Assay Buffer
-
10 µL of this compound substrate (final concentration ~50 µM)
-
10-20 µL of purified S6 Kinase
-
ddH₂O to a final volume of 40 µL
-
-
Initiate the reaction by adding 10 µL of [γ-³²P]ATP solution.
-
Incubate the reaction at 30°C for 10-30 minutes.
-
Terminate the reaction by spotting 25 µL of the reaction mixture onto a P81 phosphocellulose paper square.
-
Wash the P81 paper three times for 5 minutes each in 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Wash once with acetone and let it air dry.
-
Quantify the incorporated radioactivity using a scintillation counter.
Protocol 2: In Vitro S6 Kinase Assay (Non-Radioactive)
This protocol utilizes a phospho-specific antibody to detect the phosphorylated substrate by Western blotting.[3]
Materials:
-
Purified, active S6K1 or S6K2 enzyme
-
Purified recombinant substrate protein or peptide
-
Kinase Assay Buffer: 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT[3]
-
ATP solution: 1 mM ATP in water
-
Stop Solution: 4X SDS-PAGE loading buffer
-
Phospho-specific antibody against the substrate's phosphorylation site
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Assemble the kinase reaction in a microcentrifuge tube. For a 25 µL reaction, combine:
-
5 µL of 5X Kinase Assay Buffer
-
1-5 µg of substrate protein/peptide
-
50-100 ng of active S6K enzyme
-
ddH₂O to a final volume of 22.5 µL
-
-
Initiate the reaction by adding 2.5 µL of 1 mM ATP (final concentration 100 µM).[3]
-
Incubate the reaction at 30°C for 30 minutes.[3]
-
Terminate the reaction by adding 8.3 µL of 4X SDS-PAGE loading buffer.[3]
-
Boil the samples at 95-100°C for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
References
- 1. researchgate.net [researchgate.net]
- 2. Activation of p70s6k is associated with phosphorylation of four clustered sites displaying Ser/Thr-Pro motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphorylation-dependent substrate selectivity of protein kinase B (AKT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evolution of protein kinase substrate recognition at the active site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PTMScan® Phospho-Akt Substrate Motif Monoclonal Antibody 2 (RXRXXS*/T*) Kit | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. Study of the Affinity between the Protein Kinase PKA and Peptide Substrates Derived from Kemptide Using Molecular Dynamics Simulations and MM/GBSA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation and Function of the MAPKs and Their Substrates, the MAPK-Activated Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Kemptide (PKA) Peptide Substrate [promega.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Structural Basis of Human p70 Ribosomal S6 Kinase-1 Regulation by Activation Loop Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Substrate-dependent activation requirements and kinetic properties of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Role of mTORC1-S6K1 signaling pathway in regulation of hematopoietic stem cell and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. P70-S6 Kinase 1 - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for S6 Peptide
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. Adherence to proper disposal protocols for synthetic peptides like S6 is a critical component of responsible research, minimizing risks to personnel and the environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for S6 peptide.
Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure. While the specific hazards of a novel peptide may not be fully characterized, a cautious approach is always recommended.
Recommended PPE for Handling this compound:
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement. For splash hazards, a face shield should be worn in addition to goggles.[1]
-
Hand and Skin Protection: Chemical-resistant gloves, such as nitrile gloves, are mandatory.[1][2] It is good practice to change gloves between samples.[2] A lab coat or a chemical-resistant apron should be worn to protect the body from splashes.[1][2]
-
Foot Protection: Closed-toe shoes are required to prevent chemical contact with the feet.[2]
-
Respiratory Protection: When handling lyophilized peptide powder or if there is a risk of aerosol formation, work should be conducted in a chemical fume hood.[2][3]
This compound Waste Disposal: A Step-by-Step Protocol
The proper disposal of this compound and associated waste is critical to prevent potential environmental contamination and ensure a safe laboratory environment. The following step-by-step procedure should be followed.
-
Risk Assessment: Before handling, conduct a risk assessment for this compound, considering its biological activity, chemical properties, and potential exposure routes. Treat all research peptides as materials with unknown hazards.[2]
-
Waste Segregation: Properly segregate waste containing this compound at the point of generation.[4]
-
Solid Waste: All materials that have come into contact with this compound, such as pipette tips, tubes, gloves, and contaminated labware, should be collected in a designated solid hazardous waste container.[5]
-
Liquid Waste: Collect all aqueous and organic solutions containing this compound in separate, designated hazardous waste containers.[2] Never dispose of peptide solutions down the drain.[2][6]
-
Sharps Waste: Needles, scalpels, and other contaminated sharp objects must be disposed of in designated puncture-resistant sharps containers.[7]
-
-
Waste Container Labeling: All waste containers must be clearly labeled with the contents, including the name "this compound," the primary hazards (e.g., "Chemical Waste," "Biohazardous Waste"), and the accumulation start date.[8]
-
Inactivation of Bioactive Peptide (Recommended): Before final disposal, consider inactivating the biological activity of the this compound, especially if it has known potent effects.
-
Acid or Base Hydrolysis: Treat the peptide solution with a strong acid (e.g., 1 M HCl) or a strong base (e.g., 1 M NaOH) to hydrolyze the peptide bonds.[5] The solution should then be neutralized to a pH between 6.0 and 8.0 before being collected as chemical waste.[5]
-
Oxidation: Treatment with a strong oxidizing agent, such as a 10% bleach solution, can also be used to denature and inactivate the peptide.[5]
-
-
Final Disposal: Follow your institution's specific chemical waste disposal protocols.[2] This typically involves collection by the institution's Environmental Health & Safety (EHS) office or a certified hazardous waste disposal service.[6][8]
Quantitative Data for Peptide Waste Management
The following table summarizes key parameters for the disposal of different waste streams that may contain this compound. These are general guidelines and should be adapted to comply with local and institutional regulations.
| Waste Stream | Key Parameter | Specification | Disposal Method |
| Liquid Chemical Waste (Aqueous) | pH | Neutralized to 5-9[7] | Chemical waste collection[7] |
| Solid Biohazardous Waste | Autoclave Cycle | Validated for efficacy[7] | Medical waste incineration or approved landfill after decontamination[7] |
| Liquid Biohazardous Waste | Decontamination | Autoclave or treat with 10% bleach solution for 30 minutes[7] | Sewer disposal after treatment (verify local regulations)[7] |
| Sharps Waste | Container | Puncture-resistant, leak-proof, and labeled with the biohazard symbol[7] | Steam sterilization followed by disposal with regular trash (for non-hazardous contents) or collection by a certified disposal service[7] |
Experimental Protocol: Spill Response for this compound
In the event of an this compound spill, immediate and appropriate action is necessary to mitigate risks.[1]
-
Evacuate and Restrict Access: Immediately clear the area of all personnel and restrict access to the spill site.[2]
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the appropriate PPE, including gloves, a lab coat, and eye protection.[4]
-
Contain the Spill: Use absorbent materials, such as absorbent pads or sand, to contain the spill, working from the outside in to prevent it from spreading.[4][9]
-
Clean and Decontaminate:
-
For a liquid spill, absorb the material and place it in a sealed container for disposal.[9]
-
For a powder spill, carefully sweep it up to avoid creating dust and place it in a closed container.[9]
-
Decontaminate the spill area with an appropriate agent, such as a 10% bleach solution, followed by a thorough wash with water.[1][9]
-
-
Dispose of Waste: All contaminated cleaning materials must be disposed of as hazardous waste.[1]
-
Report the Spill: Report the incident to your laboratory supervisor and the institution's EHS office.
This compound Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. biovera.com.au [biovera.com.au]
- 3. genscript.com [genscript.com]
- 4. realpeptides.co [realpeptides.co]
- 5. benchchem.com [benchchem.com]
- 6. Best Practices for Storing and Handling Research-Grade Peptides - IntelligentHQ [intelligenthq.com]
- 7. benchchem.com [benchchem.com]
- 8. cosmicpeptides.com [cosmicpeptides.com]
- 9. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
Personal protective equipment for handling S6 peptide
Essential Safety and Handling of S6 Peptide
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of synthetic peptides like S6 is paramount. This guide provides immediate, essential safety protocols, operational guidance, and disposal plans to foster a secure laboratory environment and maintain peptide integrity.
Health Hazard Summary
The toxicological properties of many synthetic peptides, including this compound, have not been fully investigated.[1][2][3][4] Therefore, they should be handled with care, treating them as potentially hazardous substances.[2] Potential hazards include:
-
Inhalation: May be harmful if inhaled and can cause respiratory tract irritation.[4][5]
-
Skin Contact: May be harmful if absorbed through the skin and can cause irritation.[1][5]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles/Face Shield | Chemical splash goggles or a face shield should be worn.[6] |
| Hand Protection | Gloves | Chemical-resistant, impervious gloves are required.[6] |
| Body Protection | Lab Coat/Full Suit | A lab coat is standard; a full suit may be necessary for large spills.[5][6] |
| Respiratory Protection | Dust Respirator | Use a dust respirator, especially when handling lyophilized powder.[5][7] |
| Foot Protection | Closed-toe Shoes/Boots | Boots are recommended, particularly when handling larger quantities or in case of spills.[5] |
Operational Plan: From Receipt to Disposal
A structured workflow is essential for both safety and experimental success. This section outlines the step-by-step process for handling this compound.
Peptide Reception and Storage
-
Initial Receipt: Upon receiving the lyophilized this compound, immediately store it at -20°C or colder, away from bright light.[3][8][9]
-
Aliquoting: To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the peptide into single-use vials based on anticipated experimental needs.[8][9]
Experimental Protocol: Solubilization
The solubility of a peptide is largely determined by its amino acid composition. A systematic approach to solubilization is recommended.
-
Equilibration: Before opening, allow the peptide vial to warm to room temperature in a desiccator to prevent moisture absorption.[3][7][8]
-
Solvent Selection:
-
Begin with sterile, purified water or a buffer such as PBS or Tris at a neutral pH.[3]
-
If the peptide is insoluble, the addition of a small amount of an organic solvent like DMSO, DMF, or acetonitrile may be necessary.[3]
-
For peptides containing Cys, Met, or Trp, use oxygen-free solvents to prevent oxidation.[3][7]
-
-
Dissolution:
-
Storage of Solutions: Peptide solutions have a limited shelf life.[8][9] If storage is necessary, use sterile buffers at pH 5-6, and store aliquots at -20°C for a short period.[9]
References
- 1. genscript.com [genscript.com]
- 2. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. genscript.com [genscript.com]
- 5. peptide.com [peptide.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. bachem.com [bachem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. genscript.com [genscript.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
